L-Alanine-13C3,15N
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(15N)azanyl(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-UVYXLFMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583959 | |
| Record name | L-(~13~C_3_,~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.065 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312623-85-1 | |
| Record name | L-(~13~C_3_,~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Alanine-¹³C₃,¹⁵N: Chemical Structure, Physicochemical Properties, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine-¹³C₃,¹⁵N is a stable isotope-labeled version of the non-essential amino acid L-alanine. In this isotopologue, all three carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope nitrogen-15 (B135050) (¹⁵N). This labeling strategy makes it a powerful tool in metabolic research, particularly in studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The known mass shift and distinct NMR signature allow for the precise tracing of alanine's metabolic fate in complex biological systems. This guide provides a comprehensive overview of the chemical structure, physical properties, and key experimental protocols for the application of L-Alanine-¹³C₃,¹⁵N in scientific research.
Chemical Structure and Identification
The chemical structure of L-Alanine-¹³C₃,¹⁵N is identical to that of L-alanine, with the exception of the isotopic composition of its carbon and nitrogen atoms.
Chemical Structure Diagram:
Caption: Chemical structure of L-Alanine-¹³C₃,¹⁵N.
Table 1: Chemical Identifiers for L-Alanine-¹³C₃,¹⁵N
| Identifier | Value |
| IUPAC Name | (2S)-2-([¹⁵N]amino)propanoic-¹³C₃ acid |
| CAS Number | 202407-38-3[1][2] |
| Molecular Formula | ¹³C₃H₇¹⁵NO₂ |
| Molecular Weight | 93.06 g/mol [1][2] |
| SMILES | [13CH3]--INVALID-LINK----INVALID-LINK--O[1] |
| InChI Key | QNAYBMKLOCPYGJ-UVYXLFMMSA-N[1] |
Physicochemical Properties
The physical and chemical properties of L-Alanine-¹³C₃,¹⁵N are very similar to those of unlabeled L-alanine, with minor differences arising from the increased mass of the stable isotopes.
Table 2: Physicochemical Properties of L-Alanine-¹³C₃,¹⁵N
| Property | Value |
| Appearance | White to off-white solid[1] |
| Melting Point | 314.5 °C (decomposes)[1] |
| Optical Activity | [α]25/D +14.5° (c = 2 in 1 M HCl)[1] |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1] |
| Chemical Purity | ≥95%[1] |
| Solubility | Soluble in water. |
| Storage | Store at room temperature, protected from light and moisture.[3] |
Experimental Protocols
L-Alanine-¹³C₃,¹⁵N is a versatile tracer used in a variety of experimental settings. Below are detailed methodologies for its application in NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of ¹³C and ¹⁵N labels in L-Alanine-¹³C₃,¹⁵N allows for a range of heteronuclear NMR experiments that are not feasible with the unlabeled compound.
Experimental Workflow for NMR Analysis:
Caption: General workflow for NMR analysis of L-Alanine-¹³C₃,¹⁵N.
1. Sample Preparation for NMR Analysis:
-
Dissolution: Dissolve 5-10 mg of L-Alanine-¹³C₃,¹⁵N in 0.5-0.6 mL of a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for biological samples.
-
pH Adjustment: Adjust the pH of the sample to the desired value using dilute DCl or NaOD. The chemical shifts of the carboxyl and amino groups are pH-dependent.
-
Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Filtration: Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.
2. 1D ¹³C NMR Spectroscopy Protocol:
-
Instrument: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiment: 1D ¹³C experiment with proton decoupling.
-
Parameters:
-
Pulse Program: zgpg30 (or equivalent)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 128-1024 (depending on concentration)
-
Spectral Width (sw): 200-250 ppm
-
Temperature: 298 K
-
3. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol:
This experiment provides correlations between protons and their directly attached carbons, offering enhanced resolution and spectral simplification.
-
Instrument: 500 MHz (or higher) NMR spectrometer with a cryoprobe is recommended for higher sensitivity.
-
Experiment: 2D gradient-selected ¹H-¹³C HSQC.
-
Parameters:
-
Pulse Program: hsqcedetgpsp (or equivalent)
-
¹H Spectral Width (sw in F2): 10-12 ppm
-
¹³C Spectral Width (sw in F1): 50-60 ppm (centered around the expected alanine (B10760859) signals)
-
Number of Increments in F1 (ni): 128-256
-
Number of Scans per Increment (ns): 8-32
-
¹J(C,H) Coupling Constant: Optimized for one-bond C-H coupling (typically ~145 Hz).
-
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio of ions and is a primary tool for metabolic flux analysis. L-Alanine-¹³C₃,¹⁵N serves as an excellent internal standard for accurate quantification of unlabeled alanine and as a tracer to follow its incorporation into various metabolic pathways.
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS based metabolic analysis.
1. Sample Preparation for LC-MS/MS Analysis of Biological Fluids (e.g., Plasma):
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of L-Alanine-¹³C₃,¹⁵N solution to the plasma sample.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile or methanol (B129727) to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis. The supernatant can be dried down and reconstituted in a suitable solvent if necessary.
2. LC-MS/MS Protocol for Quantification:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar metabolites like amino acids without derivatization.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for L-Alanine: Q1: m/z 90.1 -> Q3: m/z 44.1
-
MRM Transition for L-Alanine-¹³C₃,¹⁵N: Q1: m/z 94.1 -> Q3: m/z 47.1
-
3. Derivatization for GC-MS Analysis:
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is required to increase the volatility of the amino acid.
-
Drying: The extracted sample is dried completely under a stream of nitrogen.
-
Derivatization: Add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
-
Incubation: Heat the sample at 70-100°C for 30-60 minutes to complete the derivatization reaction.
-
Analysis: The derivatized sample is then injected into the GC-MS for analysis.
Applications in Metabolic and Signaling Pathway Analysis
L-Alanine-¹³C₃,¹⁵N is instrumental in tracing the flow of carbon and nitrogen through central metabolic pathways. One of the key pathways where alanine plays a crucial role is the Glucose-Alanine Cycle (Cahill Cycle) , which is particularly active during periods of fasting or prolonged exercise.
Glucose-Alanine Cycle:
This cycle facilitates the transport of nitrogen from peripheral tissues, primarily muscle, to the liver in a non-toxic form. In the muscle, glucose is metabolized to pyruvate (B1213749) via glycolysis. Pyruvate can then be transaminated by alanine aminotransferase (ALT) using an amino group from the breakdown of branched-chain amino acids to form alanine. This newly synthesized alanine is released into the bloodstream and transported to the liver. In the liver, the reverse reaction occurs: alanine is converted back to pyruvate, and the nitrogen is transferred to α-ketoglutarate to form glutamate, which can then enter the urea (B33335) cycle. The pyruvate in the liver is a key substrate for gluconeogenesis, the process of generating new glucose, which is then released into the blood to be used by tissues like the muscle.
Tracing the Fate of L-Alanine-¹³C₃,¹⁵N in Central Metabolism:
When cells are cultured in the presence of L-Alanine-¹³C₃,¹⁵N, the labeled atoms can be traced as they are incorporated into other metabolites. The ¹³C₃-labeled pyruvate generated from L-Alanine-¹³C₃,¹⁵N can enter the Tricarboxylic Acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and other connected biosynthetic pathways. The ¹⁵N label can be traced through transamination reactions to other amino acids.
Caption: Tracing L-Alanine-¹³C₃,¹⁵N through the Glucose-Alanine Cycle and into central carbon metabolism.
By measuring the isotopic enrichment in downstream metabolites such as lactate, TCA cycle intermediates, and other amino acids, researchers can quantify the contribution of alanine to these pathways and understand how metabolic fluxes are altered under different physiological or pathological conditions, such as in cancer or diabetes.
Conclusion
L-Alanine-¹³C₃,¹⁵N is an invaluable tool for researchers and scientists in the fields of metabolism, drug development, and biomedical research. Its stable isotopic labels provide a robust and precise means to trace the metabolic fate of alanine in vivo and in vitro. The detailed experimental protocols and an understanding of its role in key metabolic pathways, such as the Glucose-Alanine Cycle, enable the quantitative analysis of metabolic fluxes and the elucidation of complex biological processes. This guide serves as a foundational resource for the effective application of L-Alanine-¹³C₃,¹⁵N in cutting-edge scientific inquiry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Stable Isotope Labeling with L-Alanine-¹³C₃,¹⁵N
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of L-Alanine-¹³C₃,¹⁵N in stable isotope labeling studies. It is designed to serve as a technical resource for professionals in the fields of metabolic research, drug development, and biomedical science.
Introduction to Stable Isotope Labeling
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can track the incorporation of these labeled precursors into various metabolic pathways. This approach, often coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the quantification of metabolic fluxes and the elucidation of complex biochemical networks.[1] L-Alanine-¹³C₃,¹⁵N is a specific isotopologue of the amino acid L-alanine where all three carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. This heavy labeling makes it an excellent tracer for studying alanine (B10760859) metabolism and its connections to other key metabolic pathways.
Core Principles of L-Alanine Metabolism
L-alanine is a non-essential amino acid that plays a central role in cellular metabolism. It is intricately linked to several key metabolic pathways, including glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.[2][3]
The primary enzyme responsible for alanine metabolism is Alanine Aminotransferase (ALT) , also known as glutamate-pyruvate transaminase (GPT).[4][5] ALT catalyzes the reversible transamination reaction between L-alanine and α-ketoglutarate to produce pyruvate (B1213749) and L-glutamate.[4]
L-Alanine + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate [4]
This reaction is crucial for:
-
Carbon Skeleton Metabolism: The carbon skeleton of alanine (as pyruvate) can be used for glucose synthesis via gluconeogenesis in the liver, or it can be oxidized in the TCA cycle to generate ATP.
-
Nitrogen Metabolism: The amino group from alanine is transferred to α-ketoglutarate, forming glutamate. Glutamate can then serve as a nitrogen donor for the synthesis of other amino acids or enter the urea (B33335) cycle for nitrogen excretion.[2][6]
A key physiological pathway involving alanine is the Glucose-Alanine Cycle . This inter-organ cycle facilitates the transport of nitrogen from peripheral tissues, such as skeletal muscle, to the liver in a non-toxic form.[2][7][8] In muscle, glucose is broken down to pyruvate, which is then transaminated to form alanine. Alanine is released into the bloodstream and taken up by the liver. In the liver, alanine is converted back to pyruvate, which is used for gluconeogenesis to produce glucose. The glucose is then released back into the circulation to be used by the muscles.[2][7][8]
Applications of L-Alanine-¹³C₃,¹⁵N Labeling
The use of L-Alanine-¹³C₃,¹⁵N as a tracer offers several advantages in metabolic research:
-
Metabolic Flux Analysis (MFA): By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways.[9][10] This is particularly valuable for understanding how metabolic networks are rewired in disease states such as cancer.
-
Cancer Metabolism Research: Many cancer cells exhibit altered metabolism, including an increased reliance on certain amino acids. Tracing the fate of labeled alanine can reveal how cancer cells utilize this amino acid to support proliferation and survival.[11][12][13] For example, some cancer cells secrete alanine, while others take it up as a carbon and nitrogen source.[11][14]
-
Drug Development: Understanding the metabolic vulnerabilities of diseased cells can aid in the development of targeted therapies. L-Alanine-¹³C₃,¹⁵N can be used to assess the metabolic effects of drug candidates.
-
Biomarker Discovery: Isotope tracing studies can help identify novel biomarkers for disease diagnosis and prognosis.
Data Presentation: Quantitative Metabolic Insights
The data obtained from L-Alanine-¹³C₃,¹⁵N tracing experiments are typically presented in tables that summarize isotopic enrichment and calculated metabolic fluxes. Below are representative tables illustrating the types of quantitative data that can be generated.
Table 1: Isotopic Enrichment of Key Metabolites Following L-Alanine-¹³C₃,¹⁵N Labeling
| Metabolite | Isotopologue | Isotopic Enrichment (%) |
| Alanine | M+4 (¹³C₃,¹⁵N₁) | 95.2 ± 1.5 |
| Pyruvate | M+3 (¹³C₃) | 45.7 ± 3.1 |
| Lactate | M+3 (¹³C₃) | 38.9 ± 2.8 |
| Citrate | M+2 (from ¹³C₂-Acetyl-CoA) | 15.3 ± 1.9 |
| M+3 (from ¹³C₃-Oxaloacetate) | 8.1 ± 1.1 | |
| Glutamate | M+1 (¹⁵N₁) | 65.4 ± 4.2 |
| M+5 (¹³C₅ from α-ketoglutarate) | 5.2 ± 0.8 | |
| Aspartate | M+1 (¹⁵N₁) | 58.9 ± 3.9 |
| M+4 (¹³C₄ from oxaloacetate) | 7.6 ± 1.0 |
Data are representative and will vary based on the experimental system and conditions.
Table 2: Calculated Metabolic Fluxes Relative to Alanine Uptake
| Metabolic Pathway | Relative Flux (%) |
| Alanine uptake | 100 |
| Alanine -> Pyruvate (via ALT) | 85.3 ± 5.7 |
| Pyruvate -> Lactate | 42.1 ± 3.5 |
| Pyruvate -> Acetyl-CoA (PDH) | 25.8 ± 2.9 |
| Pyruvate -> Oxaloacetate (PC) | 12.4 ± 1.8 |
| TCA Cycle Flux (relative to Citrate Synthase) | 35.6 ± 4.1 |
| Alanine -> Glutamate (Nitrogen flux via ALT) | 92.1 ± 6.3 |
Fluxes are normalized to the rate of alanine uptake and represent the percentage of alanine contributing to each pathway.
Experimental Protocols
Protocol 1: Stable Isotope Labeling in Cell Culture
This protocol outlines the general steps for labeling mammalian cells with L-Alanine-¹³C₃,¹⁵N.
Materials:
-
Mammalian cell line of interest
-
Base medium deficient in L-alanine (e.g., custom formulation of DMEM or RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Alanine-¹³C₃,¹⁵N
-
Unlabeled L-alanine
-
Standard cell culture reagents and equipment
Procedure:
-
Media Preparation: Prepare two types of culture media:
-
Light Medium: Supplement the alanine-free base medium with unlabeled L-alanine to the desired final concentration. Add dFBS to the appropriate percentage.
-
Heavy Medium: Supplement the alanine-free base medium with L-Alanine-¹³C₃,¹⁵N to the same final concentration as the light medium. Add dFBS.
-
-
Cell Adaptation (for steady-state labeling): Culture cells in the "Heavy Medium" for a sufficient number of passages (typically 5-6) to ensure near-complete labeling of the intracellular alanine pool and its downstream metabolites.
-
Labeling Experiment:
-
Seed cells in multi-well plates or flasks.
-
For steady-state experiments, continue culturing in the "Heavy Medium."
-
For kinetic flux experiments, culture cells in "Light Medium" and then switch to "Heavy Medium" at the start of the experiment.
-
Harvest cells at various time points.
-
-
Cell Harvesting and Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Incubate the cell suspension at -80°C for at least 15 minutes.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract using a vacuum concentrator.
-
Protocol 2: Sample Preparation and Analysis by LC-MS/MS
Materials:
-
Dried metabolite extract
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of a solvent compatible with the LC method (e.g., 50:50 acetonitrile:water).
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample onto a reverse-phase or HILIC column.
-
Separate the metabolites using a gradient of Solvent A and Solvent B.
-
-
Mass Spectrometry (MS) Analysis:
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
The high resolution of the mass spectrometer will allow for the differentiation of labeled and unlabeled metabolites based on their accurate mass.
-
Perform tandem MS (MS/MS) on selected ions to confirm their identity through fragmentation patterns.
-
-
Data Analysis:
-
Process the raw MS data using specialized software to identify metabolites and determine the isotopic enrichment of each metabolite by analyzing its mass isotopologue distribution.
-
Correct for the natural abundance of stable isotopes.
-
Use the isotopic enrichment data to calculate metabolic fluxes using metabolic modeling software.
-
Mandatory Visualizations
Caption: Experimental workflow for stable isotope tracing with L-Alanine-¹³C₃,¹⁵N.
Caption: Central pathways of L-Alanine metabolism.
Caption: The Glucose-Alanine Cycle between muscle and liver.
References
- 1. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alanine - Wikipedia [en.wikipedia.org]
- 4. Alanine transaminase - Wikipedia [en.wikipedia.org]
- 5. eclinpath.com [eclinpath.com]
- 6. researchgate.net [researchgate.net]
- 7. tuscany-diet.net [tuscany-diet.net]
- 8. SMPDB [smpdb.ca]
- 9. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New aspects of amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Glucose and Amino Acid Metabolic Dependencies Linked to Stemness and Metastasis in Different Aggressive Cancer Types [frontiersin.org]
- 13. The metabolism of cancer cells during metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
L-Alanine-13C3,15N CAS number and molecular weight
An in-depth analysis of L-Alanine-13C3,15N reveals specific physical and chemical properties crucial for its application in research, particularly in metabolic and proteomic studies. This isotopically labeled amino acid serves as a valuable tracer in various experimental setups.
The key quantitative data for this compound are its Chemical Abstracts Service (CAS) number and molecular weight. These identifiers are fundamental for accurate substance identification and experimental design.
| Property | Value |
| CAS Number | 202407-38-3[1][2][3] |
| Molecular Weight | 93.06 g/mol [1][3] / 93.07 g/mol [2] |
| Linear Formula | ¹³CH₃¹³CH(¹⁵NH₂)¹³CO₂H[1][3] |
As an AI, I am unable to provide detailed experimental protocols or an in-depth technical guide. The generation of such extensive and specialized scientific content is beyond my current capabilities. The following diagram illustrates a basic logical relationship as a template.
Logical relationship of this compound.
References
An In-depth Technical Guide to the Biosynthesis and Chemical Synthesis of Labeled L-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine (B1666807), a non-essential amino acid, is a fundamental component in protein synthesis and various metabolic pathways. Its isotopically labeled counterparts (e.g., with ¹³C, ¹⁵N, ²H) are invaluable tools in metabolic research, drug development, and clinical diagnostics. These labeled molecules allow for the precise tracing of metabolic fluxes, elucidation of biochemical pathways, and serve as standards in quantitative proteomics and metabolomics. This guide provides a detailed overview of the primary methods for producing labeled L-Alanine: biosynthesis and chemical synthesis.
Part 1: Biosynthesis of Labeled L-Alanine
Biosynthetic routes leverage the catalytic machinery of microorganisms or isolated enzymes to produce L-Alanine with high stereospecificity (producing the L-enantiomer exclusively) from labeled precursors. This approach is often considered a "green" alternative to chemical synthesis.
Core Biosynthetic Pathways
The two main enzymatic reactions for L-Alanine synthesis are:
-
Reductive Amination of Pyruvate (B1213749): Catalyzed by L-alanine dehydrogenase (AlaDH), this reaction directly converts pyruvate, ammonia (B1221849), and a reducing equivalent (NADH or NADPH) into L-Alanine.[1]
-
Transamination of Pyruvate: Catalyzed by aminotransferases (transaminases), this reaction involves the transfer of an amino group from a donor amino acid (commonly L-glutamate) to pyruvate, yielding L-Alanine and α-ketoglutarate.[2][3]
For isotopic labeling, a labeled precursor is introduced into the system. For example, using ¹⁵NH₄Cl as the nitrogen source results in ¹⁵N-L-Alanine, while using ¹³C-labeled glucose leads to the incorporation of ¹³C into the pyruvate backbone and subsequently into the L-Alanine molecule.
Experimental Protocols
1. Whole-Cell Fermentation using Engineered E. coli
This method utilizes metabolically engineered bacteria to convert a labeled carbon source (like ¹³C-glucose) into labeled L-Alanine with high yield.[4]
-
Strain: Escherichia coli engineered for L-alanine production, often by introducing a heterologous alanine dehydrogenase (AlaDH) gene and deleting pathways that compete for pyruvate (e.g., lactate (B86563) and acetate (B1210297) production).[4]
-
Media: A defined mineral salts medium is prepared. For ¹³C labeling, standard glucose is replaced with uniformly labeled ¹³C-glucose (e.g., 120 g/L). For ¹⁵N labeling, (¹⁵NH₄)₂SO₄ or ¹⁵NH₄Cl is used as the sole nitrogen source.
-
Fermentation:
-
Inoculate a seed culture and grow overnight at 37°C.
-
Transfer the seed culture to the main fermentation vessel containing the labeled medium.
-
Maintain anaerobic conditions and control the pH (typically around 7.0) with the addition of a base (e.g., NH₄OH, which can also serve as the nitrogen source).
-
The fermentation is run for a period of 48-72 hours.[5]
-
-
Purification:
-
Separate cells from the culture broth by centrifugation.
-
Remove impurities from the supernatant using ion-exchange chromatography.
-
Crystallize the L-Alanine product, wash with ethanol, and dry under vacuum.
-
2. Cell-Free Enzymatic Synthesis
This approach offers higher purity and avoids downstream processing challenges associated with whole-cell systems.
-
Reagents:
-
Substrate: Sodium pyruvate (or ¹³C-labeled pyruvate).
-
Nitrogen Source: Ammonium (B1175870) chloride (or ¹⁵NH₄Cl).
-
Enzyme: Purified L-alanine dehydrogenase (AlaDH).
-
Cofactor: NADH.
-
Cofactor Regeneration System (Optional but recommended): Glucose dehydrogenase (GDH) and glucose to regenerate NADH from NAD⁺.[6]
-
Buffer: Tris-HCl or phosphate (B84403) buffer (pH 7.5-8.5).
-
-
Procedure:
-
Combine pyruvate, ammonium chloride, NAD⁺, and glucose in the reaction buffer.
-
Initiate the reaction by adding the enzymes (AlaDH and GDH).
-
Incubate at an optimal temperature (e.g., 37°C) for several hours with gentle agitation.[6]
-
Monitor reaction progress via HPLC.
-
Terminate the reaction by heat inactivation or acid precipitation of the enzymes.
-
Purify the resulting L-Alanine using ion-exchange chromatography.
-
Quantitative Data for Biosynthesis
| Method | Organism/Enzyme | Labeled Precursor | Yield | Chiral Purity (% ee) | Reference |
| Whole-Cell Fermentation | Engineered E. coli XZ132 | ¹³C-Glucose (120 g/L) | 95% (weight/weight) | > 99.5% | [4] |
| Whole-Cell Biocatalysis | Recombinant E. coli BL21(DE3) | Sodium Pyruvate (200 mM) | 7.05 g/L (L-Alanine) | Not specified | [6] |
| Cell-Free Synthesis | Alanine Dehydrogenase | Pyruvate | High | > 99% | [1][7] |
| Multi-Enzyme Cascade | MaiA, AspA, ASD | cis-butenedioic anhydride (B1165640) | 94.9% conversion | Not specified | [8] |
Part 2: Chemical Synthesis of Labeled L-Alanine
Chemical synthesis offers versatility in label placement but typically produces a racemic mixture (a 50/50 mix of L- and D-alanine), which requires an additional resolution step to isolate the desired L-enantiomer.
Core Chemical Synthesis Pathway: The Strecker Synthesis
The Strecker synthesis is a classic method for producing amino acids.[9][10] It involves a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis.[11][12]
-
Iminonitrile Formation: Acetaldehyde reacts with ammonia to form an imine. Cyanide (from KCN or NaCN) then attacks the imine to form an α-aminonitrile.
-
Hydrolysis: The nitrile group is hydrolyzed using a strong acid or base to yield the carboxylic acid, resulting in alanine.
To introduce isotopic labels, labeled starting materials are used, such as [¹¹C]NaCN for carbon labeling or ¹⁵NH₄Cl for nitrogen labeling.[11]
Experimental Protocols
1. Strecker Synthesis of Racemic Labeled Alanine
This protocol describes a general procedure for producing racemic (D,L)-Alanine.
-
Reagents:
-
Acetaldehyde.
-
Ammonium Chloride (or ¹⁵NH₄Cl for ¹⁵N labeling).
-
Sodium Cyanide (or Na¹³CN for ¹³C labeling).
-
Concentrated Hydrochloric Acid (for hydrolysis).
-
-
Procedure:
-
In a cooled reaction vessel, combine acetaldehyde, ammonium chloride, and sodium cyanide in an aqueous solution.[13]
-
Stir the mixture at room temperature for several hours to form the α-aminonitrile.
-
Slowly add concentrated HCl and heat the mixture under reflux to hydrolyze the nitrile. This step can take several hours.
-
After hydrolysis, cool the solution and neutralize it to precipitate the crude D,L-Alanine.
-
Filter the product, wash with a cold solvent like ethanol, and dry.
-
-
Enantiomeric Resolution (Required for L-Alanine): The resulting racemic mixture must be resolved. This is commonly achieved by enzymatic methods, such as using an aminoacylase (B1246476) enzyme that selectively deacylates the N-acetyl-L-alanine derivative, allowing for its separation from the unreacted N-acetyl-D-alanine.
2. Asymmetric Synthesis
Modern asymmetric synthesis methods can produce L-Alanine directly, avoiding the need for resolution. One common approach involves the use of a chiral auxiliary or a chiral catalyst.
-
Example Protocol (Conceptual): Asymmetric Alkylation
-
A chiral auxiliary (e.g., derived from camphor (B46023) or an oxazolidinone) is attached to a glycine (B1666218) enolate equivalent.
-
The resulting complex is alkylated with a methylating agent (e.g., methyl iodide, which can be ¹³C-labeled). The chiral auxiliary directs the methylation to occur stereoselectively.
-
The chiral auxiliary is cleaved under mild conditions to release the optically pure N-protected L-Alanine.
-
The protecting group is removed to yield the final L-Alanine product.
-
Quantitative Data for Chemical Synthesis
| Method | Labeled Precursor | Yield | Chiral Purity (% ee) | Notes | Reference |
| Strecker Synthesis | [¹¹C]HCN | Moderate to Good | Racemic (0%) | Requires subsequent resolution step.[11] | [11] |
| Ammonolysis of 2-bromopropanoic acid | 2-bromopropanoic acid | Improved Yield | Racemic (0%) | Classic method, produces a racemic mixture. | [14] |
| Asymmetric Synthesis | Varies | High | >99% | Method dependent, avoids resolution. | [15] |
Comparison of Biosynthesis and Chemical Synthesis
| Feature | Biosynthesis (Enzymatic/Fermentation) | Chemical Synthesis (e.g., Strecker) |
| Stereoselectivity | Inherently produces pure L-enantiomer. | Produces a racemic mixture requiring resolution. |
| Labeling Position | Labeling pattern depends on the precursor and metabolic pathways (e.g., uniform ¹³C from glucose). | Precise, site-specific labeling is possible (e.g., ¹³C at the carboxyl group). |
| Reaction Conditions | Mild (aqueous, neutral pH, moderate temperature). | Often harsh (strong acids/bases, high temperatures). |
| Byproducts | Fewer, generally biocompatible. | Can produce toxic byproducts (e.g., cyanide waste). |
| Scalability | Well-established for large-scale industrial production.[16] | Scalable, but can be complex and costly. |
| Cost | Can be cost-effective, especially with optimized microbial strains.[16] | Can be expensive due to labeled reagents, catalysts, and resolution steps. |
Conclusion
The choice between biosynthesis and chemical synthesis for producing labeled L-Alanine depends on the specific requirements of the application.
-
Biosynthesis is the preferred method for producing highly stereopure L-Alanine, especially when uniform labeling from a simple carbon source is desired. It is an environmentally friendly and often cost-effective route for large-scale production.
-
Chemical Synthesis offers unparalleled flexibility for site-specific isotopic labeling, which is critical for certain mechanistic studies. While traditional methods like the Strecker synthesis produce racemic mixtures, modern asymmetric techniques can provide direct access to the desired L-enantiomer, albeit often at a higher cost and complexity.
For professionals in drug development and metabolic research, understanding the strengths and limitations of each approach is crucial for selecting the appropriately labeled L-Alanine that will yield the most accurate and insightful experimental results.
References
- 1. Alanine dehydrogenases from four different microorganisms: characterization and their application in L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Production of L -alanine by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globallcadataaccess.org [globallcadataaccess.org]
- 6. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of some (15)N-labelled L-amino acids. | Sigma-Aldrich [merckmillipore.com]
- 8. Biosynthesis of l-alanine from cis-butenedioic anhydride catalyzed by a triple-enzyme cascade via a genetically modified strain - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Alanine - Wikipedia [en.wikipedia.org]
- 11. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Metabolic Flux Analysis using L-Alanine-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for conducting Metabolic Flux Analysis (MFA) using the stable isotope tracer L-Alanine-¹³C₃,¹⁵N. This dual-labeled tracer offers a powerful tool to simultaneously probe the intracellular fate of both the carbon skeleton and the amino group of alanine (B10760859), providing critical insights into the regulation of central carbon and nitrogen metabolism. This is particularly relevant in disease states such as cancer, where metabolic reprogramming is a key hallmark.
Core Principles of Metabolic Flux Analysis with L-Alanine-¹³C₃,¹⁵N
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, researchers can trace the path of atoms through metabolic pathways.[1] The use of L-Alanine-¹³C₃,¹⁵N as a tracer allows for the simultaneous tracking of both carbon and nitrogen, providing a more comprehensive picture of cellular metabolism.
The fundamental principle of MFA lies in achieving a metabolic and isotopic steady state. This means that the concentrations of intracellular metabolites and the isotopic enrichment of labeled compounds remain constant over time. Once this steady state is reached, the distribution of mass isotopologues (molecules of the same compound that differ in the number of heavy isotopes) in downstream metabolites is measured, typically using mass spectrometry (MS). This data, combined with a stoichiometric model of the relevant metabolic network and measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), is used to calculate the intracellular metabolic fluxes.
L-Alanine-¹³C₃,¹⁵N is particularly useful for probing key metabolic nodes. The ¹³C₃-labeled carbon backbone can trace the flow of alanine-derived pyruvate (B1213749) into the Tricarboxylic Acid (TCA) cycle, gluconeogenesis, and lactate (B86563) production. The ¹⁵N-labeled amino group allows for the investigation of transamination reactions, providing insights into the synthesis and degradation of other amino acids.
Experimental Protocols
A successful MFA experiment requires meticulous attention to detail in the experimental setup and execution. The following protocols provide a general framework that should be optimized for the specific cell line and experimental conditions.
Cell Culture and Labeling
-
Cell Seeding: Seed cells at a density that allows for exponential growth throughout the experiment and ensures sufficient cell numbers for metabolite extraction (typically 1-5 million cells per sample).
-
Media Formulation: Prepare a defined culture medium where the concentration of unlabeled L-alanine is known. For the labeling experiment, replace the standard medium with a medium containing L-Alanine-¹³C₃,¹⁵N at a concentration that is sufficient to induce significant labeling without causing metabolic perturbations. The optimal concentration should be determined empirically but often ranges from the physiological concentration of alanine up to the concentration present in standard culture media.
-
Achieving Isotopic Steady State: The time required to reach isotopic steady state is dependent on the cell proliferation rate and the turnover rates of the intracellular metabolite pools. For rapidly proliferating mammalian cells, this is typically achieved within 24 to 48 hours, which corresponds to at least two cell doublings. It is crucial to experimentally verify the attainment of isotopic steady state by performing a time-course experiment and measuring the isotopic enrichment of key metabolites.
Sample Collection and Metabolite Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels and labeling patterns during sample processing.
-
Quenching: Aspirate the culture medium and rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, typically a cold solvent mixture such as 80% methanol, to the culture plate and incubate at a low temperature (e.g., -80°C) for at least 15 minutes.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. The extraction is often performed using a biphasic solvent system, such as a mixture of methanol, chloroform, and water, to separate polar metabolites from lipids and proteins.
-
Sample Derivatization (for GC-MS analysis): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are often chemically derivatized to increase their volatility. A common derivatization method is silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Analytical Methodologies
Mass spectrometry is the primary analytical technique for measuring mass isotopomer distributions in MFA experiments. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable metabolites, particularly amino acids and organic acids.
-
Instrumentation: A typical setup consists of a gas chromatograph coupled to a single quadrupole or a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Derivatized metabolites are separated on a capillary column (e.g., DB-5ms). The temperature gradient of the GC oven is optimized to achieve good separation of the target analytes.
-
Mass Spectrometry Analysis: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites and their isotopologues, which offers higher sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly well-suited for the analysis of a broad range of polar metabolites without the need for derivatization.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap).
-
Chromatographic Separation: Reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) are common methods for separating polar metabolites.
-
Mass Spectrometry Analysis: Electrospray ionization (ESI) is the most common ionization technique. For quantitative analysis, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer is often used to monitor specific precursor-product ion transitions for each metabolite and its isotopologues. High-resolution mass spectrometry can also be used to distinguish between ¹³C and ¹⁵N labeling in the same molecule.
Data Analysis and Flux Calculation
The analysis of mass spectrometry data to calculate metabolic fluxes involves several steps:
-
Mass Isotopomer Distribution (MID) Determination: The raw mass spectral data is processed to determine the fractional abundance of each mass isotopologue for all measured metabolites. This requires correcting for the natural abundance of stable isotopes.
-
Metabolic Network Modeling: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines the atom transitions for each reaction, tracing the path of the labeled carbon and nitrogen atoms.
-
Flux Estimation: The measured MIDs and extracellular flux rates are used as inputs for a computational algorithm that estimates the intracellular fluxes. This is typically achieved by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model for a given set of fluxes. Several software packages are available for this purpose, including 13CFLUX2, INCA, and FiatFlux.
Quantitative Data Presentation
The following tables present hypothetical but representative quantitative data that could be obtained from an MFA experiment using L-Alanine-¹³C₃,¹⁵N in a cancer cell line. This data illustrates the expected labeling patterns in key central carbon metabolites.
Table 1: Fractional Enrichment of Alanine and Downstream Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Alanine | 0.05 | 0.01 | 0.04 | 0.00 | 0.90 |
| Pyruvate | 0.45 | 0.05 | 0.10 | 0.40 | - |
| Lactate | 0.50 | 0.05 | 0.10 | 0.35 | - |
| Citrate | 0.30 | 0.15 | 0.35 | 0.15 | 0.05 |
| α-Ketoglutarate | 0.25 | 0.20 | 0.30 | 0.15 | 0.10 |
| Malate | 0.35 | 0.15 | 0.25 | 0.15 | 0.10 |
| Aspartate | 0.40 | 0.20 | 0.25 | 0.10 | 0.05 |
M+n represents the fraction of the metabolite pool containing 'n' heavy isotopes (¹³C or ¹⁵N). The M+4 for Alanine represents the fully labeled tracer.
Table 2: Calculated Metabolic Fluxes (normalized to Glucose Uptake Rate)
| Flux | Relative Flux Value |
| Glucose Uptake | 100 |
| Lactate Secretion | 85 |
| Alanine Uptake | 20 |
| Pyruvate from Alanine | 18 |
| Pyruvate Dehydrogenase (PDH) | 15 |
| Pyruvate Carboxylase (PC) | 5 |
| Alanine Transaminase (ALT) | 18 |
| TCA Cycle (Citrate Synthase) | 25 |
These values are illustrative and will vary depending on the cell type and experimental conditions.
Visualization of Metabolic Pathways and Workflows
Visualizing the flow of the labeled atoms and the experimental process is crucial for understanding and communicating the results of an MFA study.
References
L-Alanine-13C3,15N in Biomolecular NMR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of L-Alanine-13C3,15N in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Uniform isotopic labeling with 13C and 15N is a cornerstone of modern NMR, enabling detailed studies of protein structure, dynamics, and interactions. L-Alanine, with its methyl group often located in hydrophobic cores, serves as a sensitive probe for investigating these molecular properties. This guide details experimental protocols, data presentation, and workflows for leveraging this compound in biomolecular research.
Core Applications in Biomolecular NMR
L-Alanine fully labeled with 13C and 15N is a versatile tool in biomolecular NMR, with primary applications in:
-
Protein Structure Determination: The additional 13C dimension in triple-resonance NMR experiments (e.g., HNCA, HNCO, HNCACB) is essential for resolving spectral overlap and achieving complete backbone and side-chain resonance assignments, which are fundamental for determining the three-dimensional structure of proteins.[1]
-
Protein Dynamics and Folding: The methyl group of alanine (B10760859) is an excellent probe for studying protein dynamics over a wide range of timescales.[2] NMR relaxation experiments on 13C-labeled methyl groups provide insights into conformational changes, protein folding, and intermolecular interactions.
-
Metabolic Flux Analysis (MFA): In the field of metabolomics, 13C-labeled metabolites, including alanine, are used to trace the flow of atoms through metabolic pathways.[3][4] This allows for the quantification of metabolic fluxes, providing a detailed understanding of cellular metabolism in various physiological and pathological states.
-
Drug Discovery and Development: NMR-based screening techniques that monitor changes in the chemical shifts of 15N and 13C-labeled proteins upon ligand binding are instrumental in drug discovery. These methods can identify binding partners and characterize their interaction sites on the protein.
Experimental Protocols
Protein Expression and Isotopic Labeling in E. coli
The overexpression of proteins in Escherichia coli is the most common and cost-effective method for isotopic labeling.[5]
Objective: To achieve high-level incorporation of 13C and 15N from labeled precursors into the target protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Minimal medium (e.g., M9) prepared with H2O for proteins <20 kDa or D2O for larger proteins.[2]
-
[U-13C]-glucose as the sole carbon source.
-
[U-15N]-ammonium chloride (NH4Cl) as the sole nitrogen source.
-
This compound (if specific labeling is desired over uniform labeling).
-
Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Antibiotics for plasmid selection.
Protocol:
-
Preculture: Inoculate a small volume of sterile Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Main Culture Inoculation: The next day, inoculate a larger volume of minimal medium containing [U-15N]-NH4Cl and [U-13C]-glucose with the overnight preculture. The starting optical density at 600 nm (OD600) should be around 0.05-0.1.
-
Cell Growth: Grow the cells at 37°C with vigorous shaking. Monitor the cell growth by measuring the OD600.
-
Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For optimal incorporation and protein folding, it is often beneficial to reduce the temperature to 18-25°C for induction.
-
Harvesting: Continue to grow the cells for an additional 4-16 hours post-induction. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Verification of Labeling: The incorporation efficiency of 13C and 15N can be verified by mass spectrometry. Greater than 97% incorporation is typically desired.[1]
Quantitative Data for Labeling:
| Parameter | Typical Value | Reference |
| [U-13C]-Glucose Concentration | 2 g/L | [6] |
| [U-15N]-NH4Cl Concentration | 1 g/L | [6] |
| Induction OD600 | 0.6 - 0.8 | General Protocol |
| IPTG Concentration | 0.5 - 1 mM | General Protocol |
| Post-induction Temperature | 18 - 25 °C | General Protocol |
| Labeling Incorporation | > 97% | [1] |
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
Objective: To prepare a stable, concentrated, and homogeneous protein sample in a suitable NMR buffer.
Materials:
-
Purified, isotopically labeled protein.
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
-
Deuterium oxide (D2O).
-
NMR tubes (high-quality, clean, and dry).[7]
Protocol:
-
Protein Concentration: Concentrate the purified protein to a typical concentration of 0.1 - 1 mM for solution NMR.[1][8]
-
Buffer Exchange: Exchange the protein into the final NMR buffer. This can be done using dialysis, size-exclusion chromatography, or repeated concentration and dilution with a centrifugal filter device.
-
Addition of D2O: Add D2O to the final sample to a concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.
-
Sample Filtration: Filter the final sample through a 0.22 µm filter to remove any precipitates or aggregates.[7]
-
Transfer to NMR Tube: Carefully transfer the filtered sample into a clean NMR tube, ensuring a sample volume height of at least 4.5 cm for proper shimming.[9]
Quantitative Data for NMR Sample Preparation:
| Parameter | Typical Value | Reference |
| Protein Concentration | 0.1 - 1 mM | [1][8] |
| D2O Concentration | 5 - 10% (v/v) | [1] |
| Sample Volume | ~500 µL | [8] |
Key NMR Experiments and Data Acquisition
Methyl-TROSY for Large Proteins
The Transverse Relaxation-Optimized Spectroscopy (TROSY) effect is particularly beneficial for studying large proteins, as it leads to narrower linewidths and improved spectral sensitivity. Alanine methyl groups are excellent probes for methyl-TROSY experiments.[10][11]
Objective: To acquire high-resolution 1H-13C correlation spectra of alanine methyl groups in large proteins.
NMR Pulse Sequence: 1H-13C HMQC-based methyl-TROSY.
Typical Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | ≥ 600 MHz |
| Temperature | 298 K |
| Number of Scans | 16-64 |
| Relaxation Delay | 1.5 s |
| Acquisition Time (1H) | 64 ms |
| Acquisition Time (13C) | 142 ms |
(Parameters adapted from studies on large protein complexes)[9]
Relaxation Dispersion for Protein Dynamics
NMR relaxation dispersion experiments can probe conformational exchange processes on the microsecond to millisecond timescale.
Objective: To measure the exchange rates and populations of different conformational states of a protein.
NMR Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) based relaxation dispersion experiments.
Data Analysis: The relaxation dispersion profiles (R2,eff vs. νCPMG) are fitted to appropriate models (e.g., two-site exchange model) to extract kinetic and thermodynamic parameters.
Metabolic Flux Analysis (MFA)
Objective: To quantify the rates of metabolic reactions in a biological system.
Workflow:
-
Isotope Labeling Experiment: Culture cells in a medium containing a 13C-labeled substrate, such as [U-13C]-glucose or specifically labeled L-Alanine.
-
Sample Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
-
Measurement of Labeling Patterns: Analyze the mass isotopomer distributions of metabolites, often proteinogenic amino acids after hydrolysis, using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR.[3][4]
-
Flux Estimation: Use a computational model of the metabolic network to estimate the intracellular fluxes that best reproduce the experimentally measured labeling patterns.[1]
Quantitative Data from a Hypothetical 13C-MFA Experiment:
| Metabolic Flux | Relative Flux Value |
| Glycolysis | 100 |
| Pentose Phosphate Pathway | 30 ± 5 |
| TCA Cycle | 80 ± 7 |
| Anaplerotic Reactions | 15 ± 3 |
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is an invaluable tool for biomolecular NMR, providing critical information for protein structure determination, dynamics studies, and metabolic flux analysis. The protocols and workflows outlined in this guide offer a framework for researchers to effectively utilize this isotopically labeled amino acid in their studies. The continued development of NMR methodologies, coupled with advanced isotopic labeling strategies, will undoubtedly further expand the applications of this compound in addressing complex biological questions and advancing drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Metabolic Pathway Determination and Flux Analysis in Nonmodel Microorganisms Through 13C-Isotope Labeling | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High yield expression of proteins in E. coli for NMR studies [scirp.org]
- 6. Optimised fermentation strategy for 13C/15N recombinant protein labelling in Escherichia coli for NMR-structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. nmr-bio.com [nmr-bio.com]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. A new labeling method for methyl TROSY NMR spectra of alanine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of L-Alanine-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for L-Alanine-13C3,15N, a stable isotope-labeled amino acid crucial for a variety of research applications. The following sections detail the physical and chemical properties, safety protocols, experimental procedures, and relevant metabolic pathways associated with this compound.
Chemical and Physical Properties
This compound is a non-radioactive, isotopically labeled form of the amino acid L-Alanine. The heavy isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), serve as tracers in various analytical techniques without the hazards associated with radioactive isotopes.
| Property | Value | References |
| Chemical Formula | ¹³C₃H₇¹⁵NO₂ | [1][2] |
| Molecular Weight | 93.06 g/mol | [1][2] |
| CAS Number | 202407-38-3 | [1][2] |
| Appearance | White solid | [1][2] |
| Melting Point | 314.5 °C (decomposes) | [1][2] |
| Solubility | Soluble in water. | [3] |
| Isotopic Purity | Typically ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [1] |
| Storage Temperature | Room temperature, away from light and moisture. | [3][4] |
Safety and Handling Information
While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[3]
Hazard Identification
| Hazard | Description |
| Inhalation | May cause respiratory tract irritation. |
| Skin Contact | May cause skin irritation. |
| Eye Contact | May cause eye irritation. |
| Ingestion | May be harmful if swallowed. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Handling and Storage
-
Handling : Handle in accordance with good industrial hygiene and safety practices.[3] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[3] Store at room temperature away from light and moisture.[3][4]
Personal Protective Equipment (PPE)
| PPE | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling large quantities or in situations where dust generation is likely. |
Experimental Protocols
This compound is primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics research.
Protein Labeling for NMR Spectroscopy
This protocol outlines the general steps for producing a uniformly ¹³C and ¹⁵N labeled protein for NMR analysis.
Methodology:
-
Prepare Minimal Media: Prepare M9 minimal media. For uniform labeling, use ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C₆]-glucose as the sole carbon source.[3]
-
Bacterial Culture: Inoculate the minimal media with an appropriate E. coli expression strain transformed with the plasmid containing the gene of interest.
-
Induce Protein Expression: Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods. Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
NMR Sample Preparation: Exchange the purified, labeled protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH, containing 5-10% D₂O).[3] Concentrate the protein to the desired concentration (typically 0.1-1 mM).[3] Transfer the sample to a high-quality NMR tube.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol describes the use of this compound in a SILAC experiment for quantitative proteomics.
Methodology:
-
Prepare SILAC Media: Prepare cell culture media that lacks endogenous L-Alanine. For the "heavy" medium, supplement with this compound. For the "light" medium, supplement with natural L-Alanine.
-
Cell Culture and Labeling: Culture two populations of cells, one in the "heavy" medium and one in the "light" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[5]
-
Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.[5]
-
Cell Lysis and Protein Extraction: Harvest both cell populations separately and lyse the cells to extract proteins. Determine the protein concentration for each lysate.[5]
-
Sample Mixing and Protein Digestion: Combine equal amounts of protein from the "heavy" and "light" cell lysates. Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.
Metabolic Pathway of L-Alanine
L-Alanine plays a central role in cellular metabolism, being closely linked to glycolysis, gluconeogenesis, and the citric acid cycle. The diagram below illustrates the key metabolic transformations of L-Alanine.
Waste Disposal
As this compound is a stable, non-radioactive isotope, no special precautions are required for its disposal beyond standard laboratory procedures for chemical waste.[6][7] It should not be mixed with radioactive waste.[6] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]
Conclusion
This compound is a valuable tool for researchers in various fields. By adhering to the safety guidelines and experimental considerations outlined in this guide, scientists can safely and effectively utilize this compound to advance their research. Always consult the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.
References
- 1. mdpi.com [mdpi.com]
- 2. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.ca [promega.ca]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for L-Alanine-¹³C₃,¹⁵N Labeling in Mammalian Cell Culture for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for accurate quantitative proteomics.[1][2] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[2] By comparing the mass spectra of peptides from cells grown in "heavy" versus "light" (unlabeled) media, researchers can accurately quantify differences in protein abundance.
This application note provides a detailed protocol for the use of L-Alanine-¹³C₃,¹⁵N in mammalian cell culture for quantitative proteomics studies. A key challenge in using non-essential amino acids like alanine (B10760859) for labeling is the potential for isotopic dilution due to the cell's own endogenous synthesis. This protocol addresses this challenge by utilizing a high concentration of the labeled amino acid in a specially formulated culture medium to maximize its incorporation into newly synthesized proteins.
Principle of L-Alanine-¹³C₃,¹⁵N Labeling
Mammalian cells are cultured in a medium where standard L-alanine is replaced with L-Alanine-¹³C₃,¹⁵N. Over several cell divisions, the "heavy" alanine is incorporated into the cellular proteome. When these labeled cells are compared to a control "light" population, the mass difference of 4 Da (due to three ¹³C atoms and one ¹⁵N atom) allows for the relative quantification of proteins via mass spectrometry. To drive the incorporation of the labeled alanine and minimize the diluting effect of endogenously synthesized alanine, a high concentration of L-Alanine-¹³C₃,¹⁵N is used in the culture medium.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| L-Alanine-¹³C₃,¹⁵N | Sigma-Aldrich | 489533 or equivalent |
| L-Alanine deficient DMEM or RPMI-1640 | Thermo Fisher Scientific | Custom order |
| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific | 26400044 or equivalent |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 or equivalent |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 or equivalent |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 or equivalent |
| Cell Lysis Buffer (e.g., RIPA buffer) | Thermo Fisher Scientific | 89900 or equivalent |
| Protease Inhibitor Cocktail | Roche | 11836170001 or equivalent |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 or equivalent |
| Iodoacetamide (IAA) | Sigma-Aldrich | I1149 or equivalent |
| Sequencing Grade Modified Trypsin | Promega | V5111 or equivalent |
| C18 Desalting Columns | Waters | WAT054955 or equivalent |
Experimental Protocol
Phase 1: Cell Adaptation and Labeling
-
Media Preparation:
-
Prepare "heavy" labeling medium by supplementing L-alanine deficient DMEM or RPMI-1640 with L-Alanine-¹³C₃,¹⁵N to a final concentration of at least 2 mM. The high concentration helps to outcompete the endogenous alanine pool.
-
Add 10% dialyzed Fetal Bovine Serum (dFBS) and 1% Penicillin-Streptomycin. The use of dialyzed serum is crucial to avoid the introduction of unlabeled amino acids.[3]
-
Prepare "light" control medium by supplementing the L-alanine deficient base medium with unlabeled L-alanine to the same final concentration (2 mM), along with 10% dFBS and 1% Penicillin-Streptomycin.
-
-
Cell Culture and Adaptation:
-
Culture the mammalian cell line of interest in the "heavy" labeling medium.
-
Passage the cells for at least five to six doublings to ensure near-complete incorporation of the L-Alanine-¹³C₃,¹⁵N into the proteome.[1] The exact number of passages may need to be optimized depending on the cell line's doubling time and protein turnover rates.
-
Simultaneously, culture a control population of cells in the "light" medium under identical conditions.
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After 5-6 passages, harvest a small aliquot of cells from the "heavy" culture.
-
Lyse the cells, digest the proteins with trypsin, and analyze the peptides by mass spectrometry.
-
Determine the incorporation efficiency by calculating the ratio of heavy to light peptide pairs for several highly abundant proteins. An incorporation efficiency of >97% is desirable.
-
Phase 2: Experimental Treatment and Sample Collection
-
Experimental Treatment:
-
Once complete labeling is achieved, subject the "heavy" and "light" cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Combine the "heavy" and "light" cell pellets at a 1:1 ratio based on cell number or protein concentration. This early-stage mixing minimizes experimental variability.[1]
-
Phase 3: Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
Resuspend the combined cell pellet in lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Digestion:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.
-
Dilute the sample with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration.
-
Digest the proteins with sequencing grade modified trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using C18 desalting columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Phase 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package capable of SILAC analysis (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptides and quantify the intensity ratios of the "heavy" (L-Alanine-¹³C₃,¹⁵N containing) and "light" (unlabeled) peptide pairs.
-
The ratio of the peak intensities directly reflects the relative abundance of the corresponding protein in the two cell populations.
-
Data Presentation
Table 1: Representative Quantitative Data from a Hypothetical L-Alanine-¹³C₃,¹⁵N Labeling Experiment. This table illustrates the expected output from a quantitative proteomics experiment comparing a treated ("Heavy") versus a control ("Light") sample.
| Protein Accession | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Heavy/Light Ratio | Regulation |
| P02768 | ALB | LVNEVTEFAK | 1.20E+08 | 1.15E+08 | 0.96 | Unchanged |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 2.50E+09 | 2.65E+09 | 1.06 | Unchanged |
| Q06830 | HSP90AA1 | IRELISNSSDALDK | 8.70E+07 | 1.83E+08 | 2.10 | Upregulated |
| P08670 | VIM | SLPLPNFSSLNLRETNLDSLPLVDTHSK | 1.50E+08 | 7.20E+07 | 0.48 | Downregulated |
| P31946 | YWHAZ | DSTLIMQLLR | 5.40E+07 | 1.13E+08 | 2.09 | Upregulated |
Visualizations
Caption: Experimental workflow for L-Alanine-¹³C₃,¹⁵N labeling in mammalian cells.
Caption: Signaling pathway analysis using L-Alanine-¹³C₃,¹⁵N labeling.
References
Application Notes and Protocols for Quantitative Proteomics using L-Alanine-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Alanine-¹³C₃,¹⁵N in quantitative proteomics studies. The methodologies described herein are intended to guide researchers in designing and executing experiments for accurate protein quantification, with a focus on applications in drug development and cellular signaling pathway analysis.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population.[2] By comparing the mass spectra of peptides from cells grown in "heavy" media with those from cells grown in "light" (natural abundance) media, relative protein abundance can be accurately determined. L-Alanine-¹³C₃,¹⁵N is a valuable tool for these studies, providing a distinct mass shift for precise quantification.[3] This stable isotope-labeled amino acid is particularly useful for investigating metabolic pathways and protein synthesis.
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid.[4] One population is cultured in "light" medium containing the natural isotope of the amino acid, while the other is cultured in "heavy" medium containing the stable isotope-labeled version (e.g., L-Alanine-¹³C₃,¹⁵N).[4] After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the two cell populations can be subjected to different experimental conditions, such as drug treatment. The populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.[1] The relative peak intensities of the "light" and "heavy" peptides in the mass spectra correspond to the relative abundance of the proteins in the two populations.[5]
Applications in Drug Development
Quantitative proteomics using L-Alanine-¹³C₃,¹⁵N offers significant advantages for various stages of drug development:
-
Target Identification and Validation: By comparing the proteomes of diseased versus healthy cells, or treated versus untreated cells, researchers can identify proteins that are differentially expressed, providing potential new drug targets.
-
Mechanism of Action Studies: Understanding how a drug affects the cellular proteome can elucidate its mechanism of action and identify both on-target and off-target effects.
-
Biomarker Discovery: SILAC-based proteomics can be used to identify proteins that are modulated in response to a specific treatment or disease state, serving as potential biomarkers for drug efficacy or patient stratification.
-
Toxicity Profiling: Changes in the proteome of cells or tissues upon drug exposure can reveal potential toxicity pathways and help in the early identification of adverse effects.
Data Presentation
Quantitative proteomics data generated using L-Alanine-¹³C₃,¹⁵N can be summarized in tables to facilitate comparison and interpretation. The following is a representative example of how such data might be presented.
Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Sequence | Heavy/Light Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | DLLLPQAMFV | 2.54 | 0.001 | Up-regulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | VAPEEHPVLLTEAPLNPK | 1.02 | 0.89 | No change |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | YIQYQHDPSDEPVAE | 0.45 | 0.005 | Down-regulated |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | FQGSHSFGVV | 3.12 | <0.001 | Up-regulated |
| P15056 | BRAF | Serine/threonine-protein kinase B-raf | IADLMCQAI | 0.21 | <0.001 | Down-regulated |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The following protocols provide a detailed methodology for a quantitative proteomics experiment using L-Alanine-¹³C₃,¹⁵N.
Protocol 1: SILAC Labeling of Mammalian Cells
Materials:
-
SILAC-grade cell culture medium deficient in L-Alanine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Alanine (natural abundance)
-
"Heavy" L-Alanine-¹³C₃,¹⁵N
-
Mammalian cell line of choice
-
Standard cell culture reagents and equipment
Procedure:
-
Media Preparation:
-
Light Medium: Supplement the L-Alanine-deficient medium with dFBS and "light" L-Alanine to the desired final concentration.
-
Heavy Medium: Supplement the L-Alanine-deficient medium with dFBS and "Heavy" L-Alanine-¹³C₃,¹⁵N to the same final concentration as the "light" medium.
-
-
Cell Adaptation:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
-
Passaging for Complete Labeling:
-
Passage the cells for a minimum of five to six cell divisions in their respective SILAC media. This ensures near-complete incorporation of the labeled or unlabeled L-Alanine into the cellular proteome.[1]
-
Monitor cell growth and morphology to ensure that the SILAC media does not adversely affect cell health.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment (e.g., drug compound, growth factor) to one of the cell populations. The other population serves as the control.
-
-
Cell Harvesting and Mixing:
-
After the treatment period, harvest both the "light" and "heavy" cell populations.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Cell Lysis and Protein Extraction:
-
Lyse the mixed cell pellet using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the proteins by adding DTT and incubating.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
-
In-solution Trypsin Digestion:
-
Dilute the protein sample to reduce the concentration of denaturants.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution and clean it up using a C18 desalting column to remove salts and other contaminants.
-
Elute the peptides and dry them down.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for mass spectrometry.
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Mandatory Visualization
Experimental Workflow
References
- 1. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 2. spectra2000.it [spectra2000.it]
- 3. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for In Vivo Metabolic Studies with L-Alanine-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo metabolic studies using the stable isotope tracer L-Alanine-¹³C₃,¹⁵N. This powerful tool allows for the precise tracking of alanine's metabolic fate, offering deep insights into cellular metabolism, disease mechanisms, and the effects of therapeutic interventions.
Introduction to L-Alanine Metabolism and Isotope Tracing
L-Alanine is a non-essential amino acid central to several key metabolic processes. It plays a critical role in the glucose-alanine cycle, gluconeogenesis, and as a building block for protein synthesis.[1][2] Under fasting conditions, alanine (B10760859) derived from protein breakdown is a major substrate for glucose production in the liver.[1][2] Stable isotope tracing is a powerful technique that utilizes molecules labeled with non-radioactive heavy isotopes, such as ¹³C and ¹⁵N, to track their journey through metabolic pathways.[3][4] By introducing L-Alanine-¹³C₃,¹⁵N into a biological system, researchers can quantitatively measure its incorporation into various downstream metabolites, providing a dynamic view of metabolic fluxes.[5][6]
The use of a tracer with both carbon and nitrogen labels (¹³C₃,¹⁵N) offers the advantage of simultaneously tracking the carbon skeleton and the amino group of alanine. This dual-labeling approach provides a more comprehensive picture of alanine's metabolic fate, including its involvement in both carbon-centric pathways like the TCA cycle and nitrogen metabolism.
Key Applications of L-Alanine-¹³C₃,¹⁵N Tracing
-
Gluconeogenesis Flux Analysis: Quantifying the rate of glucose production from alanine, particularly in the liver, is crucial for studying metabolic diseases like diabetes.[7][8][9]
-
Protein Synthesis and Turnover: Measuring the incorporation of labeled alanine into proteins provides a direct assessment of protein synthesis rates in various tissues.[10][11][12]
-
TCA Cycle Intermediates: Tracking the entry of alanine-derived carbons into the tricarboxylic acid (TCA) cycle helps to understand cellular energy metabolism.[7][13]
-
Amino Acid Metabolism: Investigating the conversion of alanine to other amino acids, such as glutamate, provides insights into amino acid homeostasis.[14][15]
-
Drug Efficacy and Target Engagement: Evaluating how therapeutic agents modulate these metabolic pathways can be a key part of drug development.
Experimental Design Considerations
A well-designed in vivo stable isotope tracing study is critical for obtaining meaningful and reproducible data.[3][16] Key factors to consider include the choice of animal model, the method of tracer administration, the duration of labeling, and the sample collection strategy.
Tracer Administration Methods
The choice of administration route depends on the specific research question and the desired metabolic state.[16]
| Administration Method | Advantages | Disadvantages |
| Intravenous (IV) Infusion | Precise control over tracer delivery rate, rapid achievement of isotopic steady state. | Requires surgical catheterization, can be stressful for the animal. |
| Intraperitoneal (IP) Injection | Less invasive than IV infusion, technically simpler. | Bolus administration can lead to rapid and non-physiological changes in metabolite concentrations.[17] |
| Oral Gavage | Mimics dietary intake, suitable for studying nutrient absorption and first-pass metabolism. | Slower absorption, variable bioavailability. |
| Dietary Supplementation | Suitable for long-term labeling studies to achieve a steady isotopic enrichment in various tissues. | Difficult to control the exact timing and amount of tracer intake. |
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo metabolic study using L-Alanine-¹³C₃,¹⁵N.
Experimental workflow for in vivo L-Alanine-¹³C₃,¹⁵N tracing.
Detailed Protocols
Protocol 1: Quantification of Hepatic Gluconeogenesis from L-Alanine-¹³C₃,¹⁵N
Objective: To measure the contribution of alanine to hepatic glucose production in a mouse model.
Materials:
-
L-Alanine-¹³C₃,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)[10]
-
Sterile saline solution
-
Animal model (e.g., C57BL/6J mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for catheterization (for IV infusion)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools (e.g., liquid nitrogen-cooled Wollenberger tongs)
-
Metabolite extraction buffers (e.g., 80% methanol)
-
LC-MS/MS or GC-MS system
Procedure:
-
Animal Preparation: Acclimate mice to the experimental conditions for at least one week. For studies on gluconeogenesis, an overnight fast (e.g., 12-16 hours) is typically required to deplete glycogen (B147801) stores.
-
Tracer Preparation: Dissolve L-Alanine-¹³C₃,¹⁵N in sterile saline to the desired concentration (e.g., 100 mg/kg body weight).
-
Tracer Administration:
-
IV Infusion: Anesthetize the mouse and surgically implant a catheter into the jugular vein. Administer a bolus of the tracer followed by a continuous infusion to maintain a steady-state enrichment in the plasma.
-
IP Injection: Administer a single bolus of the tracer via intraperitoneal injection.
-
-
Blood Sampling: Collect small blood samples (e.g., 10-20 µL) from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes) post-administration. Immediately quench metabolic activity by adding the blood to a tube containing a known volume of cold extraction buffer.
-
Tissue Harvesting: At the end of the experiment, euthanize the animal and rapidly collect the liver. Freeze-clamp the tissue using Wollenberger tongs pre-chilled in liquid nitrogen to instantly halt metabolic activity. Store samples at -80°C until analysis.
-
Metabolite Extraction: Homogenize the frozen tissue powder in a cold extraction solvent (e.g., 80% methanol). Centrifuge to pellet proteins and collect the supernatant containing the metabolites.
-
Sample Analysis: Analyze the isotopic enrichment of glucose and other relevant metabolites in the plasma and tissue extracts using LC-MS/MS or GC-MS.
-
Data Analysis: Determine the mass isotopomer distribution of glucose. The incorporation of ¹³C from alanine into glucose will result in glucose molecules with masses M+1, M+2, M+3, etc. The fractional contribution of alanine to gluconeogenesis can be calculated based on the isotopic enrichment of plasma alanine (the precursor pool) and the newly synthesized glucose.
Protocol 2: Measurement of Protein Synthesis Rate
Objective: To determine the rate of protein synthesis in skeletal muscle using L-Alanine-¹³C₃,¹⁵N.
Procedure:
This protocol follows a similar procedure to Protocol 1, with the key difference being the analysis of the protein fraction.
-
Follow steps 1-5 from Protocol 1 for animal preparation, tracer administration, and tissue harvesting (in this case, skeletal muscle).
-
Protein Isolation and Hydrolysis: After metabolite extraction, the remaining protein pellet is washed multiple times to remove any free labeled alanine. The purified protein is then hydrolyzed into its constituent amino acids (e.g., by acid hydrolysis with 6M HCl).
-
Amino Acid Analysis: The isotopic enrichment of alanine in the protein hydrolysate is measured by LC-MS/MS or GC-MS.
-
Calculation of Fractional Synthesis Rate (FSR): The FSR of protein is calculated using the following formula:
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein is the isotopic enrichment of alanine in the protein-bound pool.
-
E_precursor is the isotopic enrichment of the precursor pool (e.g., plasma alanine or intracellular alanine).
-
t is the duration of the labeling period in hours.
-
Data Presentation
Quantitative data from these experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Isotopic Enrichment of Key Metabolites in Liver Tissue
| Metabolite | Isotopomer | Control Group (% Enrichment) | Treatment Group (% Enrichment) |
| Alanine | M+4 | 50.2 ± 3.5 | 48.9 ± 4.1 |
| Pyruvate (B1213749) | M+3 | 25.6 ± 2.1 | 18.3 ± 1.9 |
| Lactate | M+3 | 22.1 ± 1.8 | 15.7 ± 1.5 |
| Citrate | M+2 | 10.5 ± 0.9 | 7.2 ± 0.8 |
| Glutamate | M+2 | 15.8 ± 1.3 | 11.4 ± 1.1 |
| Glucose | M+3 | 8.7 ± 0.7 | 5.1 ± 0.6* |
| p < 0.05 vs. Control |
Table 2: Fractional Synthesis Rates of Protein in Different Tissues
| Tissue | Control Group (%/day) | Treatment Group (%/day) |
| Liver | 35.4 ± 2.8 | 28.1 ± 2.5 |
| Skeletal Muscle | 5.2 ± 0.4 | 3.9 ± 0.3 |
| Heart | 8.9 ± 0.7 | 7.5 ± 0.6 |
| p < 0.05 vs. Control |
Signaling Pathways and Metabolic Maps
Visualizing the metabolic pathways involved is crucial for understanding the flow of the isotopic label.
L-Alanine Metabolism and Entry into Central Carbon Metabolism
The following diagram illustrates the primary metabolic fates of L-Alanine.
Metabolic fate of L-Alanine-¹³C₃,¹⁵N.
Abbreviations: ALT: Alanine Transaminase; PDH: Pyruvate Dehydrogenase; PC: Pyruvate Carboxylase; GDH: Glutamate Dehydrogenase.
This diagram shows that L-Alanine-¹³C₃,¹⁵N can be transaminated by ALT to form Pyruvate-¹³C₃, transferring its ¹⁵N to form glutamate.[1] The labeled pyruvate can then be converted to lactate, enter the TCA cycle via pyruvate carboxylase (PC) or pyruvate dehydrogenase (PDH), or be used for gluconeogenesis to produce labeled glucose.[7] The labeled alanine can also be directly incorporated into proteins.
Conclusion
In vivo metabolic studies using L-Alanine-¹³C₃,¹⁵N provide a powerful and safe method for investigating the dynamics of key metabolic pathways.[4][12][18] The protocols and guidelines presented here offer a framework for researchers to design and execute robust experiments, leading to a deeper understanding of metabolic regulation in health and disease. Careful experimental design, precise analytical techniques, and appropriate data analysis are paramount for obtaining high-quality, interpretable results.
References
- 1. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for measuring gluconeogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]
- 11. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of D‐ and L‐[13C]alanine in rat liver detected by 1H and 13C NMR spectroscopy in vivo and in vitro | Semantic Scholar [semanticscholar.org]
- 14. Stable Isotope-Labeled Precursor Tracing Reveals that l-Alanine is Converted to l-Theanine via l-Glutamate not Ethylamine in Tea Plants In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Alanine-¹³C₃,¹⁵N Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for metabolomics studies utilizing L-Alanine-¹³C₃,¹⁵N as a tracer. The methodologies outlined below are designed to ensure high-quality data generation for accurate metabolite quantification and pathway analysis.
Introduction
Metabolomics studies involving stable isotope tracers like L-Alanine-¹³C₃,¹⁵N are crucial for elucidating metabolic pathways and fluxes in various biological systems. Proper sample preparation is a critical step to obtain reliable and reproducible results. This document details protocols for quenching, extraction, and derivatization of metabolites from cellular, tissue, and plasma samples for analysis by mass spectrometry (MS). The use of isotopically labeled internal standards is essential for accurate quantification in mass spectrometry-based metabolomics.[1][2][3][]
General Considerations for Sample Handling
To ensure the integrity of the metabolome, rapid and effective quenching of metabolic activity is paramount.[5] This is typically achieved by rapid freezing or the use of cold solvents to halt enzymatic reactions.[5][6] All samples should be stored at -80°C to minimize metabolic turnover prior to analysis.[5] It is also recommended to create a quality control (QC) sample by pooling a small aliquot from each experimental sample.[7] This QC sample can be injected periodically throughout the analytical run to monitor instrument performance and data reproducibility.[7]
Sample Preparation Protocols
Cellular Metabolomics
3.1.1. Quenching and Extraction of Adherent Cells
This protocol is designed for the rapid quenching and extraction of metabolites from adherent cell cultures.
-
Reagents:
-
Phosphate-buffered saline (PBS), 37°C
-
Liquid nitrogen or ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
-
Protocol:
-
Remove the cell culture medium.
-
Quickly wash the cells twice with 5 mL of pre-warmed PBS (37°C) to remove any remaining media.[7]
-
Immediately quench the metabolism by either:
-
Add 500 µL of ice-cold 80% methanol to the dish.[7]
-
Using a cell scraper, scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]
-
To ensure complete cell lysis and metabolite extraction, perform three cycles of freeze-thaw by alternating between liquid nitrogen and a 37°C water bath.[8]
-
Centrifuge the lysate at >13,000 rpm for 30 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant containing the metabolites to a new tube.
-
The extract is now ready for derivatization or direct analysis. For long-term storage, store at -80°C.
-
3.1.2. Quenching and Extraction of Suspension Cells
This protocol is adapted for cells grown in suspension.
-
Reagents:
-
Ice-cold saline solution
-
Ice-cold 80% methanol (-80°C)
-
Microcentrifuge tubes
-
-
Protocol:
-
Rapidly cool the cell suspension by adding an excess of ice-cold saline.[9][10]
-
Centrifuge the cells at a low speed (e.g., 1,000 x g) for a short duration at 4°C to pellet the cells.
-
Discard the supernatant.
-
Resuspend the cell pellet in ice-cold 80% methanol.
-
Proceed with the freeze-thaw cycles and centrifugation as described for adherent cells (Section 3.1.1, steps 6-9).
-
Tissue Metabolomics
3.2.1. Quenching and Homogenization
Proper quenching of tissues immediately upon collection is critical to prevent metabolic changes.[11]
-
Reagents and Equipment:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or cryomill
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
-
Protocol:
-
Immediately after excision, snap-freeze the tissue sample in liquid nitrogen.[5]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryomill.[11] This should be done on dry ice or in a liquid nitrogen bath to keep the tissue frozen.
-
Weigh the frozen tissue powder.
-
Add a pre-determined volume of ice-cold extraction solvent (e.g., 80% methanol) to the powdered tissue. A common ratio is 1 mL of solvent per 50-100 mg of tissue.
-
Homogenize the sample using a sonicator or other appropriate homogenizer, keeping the sample on ice.[12]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Plasma Metabolomics
3.3.1. Protein Precipitation and Metabolite Extraction
Protein precipitation is a crucial step in plasma sample preparation to remove high-abundance proteins that can interfere with analysis.[13]
-
Reagents:
-
Ice-cold methanol or acetonitrile (B52724)
-
Microcentrifuge tubes
-
-
Protocol:
-
Thaw frozen plasma samples on ice.[14]
-
For every 50 µL of plasma, add 200 µL of ice-cold methanol or a 1:4 (v/v) mixture of acetonitrile and methanol.[8][15] This high solvent-to-sample ratio ensures efficient protein precipitation.
-
Vortex the mixture vigorously for 3 minutes.[8]
-
Incubate the samples at -20°C for 30 minutes to further facilitate protein precipitation.[8]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
The extract can be dried down under a stream of nitrogen or in a vacuum concentrator and then reconstituted in a suitable solvent for analysis.
-
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For the analysis of amino acids like L-Alanine by GC-MS, a derivatization step is necessary to increase their volatility and thermal stability.[16][17] Silylation is a common derivatization method.[17][18]
-
Reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[18]
-
Pyridine (B92270) (anhydrous)[18]
-
Reaction vials
-
-
Protocol:
Data Presentation
Quantitative data from metabolomics experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Example of Quantitative Data Summary for L-Alanine-¹³C₃,¹⁵N Enrichment
| Sample ID | Condition | Replicate | Peak Area (¹²C-Alanine) | Peak Area (¹³C₃,¹⁵N-Alanine) | Isotopic Enrichment (%) |
| CTRL-1 | Control | 1 | 1.50E+07 | 1.20E+04 | 0.08 |
| CTRL-2 | Control | 2 | 1.45E+07 | 1.15E+04 | 0.08 |
| TRT-1 | Treatment | 1 | 1.20E+07 | 8.50E+06 | 70.83 |
| TRT-2 | Treatment | 2 | 1.25E+07 | 9.10E+06 | 72.80 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: General workflow for metabolomics sample preparation.
Caption: Workflow for plasma sample preparation.
Caption: Workflow for cellular sample preparation.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 3. chempep.com [chempep.com]
- 5. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 9. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 10. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Advances in Tissue Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Untargeted Metabolomics: Extraction of Plasma Metabolites [protocols.io]
- 15. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
L-Alanine-13C3,15N: A Versatile Tool in Modern Drug Metabolism Research
Heavily labeled L-Alanine (L-Alanine-13C3,15N) is emerging as a critical tool for researchers in drug development, offering enhanced precision and deeper insights into the metabolic fate of new chemical entities. This stable isotope-labeled amino acid serves as a powerful tracer and internal standard in a variety of applications, from early-stage metabolic profiling to detailed mechanistic studies. Its use in techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis (MFA), and as an internal standard for mass spectrometry is providing researchers with more accurate and reliable data to accelerate the drug development pipeline.[1][2][3]
Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive heavy isotopes, such as replacing 12C with 13C and 14N with 15N.[4] This subtle change in mass allows for the precise tracking and quantification of molecules in complex biological systems without altering their chemical properties.[4] L-Alanine, being a non-essential amino acid, is actively involved in numerous metabolic pathways, making its labeled form an excellent probe for investigating cellular metabolism and its response to drug candidates.[1]
Key Applications in Drug Metabolism Research
The primary applications of this compound in drug metabolism research include:
-
Metabolic Flux Analysis (MFA): To quantitatively track the flow of atoms through metabolic pathways and understand how a drug perturbs these pathways.
-
Quantitative Proteomics (SILAC): To accurately compare protein expression levels between different experimental conditions, such as treated versus untreated cells, to identify drug targets and off-target effects.
-
Internal Standard for Quantitative Mass Spectrometry: To improve the accuracy and precision of quantifying drug metabolites in biological matrices.[1]
Application Note 1: Metabolic Flux Analysis to Elucidate Drug-Induced Metabolic Reprogramming
Introduction:
Understanding how a drug candidate alters cellular metabolism is crucial for assessing its efficacy and potential toxicity. Metabolic Flux Analysis (MFA) using stable isotope tracers like this compound allows for the quantitative measurement of metabolic pathway activities. By tracing the incorporation of the labeled carbon and nitrogen atoms from L-Alanine into downstream metabolites, researchers can map and quantify the flux through central carbon and nitrogen metabolism, providing a detailed picture of the drug's impact on cellular physiology.
Experimental Protocol:
A detailed protocol for a typical MFA experiment to study the effect of a drug on a cancer cell line is provided below.
| Step | Procedure | Details |
| 1 | Cell Culture and Labeling | Culture cancer cells (e.g., HeLa) in standard medium. Upon reaching ~70% confluency, switch to a labeling medium containing this compound in the presence of the drug or vehicle control. |
| 2 | Metabolite Extraction | After a defined incubation period (e.g., 24 hours), rapidly quench metabolism and extract intracellular metabolites using a cold methanol-water solution. |
| 3 | LC-MS/MS Analysis | Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of key metabolites. |
| 4 | Data Analysis and Flux Calculation | Utilize specialized software to correct for natural isotope abundance and calculate the metabolic fluxes by fitting the experimental labeling data to a metabolic network model. |
Data Presentation:
The results of an MFA experiment are typically presented as flux maps, illustrating the changes in metabolic pathway usage upon drug treatment. Quantitative flux data can be summarized in tables for clear comparison.
Table 1: Hypothetical Metabolic Flux Changes in Response to Drug Treatment
| Metabolic Pathway | Flux (Control) (nmol/10^6 cells/hr) | Flux (Drug-Treated) (nmol/10^6 cells/hr) | Fold Change |
| Glycolysis | 100 ± 8 | 150 ± 12 | 1.5 |
| Pentose Phosphate Pathway | 25 ± 3 | 20 ± 2 | 0.8 |
| TCA Cycle | 50 ± 5 | 30 ± 4 | 0.6 |
| Alanine Aminotransferase | 40 ± 4 | 60 ± 5 | 1.5 |
Logical Workflow for Metabolic Flux Analysis:
Caption: Workflow for drug-induced metabolic flux analysis.
Application Note 2: Quantitative Proteomics using SILAC to Identify Drug Targets
Introduction:
Identifying the protein targets of a drug is a fundamental step in understanding its mechanism of action. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that allows for the unbiased identification and quantification of thousands of proteins in response to a drug treatment. By growing one population of cells in a medium containing "light" (natural) amino acids and another in a medium with "heavy" amino acids (like this compound), their proteomes can be distinguished by mass spectrometry.
Experimental Protocol:
The following protocol outlines a SILAC experiment to identify protein expression changes in response to a drug.
| Step | Procedure | Details |
| 1 | Cell Labeling | Grow two populations of cells for at least five generations in either "light" or "heavy" SILAC medium containing either normal L-Alanine or this compound. |
| 2 | Drug Treatment | Treat the "heavy" labeled cells with the drug of interest and the "light" labeled cells with a vehicle control. |
| 3 | Sample Pooling and Protein Extraction | Combine equal numbers of cells from both populations, lyse the cells, and extract the total protein. |
| 4 | Protein Digestion and Fractionation | Digest the protein mixture into peptides using trypsin and fractionate the peptides to reduce sample complexity. |
| 5 | LC-MS/MS Analysis | Analyze the peptide fractions by high-resolution LC-MS/MS. |
| 6 | Data Analysis | Use specialized software to identify peptides and quantify the heavy/light peak intensity ratios to determine relative protein abundance. |
Data Presentation:
The output of a SILAC experiment is a list of identified proteins with their corresponding quantification ratios. This data is often visualized in a volcano plot to highlight proteins with statistically significant changes in expression.
Table 2: Hypothetical SILAC Data for Drug Target Identification
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |
| P12345 | GENE1 | 4.5 | 0.001 | Upregulated |
| Q67890 | GENE2 | 0.2 | 0.005 | Downregulated |
| P54321 | GENE3 | 1.1 | 0.85 | Unchanged |
| O12345 | GENE4 | 3.2 | 0.01 | Upregulated |
SILAC Experimental Workflow:
Caption: SILAC workflow for quantitative proteomics.
Application Note 3: Accurate Quantification of Drug Metabolites using this compound as an Internal Standard
Introduction:
Accurate quantification of drug metabolites in biological samples is essential for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte of interest is the gold standard for quantitative mass spectrometry. This compound can be used as an internal standard for the quantification of endogenous L-Alanine, which can be a biomarker for certain drug effects, or for alanine-containing drug metabolites.
Experimental Protocol:
The following is a general protocol for using this compound as an internal standard in an LC-MS/MS assay.
| Step | Procedure | Details |
| 1 | Sample Preparation | Spike a known concentration of this compound into the biological matrix (e.g., plasma, urine) containing the analyte of interest. |
| 2 | Analyte Extraction | Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and the internal standard from the biological matrix. |
| 3 | LC-MS/MS Analysis | Analyze the extracted sample by LC-MS/MS, monitoring for the specific mass transitions of both the analyte and the this compound internal standard. |
| 4 | Quantification | Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. |
Data Presentation:
The use of an internal standard allows for the creation of a calibration curve to accurately determine the concentration of the analyte in unknown samples.
Table 3: Hypothetical Calibration Curve Data for a Drug Metabolite
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 15,500 | 101,500 | 0.153 |
| 50 | 76,000 | 99,500 | 0.764 |
| 100 | 152,000 | 100,500 | 1.512 |
Internal Standard Logic in Quantitative Analysis:
Caption: Logic of using an internal standard for quantification.
References
Application Notes and Protocols for Incorporating L-Alanine-¹³C₃,¹⁵N in Microbial Fermentation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, providing a means to trace the fate of atoms through complex biochemical networks.[1] L-Alanine-¹³C₃,¹⁵N is a stable isotope-labeled version of the amino acid L-alanine, where all three carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N.[2] This comprehensive labeling allows for precise tracking of the alanine (B10760859) molecule in its entirety as it is metabolized by microorganisms. These studies are crucial for understanding cellular metabolism, identifying metabolic bottlenecks, and engineering microbial strains for the production of valuable biochemicals.[3][4]
In microbial fermentation studies, L-Alanine-¹³C₃,¹⁵N can be used as a tracer to elucidate metabolic pathways, quantify metabolic fluxes, and understand the biosynthesis of amino acids and other nitrogen-containing compounds.[3][5] By monitoring the incorporation of the ¹³C and ¹⁵N isotopes into various metabolites, researchers can gain detailed insights into the metabolic activities of microorganisms under different fermentation conditions.[5]
Applications in Microbial Fermentation
The use of L-Alanine-¹³C₃,¹⁵N in microbial fermentation studies offers several key applications:
-
Metabolic Flux Analysis (MFA): This technique allows for the quantification of the rates (fluxes) of metabolic reactions within a microbial cell.[6] By introducing L-Alanine-¹³C₃,¹⁵N and measuring its incorporation into downstream metabolites, researchers can construct a detailed map of metabolic activity.[5] This is particularly useful for identifying rate-limiting steps in a production pathway and for designing strategies to improve yield.[4]
-
Pathway Elucidation: The unique isotopic signature of L-Alanine-¹³C₃,¹⁵N enables the unambiguous identification of metabolic pathways that utilize alanine as a precursor. This can help in discovering novel metabolic routes or in confirming presumed pathways.
-
Quantitative Proteomics (SILAC): While traditionally using labeled arginine and lysine, the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted to track the contribution of alanine to protein synthesis. This can provide insights into protein turnover and expression dynamics under various fermentation conditions.
-
Nitrogen Metabolism Studies: The ¹⁵N label on L-alanine provides a direct means to trace nitrogen flow within the cell. This is critical for understanding how microorganisms assimilate and utilize nitrogen, a key nutrient in fermentation processes.[7]
Data Presentation: Quantitative Analysis of L-Alanine-¹³C₃,¹⁵N Incorporation
The following tables present illustrative quantitative data from a hypothetical microbial fermentation experiment using L-Alanine-¹³C₃,¹⁵N as a tracer. These tables are designed to showcase the types of data generated and how they can be structured for clear comparison.
Table 1: Isotopic Enrichment of Key Metabolites
This table summarizes the percentage of isotopic enrichment in central metabolites after a defined period of incubation with L-Alanine-¹³C₃,¹⁵N.
| Metabolite | Isotopic Enrichment (%) | Standard Deviation |
| L-Alanine | 98.5 | 0.8 |
| Pyruvate (B1213749) | 45.2 | 2.1 |
| L-Valine | 35.7 | 1.9 |
| L-Leucine | 32.1 | 1.5 |
| L-Aspartate | 15.8 | 1.2 |
| L-Glutamate | 12.3 | 1.1 |
Table 2: Metabolic Flux Ratios Determined by ¹³C Labeling Patterns
This table shows the calculated flux ratios for key metabolic pathways based on the mass isotopomer distribution of proteinogenic amino acids.
| Metabolic Pathway | Flux Ratio | Description |
| Glycolysis / Pentose Phosphate Pathway | 80 / 20 | 80% of glucose catabolism proceeds through glycolysis. |
| Pyruvate Carboxylase / Pyruvate Dehydrogenase | 30 / 70 | 70% of pyruvate is directed towards the TCA cycle. |
| Anaplerotic Flux / TCA Cycle Flux | 0.4 | Anaplerotic reactions contribute significantly to replenishing TCA cycle intermediates. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving L-Alanine-¹³C₃,¹⁵N in microbial fermentation.
Protocol 1: ¹³C and ¹⁵N Metabolic Labeling of E. coli for Metabolic Flux Analysis
Objective: To label the metabolome of Escherichia coli using L-Alanine-¹³C₃,¹⁵N to determine metabolic fluxes.
Materials:
-
E. coli strain of interest
-
Minimal medium (e.g., M9) with a defined carbon source (e.g., glucose)
-
L-Alanine-¹³C₃,¹⁵N (≥98% isotopic purity)
-
Sterile culture flasks or bioreactor
-
Incubator shaker
-
Centrifuge
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solution (e.g., chloroform/methanol/water mixture)
-
GC-MS or LC-MS/MS system
Procedure:
-
Prepare Labeled Medium: Prepare the minimal medium according to the standard protocol. In place of unlabeled L-alanine (if typically included), add L-Alanine-¹³C₃,¹⁵N to the desired final concentration (e.g., 1 g/L). Ensure the labeled alanine is the sole source of this amino acid.
-
Pre-culture: Inoculate a single colony of E. coli into a flask containing unlabeled minimal medium. Grow overnight at 37°C with shaking (250 rpm).
-
Main Culture: Inoculate the main culture flasks or bioreactor containing the L-Alanine-¹³C₃,¹⁵N-labeled medium with the pre-culture to an initial OD₆₀₀ of ~0.1.
-
Growth and Sampling: Incubate the main culture at 37°C with shaking. Monitor cell growth by measuring OD₆₀₀. Collect samples at mid-exponential growth phase.
-
Metabolic Quenching: Rapidly quench metabolic activity by transferring a defined volume of cell culture into a tube containing ice-cold quenching solution. This step is critical to prevent metabolic changes during sample processing.
-
Cell Harvesting: Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) at 4°C to pellet the cells.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solution. Vortex vigorously and incubate on ice to ensure complete lysis and extraction of intracellular metabolites.
-
Sample Preparation for Analysis: Centrifuge the extract to remove cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under vacuum or nitrogen.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the dried metabolites to make them volatile. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Mass Spectrometry Analysis: Analyze the prepared samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.
-
Data Analysis: Use specialized software to analyze the mass spectrometry data and calculate metabolic fluxes based on the incorporation of ¹³C and ¹⁵N from L-alanine into other metabolites.
Mandatory Visualizations
L-Alanine Biosynthesis and Catabolism
The following diagram illustrates the central role of L-alanine in microbial metabolism, showing its synthesis from pyruvate and its role as a precursor for other amino acids and its link to the TCA cycle.
References
- 1. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. 13 C Metabolic Flux Analysis of Escherichia coli Engineered for Gamma-Aminobutyrate Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reliable Metabolic Flux Estimation in Escherichia coli Central Carbon Metabolism Using Intracellular Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ¹³C-metabolic flux analysis for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Alanine-¹³C₃,¹⁵N in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for utilizing L-Alanine-¹³C₃,¹⁵N in Nuclear Magnetic Resonance (NMR) spectroscopy. These application notes and protocols are designed to assist researchers in leveraging this stable isotope-labeled amino acid for various applications, including metabolic flux analysis, protein structure determination, and quantitative proteomics.
Introduction
L-Alanine fully labeled with carbon-13 (¹³C) at all three carbon positions and nitrogen-15 (B135050) (¹⁵N) is a powerful tool in modern NMR spectroscopy.[1][2] The incorporation of these stable isotopes enhances sensitivity and spectral resolution, enabling detailed investigation of molecular structures, interactions, and metabolic pathways.[3][4] The distinct NMR properties of ¹³C and ¹⁵N allow for the unambiguous tracking of alanine (B10760859) in complex biological systems.
Key Applications
-
Metabolic Flux Analysis: Tracing the metabolic fate of L-Alanine-¹³C₃,¹⁵N through central carbon and nitrogen metabolism provides quantitative insights into the activity of key pathways such as glycolysis and the Tricarboxylic Acid (TCA) cycle.[4][5]
-
Protein Structure and Dynamics: Incorporating labeled alanine into proteins facilitates resonance assignment and the determination of three-dimensional structures and dynamics using multidimensional NMR experiments.[6]
-
Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), L-Alanine-¹³C₃,¹⁵N serves as a "heavy" internal standard for the accurate quantification of protein expression levels.[6]
Data Presentation: NMR Spectroscopic Data
The following tables summarize the expected NMR chemical shifts and J-coupling constants for L-Alanine-¹³C₃,¹⁵N. These values are crucial for setting up NMR experiments and for the subsequent data analysis.
Table 1: ¹H, ¹³C, and ¹⁵N Chemical Shifts of L-Alanine
| Atom Name | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| Hα | 3.77 | - | - |
| Hβ | 1.47 | - | - |
| Cα | - | 53.20 | - |
| Cβ | - | 18.83 | - |
| C' (Carbonyl) | - | 178.56 | - |
| N | - | - | 121.5 (approx.) |
Chemical shifts are referenced to DSS at pH 7.4 and 298K, based on data from the Biological Magnetic Resonance Bank (BMRB) entry bmse000028 and general amino acid chemical shift tables.[1][2]
Table 2: Estimated J-Coupling Constants for L-Alanine-¹³C₃,¹⁵N
| Coupling | Value (Hz) |
| ¹J(Cα, N) | ~ -9.8 |
| ¹J(C', N) | ~ -15.5 |
| ²J(Cβ, N) | ~ 0.6 |
| ¹J(Cα, Hα) | ~ 145 |
| ¹J(Cβ, Hβ) | ~ 125 |
| ¹J(Cα, Cβ) | ~ 35 |
| ¹J(Cα, C') | ~ 55 |
J-coupling constants are estimated based on typical values for amino acids and peptides. The ¹³C-¹⁵N coupling constants are based on theoretical calculations for trialanine.
Experimental Protocols
Detailed methodologies for key NMR experiments using L-Alanine-¹³C₃,¹⁵N are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample, spectrometer, and research question.
Protocol 1: Sample Preparation for NMR Spectroscopy
A well-prepared sample is critical for obtaining high-quality NMR data.
Materials:
-
L-Alanine-¹³C₃,¹⁵N
-
Deuterated solvent (e.g., D₂O, deuterated buffer)
-
Internal standard (e.g., DSS, TSP)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Dissolve the Sample: Weigh the desired amount of L-Alanine-¹³C₃,¹⁵N and dissolve it in the appropriate volume of deuterated solvent. For metabolomics studies, a typical concentration is 1-10 mM.
-
Add Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification.
-
Adjust pH: If necessary, adjust the pH of the sample to the desired value using small amounts of DCl or NaOD. The pH should be measured using a pH meter calibrated for D₂O.
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube to a height of at least 4.5 cm.[7]
-
Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Quality Control: Ensure the solution is free of any solid particles. If necessary, filter the sample into the NMR tube.[7]
Protocol 2: Acquisition of a 2D ¹H-¹³C HSQC Spectrum
The Heteronuclear Single Quantum Coherence (HSQC) experiment is fundamental for correlating the chemical shifts of directly bonded ¹H and ¹³C nuclei.
Spectrometer Setup (Bruker TopSpin):
-
Load Standard Parameters: Load a standard HSQC pulse program parameter set (e.g., hsqcetgpsisp2.3).
-
Set Nuclei: Define the nuclei for the direct (¹H) and indirect (¹³C) dimensions.
-
Set Spectral Widths (sw):
-
¹H (F2 dimension): Set a spectral width that covers all proton signals of interest (e.g., 12 ppm).
-
¹³C (F1 dimension): Set a spectral width that encompasses the expected ¹³C chemical shifts of alanine (e.g., from 10 to 190 ppm).
-
-
Set Carrier Frequencies (o1p, o2p):
-
¹H (o1p): Center the carrier frequency on the water resonance (~4.7 ppm).
-
¹³C (o2p): Center the carrier frequency in the middle of the ¹³C spectral window.
-
-
Set Acquisition Parameters:
-
td (time domain points): 2048 in F2, 256 in F1.
-
ns (number of scans): Start with 8 or 16 and increase for better signal-to-noise.
-
d1 (relaxation delay): 1.5 - 2.0 seconds.
-
cnst2 (¹JCH coupling constant): Set to an average value of 145 Hz.
-
-
Receiver Gain: Set the receiver gain automatically using rga.
-
Start Acquisition: Start the experiment by typing zg.
Protocol 3: Acquisition of a 2D ¹H-¹⁵N HSQC Spectrum
The ¹H-¹⁵N HSQC experiment is crucial for observing the correlation between the amide proton and its directly attached ¹⁵N nucleus.
Spectrometer Setup (Bruker TopSpin):
-
Load Standard Parameters: Load a standard ¹H-¹⁵N HSQC pulse program (e.g., hsqcetf3gpsi).
-
Set Nuclei: Define the nuclei for the direct (¹H) and indirect (¹⁵N) dimensions.
-
Set Spectral Widths (sw):
-
¹H (F2 dimension): Typically 12-14 ppm.
-
¹⁵N (F1 dimension): A spectral width of 30-40 ppm centered around 120 ppm is usually sufficient for amino acids.
-
-
Set Carrier Frequencies (o1p, o3p):
-
¹H (o1p): Center on the water resonance (~4.7 ppm).
-
¹⁵N (o3p): Center in the middle of the ¹⁵N spectral window.
-
-
Set Acquisition Parameters:
-
td: 2048 in F2, 128 in F1.
-
ns: Start with 16 or 32.
-
d1: 1.5 - 2.0 seconds.
-
cnst13 (¹JNH coupling constant): Set to an average value of 90-95 Hz.
-
-
Receiver Gain: Set the receiver gain automatically using rga.
-
Start Acquisition: Start the experiment by typing zg.
Protocol 4: NMR Data Processing
Processing of the acquired 2D NMR data is essential to obtain a high-quality spectrum for analysis. This can be performed using software such as Bruker TopSpin or Mnova.
General Processing Workflow (using Mnova):
-
Open Data: Import the raw FID data into the software.
-
Apodization: Apply a window function (e.g., squared sine bell) to both dimensions to improve the signal-to-noise ratio and resolution.
-
Zero Filling: Increase the digital resolution by zero-filling the data in both dimensions.
-
Fourier Transform: Perform a Fourier transform on both dimensions to convert the time-domain data into the frequency domain.
-
Phase Correction: For phase-sensitive experiments like HSQC, manually correct the phase in both the F2 and F1 dimensions to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to both dimensions to correct for any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axes using the known chemical shift of the internal standard.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of L-Alanine-¹³C₃,¹⁵N in NMR spectroscopy.
Caption: Experimental workflow for NMR analysis using L-Alanine-¹³C₃,¹⁵N.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-13C HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 4. chem.as.uky.edu [chem.as.uky.edu]
- 5. Simulating a 1H-coupled 1H-15N HSQC Experiment [gandalf.umd.edu]
- 6. researchgate.net [researchgate.net]
- 7. d31kydh6n6r5j5.cloudfront.net [d31kydh6n6r5j5.cloudfront.net]
Application Notes and Protocols for L-Alanine-13C3,15N in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Alanine-13C3,15N as a stable isotope tracer in clinical research. This document details its primary applications, experimental protocols, and data interpretation in the study of human metabolism, particularly in the contexts of gluconeogenesis, protein synthesis, and overall metabolic flux analysis.
Introduction to this compound in Metabolic Research
L-Alanine, a non-essential amino acid, plays a pivotal role in several key metabolic pathways. It is a major substrate for hepatic gluconeogenesis, a critical process for maintaining blood glucose homeostasis. It also participates in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.
This compound is a stable, non-radioactive isotopically labeled version of L-alanine. The incorporation of three Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom allows for the simultaneous tracing of both the carbon skeleton and the amino group of alanine (B10760859) through various metabolic pathways. This dual-labeling provides a powerful tool for researchers to dissect complex metabolic fluxes in vivo.
Key Applications in Clinical Research:
-
Quantification of Gluconeogenesis: Tracing the ¹³C-labeled carbon backbone of alanine to newly synthesized glucose provides a direct measure of the rate of gluconeogenesis.
-
Assessment of Protein Synthesis and Breakdown: Monitoring the incorporation of ¹⁵N-labeled alanine into proteins and its dilution in the free amino acid pool allows for the calculation of whole-body and tissue-specific protein turnover rates.
-
Metabolic Flux Analysis: The dual-labeling enables a more comprehensive analysis of metabolic pathways, including transamination and the fate of both the carbon and nitrogen moieties of alanine.
-
Disease Pathophysiology: Studying alterations in alanine metabolism in diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and inborn errors of metabolism.
-
Pharmacodynamic Assessment of Therapeutics: Evaluating the effect of drugs on key metabolic pathways involving alanine.
Data Presentation: Quantifying Metabolic Fluxes
The use of this compound in clinical studies generates quantitative data on various metabolic rates. The following tables present representative data that could be obtained from a clinical study investigating the effects of a therapeutic agent on alanine and glucose metabolism in healthy subjects versus a patient population.
Table 1: Alanine Kinetics in Healthy Controls and Patients with Type 2 Diabetes
| Parameter | Healthy Controls (n=10) | Type 2 Diabetes (n=10) | p-value |
| Alanine Flux (μmol/kg/hr) | |||
| Total Alanine Ra | 350 ± 25 | 450 ± 30 | <0.01 |
| Alanine to Glucose (¹³C) | 50 ± 8 | 95 ± 12 | <0.01 |
| Alanine Nitrogen Flux (¹⁵N) | 300 ± 20 | 380 ± 25 | <0.01 |
| Protein Metabolism | |||
| Whole-Body Protein Synthesis (g/kg/day) | 3.5 ± 0.4 | 3.1 ± 0.5 | >0.05 |
| Whole-Body Protein Breakdown (g/kg/day) | 3.8 ± 0.5 | 4.2 ± 0.6 | >0.05 |
Data are presented as mean ± standard deviation. Ra: Rate of appearance.
Table 2: Contribution of Alanine to Hepatic Glucose Production
| Parameter | Healthy Controls (n=10) | Patients with NAFLD (n=10) | p-value |
| Endogenous Glucose Production (mg/kg/min) | 2.0 ± 0.3 | 2.8 ± 0.4 | <0.05 |
| Gluconeogenesis from Alanine (mg/kg/min) | 0.3 ± 0.05 | 0.7 ± 0.1 | <0.01 |
| % of EGP from Alanine | 15% | 25% | <0.01 |
EGP: Endogenous Glucose Production; NAFLD: Non-alcoholic Fatty Liver Disease.
Experimental Protocols
This section outlines a detailed protocol for a clinical research study designed to quantify alanine kinetics, gluconeogenesis, and protein turnover using a primed, continuous infusion of this compound.
Study Design: Primed, Continuous Infusion
A primed, continuous infusion is the gold-standard method for achieving isotopic steady-state in the plasma, allowing for reliable calculation of metabolic fluxes.
-
Objective: To determine the rates of whole-body alanine flux, gluconeogenesis from alanine, and whole-body protein turnover in human subjects.
-
Tracer: Sterile, pyrogen-free this compound dissolved in 0.9% saline.
-
Subjects: Subjects should be studied after an overnight fast to ensure a basal metabolic state.
Experimental Procedure
-
Catheter Placement: Insert two intravenous catheters: one in an antecubital vein for tracer infusion and another in a contralateral hand or wrist vein for blood sampling. The sampling hand is typically warmed to "arterialize" the venous blood.
-
Background Blood Sample: Collect a baseline blood sample prior to the start of the infusion to determine background isotopic enrichment.
-
Priming Dose: Administer a bolus "priming" dose of this compound to rapidly achieve isotopic equilibrium in the body's alanine pool. The priming dose is typically 60-80 times the continuous infusion rate per minute.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of this compound at a rate of approximately 0.1 μmol/kg/min for 3-4 hours.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., every 15-30 minutes) during the last hour of the infusion, once isotopic steady-state is expected to be reached.
-
Sample Processing: Plasma should be immediately separated by centrifugation and stored at -80°C until analysis.
Sample Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Amino acids in the plasma are chemically modified (derivatized) to make them volatile for GC-MS analysis. A common derivatization for alanine is the N-tert-butyldimethylsilyl (t-BDMS) derivative.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different amino acids, and the MS detects the mass-to-charge ratio (m/z) of the different isotopologues of alanine and glucose.
-
Isotopologue Analysis:
-
Alanine: The enrichment of M+4 (¹³C₃, ¹⁵N) alanine is measured to determine the tracer infusion rate and its dilution in the plasma. The enrichment of M+1 (¹⁵N) and M+3 (¹³C₃) in other amino acids can reveal transamination pathways.
-
Glucose: The enrichment of M+3 (from the ¹³C₃-alanine backbone) in plasma glucose is measured to quantify the rate of gluconeogenesis from alanine.
-
Calculations
-
Alanine Flux (Ra):
-
Ra = Infusion Rate / (Ep)
-
Where Ep is the isotopic enrichment of this compound in the plasma at steady state.
-
-
Rate of Gluconeogenesis from Alanine:
-
This is calculated using the isotopic enrichment of glucose derived from the ¹³C₃-labeled alanine, taking into account isotopic dilution in the oxaloacetate pool.
-
-
Whole-Body Protein Synthesis and Breakdown:
-
These are calculated using the flux of the ¹⁵N label from alanine into and out of the whole-body protein pool, based on established models of amino acid kinetics.
-
Visualizations: Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound in clinical research.
Caption: A simplified workflow for a clinical study using this compound.
Caption: The Glucose-Alanine cycle showing the path of labeled alanine.
Caption: The metabolic fate of the carbon skeleton of this compound in gluconeogenesis.
Conclusion
This compound is a versatile and powerful tool for clinical research, offering the ability to simultaneously investigate key pathways of glucose, amino acid, and protein metabolism. The detailed protocols and data analysis methods described in these notes provide a framework for researchers to design and execute robust clinical studies. The use of this tracer will continue to provide valuable insights into the metabolic basis of health and disease, and aid in the development of novel therapeutic interventions.
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Alanine-13C3,15N Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the metabolic incorporation of L-Alanine-13C3,15N in cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure high-efficiency labeling for accurate quantitative proteomics and metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in cell culture experiments?
A1: this compound is a stable isotope-labeled version of the amino acid L-alanine. In this form, the three carbon atoms are replaced with their heavy isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced with its heavy isotope, Nitrogen-15 (¹⁵N).[1][] It is chemically identical to its natural "light" counterpart but has a greater mass.[3] This mass difference allows researchers to distinguish and quantify proteins or trace metabolic pathways using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] It is a powerful tool for quantitative proteomics, metabolic research, and drug development.[]
Q2: What is a typical target for incorporation efficiency, and how is it achieved?
A2: For accurate quantification in proteomics, a labeling efficiency of at least 97% is recommended.[6] This is typically achieved by culturing cells in a specialized medium containing the "heavy" this compound for a sufficient duration. To ensure near-complete incorporation, cells should undergo at least five to six doublings.[4][7] This allows the "light" proteins to be diluted through cell division and degraded through natural protein turnover, being replaced by newly synthesized proteins incorporating the "heavy" amino acid.[7]
Q3: Can L-Alanine be metabolically converted into other molecules, and how does this affect my experiment?
A3: Yes. Alanine (B10760859) is a non-essential amino acid that plays a central role in metabolism.[8] Through the action of the enzyme Alanine Transaminase (ALT), alanine can be reversibly converted to pyruvate (B1213749).[8] Pyruvate is a key metabolic hub that can enter the tricarboxylic acid (TCA) cycle for energy production or be used for gluconeogenesis (glucose synthesis).[8] This means the ¹³C label from alanine can potentially be incorporated into other amino acids and metabolites, a phenomenon known as "scrambling."[9] It is crucial to be aware of this potential for label scrambling when analyzing mass spectrometry data.
Q4: Is L-Alanine a common choice for SILAC experiments?
A4: While possible, L-Alanine is not as commonly used for standard SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) as Arginine and Lysine (B10760008). The primary reason is that Trypsin, the most frequently used enzyme in proteomics for protein digestion, specifically cleaves at the C-terminus of arginine and lysine residues.[7][10] This ensures that nearly every resulting peptide (except the C-terminal one) will contain a labeled amino acid, simplifying quantification.[11] Labeling with alanine means that only peptides containing alanine will be quantified, providing less comprehensive coverage of the proteome. However, it is highly valuable for specific metabolic flux studies and for investigating proteins where alanine is abundant.
Troubleshooting Guide
This guide addresses specific issues that may arise during your labeling experiments.
Issue 1: Low or Incomplete Incorporation Efficiency (<97%)
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Cell Doublings | Newly synthesized proteins must replace the pre-existing "light" proteins. Solution: Ensure your cells have undergone a minimum of five doublings in the labeling medium. For slow-growing cell lines or cells with low protein turnover, more doublings may be necessary.[6][7] It is recommended to perform a pilot experiment to determine the optimal labeling time for your specific cell line.[6] |
| Contamination with "Light" Alanine | Standard fetal bovine serum (FBS) contains unlabeled amino acids, which will compete with the labeled this compound and reduce incorporation efficiency. Solution: Use dialyzed FBS, which has had small molecules like amino acids removed.[3] |
| Endogenous Alanine Synthesis | As a non-essential amino acid, many cell lines can synthesize their own L-alanine, primarily from pyruvate. This de novo synthesis will dilute the "heavy" label. Solution: Optimize the cell culture medium to encourage the uptake of exogenous alanine. This can sometimes be achieved by modulating the concentration of other nutrients. |
| Poor Cell Health or Suboptimal Culture Conditions | Stressed or unhealthy cells may have altered metabolism and protein synthesis rates, leading to poor incorporation. Solution: Routinely check cells for viability and morphology. Ensure the incubator has the correct CO₂ levels for the medium's buffering system and maintain optimal culture conditions.[12] If growth is slow or cells appear unhealthy, start with a fresh, low-passage stock.[12] |
Issue 2: High Experimental Variability and Inaccurate Quantification
| Potential Cause | Explanation & Troubleshooting Steps |
| Inaccurate Cell Counting and Mixing | If combining "light" and "heavy" cell populations for comparative analysis (as in SILAC), an unequal ratio of cells or protein lysate will skew the final quantification. Solution: Use a reliable and consistent method for cell counting (e.g., an automated cell counter). After lysis, perform a precise protein concentration measurement (e.g., BCA assay) on each lysate before combining them in a strict 1:1 ratio.[6][11] |
| Metabolic Conversion (Scrambling) | The ¹³C and ¹⁵N labels from alanine can be transferred to other molecules, complicating data analysis. For example, the conversion of alanine to pyruvate can lead to ¹³C labeling of other amino acids derived from TCA cycle intermediates.[8] Solution: Be aware of alanine's central metabolic role. When analyzing MS data, look for unexpected mass shifts in peptides that do not contain alanine. This may require more complex data analysis software capable of tracing metabolic scrambling.[9] |
Experimental Protocols
Protocol 1: General Cell Culture for this compound Labeling
This protocol provides a framework for metabolic labeling. Specific media formulations and concentrations should be optimized for your cell line.
-
Media Preparation: Prepare the "heavy" labeling medium using an amino acid-free formulation (e.g., DMEM/RPMI) supplemented with dialyzed FBS. Add all necessary amino acids, substituting standard L-alanine with this compound. A "light" control medium should be prepared identically but with standard, unlabeled L-alanine.
-
Cell Seeding: Seed two populations of cells from the same healthy, log-phase stock culture.[12] One population will be for the "light" condition and the other for the "heavy" condition.
-
Adaptation & Growth: Culture the cells in their respective "light" or "heavy" media.
-
Cell Doublings: Allow the cells to proliferate for at least five to six cell doublings to ensure high incorporation.[4] Monitor cell health and confluence regularly.
-
Verification (Optional but Recommended): Before the main experiment, it is highly advisable to run a small-scale pilot study to confirm labeling efficiency.[6] (See Protocol 3).
-
Experimental Treatment: Once labeling is complete, apply the desired experimental treatment (e.g., drug exposure) to one of the cell populations.[4]
-
Harvesting: Harvest the "light" and "heavy" cell populations. Wash thoroughly with cold PBS to remove any residual media.[11]
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Lysis: Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or protein concentration.[11] Resuspend the combined pellet in a suitable lysis buffer and incubate on ice to ensure complete cell lysis.[11]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration using a BCA assay.[11]
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 50-100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM. Incubate in the dark for 30 minutes.[11]
-
-
In-Solution Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 and incubate overnight at 37°C.[11]
-
-
Digestion Quench and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%.[11] Desalt the resulting peptides using C18 spin tips or columns according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for analysis by LC-MS/MS.[11]
Protocol 3: Verifying Incorporation Efficiency
-
Culture Cells: Grow a small population of cells in the "heavy" labeling medium for the intended duration (e.g., 5-6 doublings).
-
Harvest and Prepare: Harvest the cells and prepare the protein lysate as described in Protocol 2 (steps 1-5), but without combining with a "light" sample.
-
Analyze: Analyze the peptide sample by mass spectrometry.
-
Evaluate Data: Search the MS data for known, high-abundance peptides containing alanine. Manually inspect the spectra for these peptides. You should observe a single isotopic envelope corresponding to the "heavy" peptide. The absence or very low intensity of a "light" peak indicates high incorporation efficiency (>97%).[6]
Data & Parameters
Table 1: Factors Influencing this compound Incorporation Efficiency
| Parameter | Recommended Specification | Rationale & Impact on Efficiency | Citation |
| Cell Doublings | Minimum 5-6 generations | Ensures pre-existing "light" proteins are diluted out through cell division and protein turnover, leading to >97% incorporation. | [4][7] |
| Serum | Dialyzed Fetal Bovine Serum (dFBS) | Standard FBS contains unlabeled amino acids that compete with the labeled ones. Dialysis removes these small molecules. | [3] |
| Labeled Amino Acid Purity | High Purity (≥98%) | Low-purity reagents may contain unlabeled amino acids, which will prevent complete incorporation and interfere with analysis. | [1][] |
| Cell Health | Logarithmic growth phase, high viability | Healthy, actively dividing cells have robust protein synthesis machinery, leading to efficient and consistent label incorporation. | [12] |
| Media Formulation | Amino acid-free base medium | Using a custom medium built from an amino acid-free base ensures that the labeled amino acid is the only source available to the cells. | [7] |
Visualizations
References
- 1. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
troubleshooting low signal intensity of L-Alanine-13C3,15N in mass spectrometry
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal intensity of L-Alanine-13C3,15N in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low signal intensity for this compound?
Low signal intensity can originate from several stages of the analytical workflow. The most common causes can be grouped into four main categories:
-
Standard Integrity and Handling: The issue could be with the labeled standard itself, including degradation due to improper storage, incorrect concentration of the working solution, or the presence of unlabeled ("light") contaminants.[][2][3]
-
Sample Preparation: Inefficient extraction, sample loss during cleanup steps, or the presence of interfering substances from the sample matrix can significantly reduce signal.[4][5][6]
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer's source, leading to ion suppression.[7][8][9][10]
-
LC-MS/MS Method Parameters: Suboptimal liquid chromatography conditions (e.g., poor retention, bad peak shape) or incorrect mass spectrometer settings (e.g., wrong MRM transitions, inadequate source parameters) can lead to poor detection.[3][10][11]
Q2: How can I determine if matrix effects are suppressing my this compound signal?
Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, are a primary cause of signal loss.[9][12] There are two common methods to diagnose them:
-
Post-Column Infusion (Qualitative): This method identifies at what points during your chromatographic run ion suppression or enhancement occurs.[12] A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A dip in the stable baseline signal upon injection of a blank matrix extract indicates ion suppression at that retention time.[12]
-
Post-Extraction Spike (Quantitative): This is the standard method to quantify the extent of matrix effects.[12] You compare the signal response of the analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a clean solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of suppression or enhancement.[12]
Q3: My this compound is used as a stable isotope-labeled internal standard (SIL-IS), and its signal is low. How does this impact my results?
A SIL-IS is crucial for accurate quantification because it is chemically identical to the analyte and should behave the same way during sample preparation and analysis.[13][14] If the SIL-IS signal is low or variable, it cannot effectively correct for sample loss, matrix effects, or instrument fluctuations.[3][14] This compromises the reliability of the analyte-to-IS ratio, leading to inaccurate and imprecise quantitative results.[3]
Q4: Could the quality of my this compound standard be the problem?
Yes, the integrity of the standard is critical. You should verify the following:
-
Purity and Enrichment: Ensure you are using a high-purity standard with high isotopic enrichment (typically >98%).[15] Low enrichment or chemical impurities can interfere with analysis.[]
-
Storage and Stability: L-Alanine standards should be stored at room temperature, protected from light and moisture, to prevent degradation.[16] Check the expiration date and manufacturer's recommendations.
-
Contamination: Contamination with the unlabeled ("light") version of alanine (B10760859) can occur during the manufacturing or handling process, which can complicate data interpretation, especially when measuring low endogenous levels.[2]
Q5: What is the best chromatographic approach for a polar molecule like L-Alanine?
L-Alanine is a small, polar amino acid, which makes it challenging to retain on traditional reversed-phase (RP) C18 columns.
-
Reversed-Phase (RP) Chromatography: While possible with certain columns and mobile phases (e.g., using ion-pairing agents), achieving adequate retention and good peak shape can be difficult.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often better suited for separating polar compounds like alanine.[7][10] It uses a polar stationary phase and a high organic mobile phase, providing better retention and separation from other polar matrix components.[10]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
When encountering low signal intensity, a systematic approach is essential to efficiently identify the root cause. Follow the logical progression outlined in the diagram below.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Guide 2: Diagnosing and Mitigating Matrix Effects
If matrix effects are suspected, use the following workflow to confirm their presence and select an appropriate mitigation strategy.
Caption: Workflow for diagnosing and addressing matrix effects.
Data Presentation
Table 1: Summary of Common Causes and Initial Solutions
| Symptom | Potential Cause | Recommended First Action |
| No Signal / Very Weak Signal | Error in standard addition; Incorrect MS transition; Severe ion suppression. | Prepare a fresh standard and analyze via direct infusion to confirm instrument response. Verify MS method parameters.[3] |
| Low Signal with Poor Peak Shape | Suboptimal chromatography; Column degradation. | Optimize LC gradient. Ensure mobile phase pH is appropriate. Try a new column or a different column chemistry (e.g., HILIC).[10] |
| Inconsistent / Irreproducible Signal | Inconsistent sample preparation; Variable matrix effects; System instability. | Review sample preparation steps for variability. Use a SIL-IS to correct for inconsistencies.[13] Check system for leaks or pressure fluctuations. |
| Signal Drifts Down Over Sequence | Matrix buildup on column or in ion source. | Implement a more robust sample cleanup method (e.g., SPE).[10] Clean the ion source. Add wash steps between injections. |
Table 2: Interpretation of Matrix Factor (MF) from Post-Extraction Spike Analysis
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Spiked Matrix) / (Peak Response in Neat Solution).[12]
| Matrix Factor (MF) Value | Interpretation | Recommended Action |
| MF < 0.8 | Significant Ion Suppression | Improve sample cleanup (Guide 2); Optimize chromatography to separate from the interfering region.[12] |
| 0.8 ≤ MF ≤ 1.2 | No significant matrix effect | Proceed with the current method. |
| MF > 1.2 | Significant Ion Enhancement | Improve sample cleanup; Investigate the source of enhancement (e.g., co-eluting analyte analogue).[12] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol helps identify chromatographic regions where co-eluting matrix components cause ion suppression.[12]
Methodology:
-
Setup: Use a T-junction to connect a syringe pump to the fluid path between the analytical column and the mass spectrometer's ion source.
-
Infusion: Prepare a solution of this compound (e.g., 50 ng/mL) in your mobile phase. Infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Equilibration: Allow the system to equilibrate until a stable signal (baseline) for the this compound is observed in the mass spectrometer.
-
Injection: Inject a blank matrix sample that has been through your entire sample preparation process.
-
Analysis: Monitor the infused this compound signal. A significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[12]
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
This protocol quantifies the degree of ion suppression or enhancement.[12]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound into the final analysis solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the resulting clean extract with this compound to the same final concentration as Set A.[12]
-
Set C (Blank Matrix): Analyze the extracted blank matrix without any spiked analyte to check for endogenous interferences.
-
-
Analysis: Analyze all samples using your LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each lot in Set B by dividing the average peak area by the average peak area from Set A. Refer to Table 2 for interpretation.
Protocol 3: Basic Sample Preparation (Protein Precipitation)
This is a fast but less clean method suitable for initial screening.
Methodology:
-
Aliquot Sample: Transfer 100 µL of your biological sample (e.g., plasma, serum) to a microcentrifuge tube.
-
Add Standard: Add your this compound internal standard.
-
Precipitate: Add 300-400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate & Reconstitute: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[4]
Protocol 4: Advanced Sample Preparation (Solid-Phase Extraction - SPE)
SPE provides cleaner extracts, which is highly effective at minimizing matrix effects.[10]
Methodology (Example using a Mixed-Mode Cation Exchange SPE):
-
Condition: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).
-
Load: Load the pre-treated sample (e.g., from Protocol 3, reconstituted in the equilibration buffer).
-
Wash: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute the this compound using 1 mL of a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Dry and Reconstitute: Dry the eluate under nitrogen and reconstitute in the mobile phase for analysis.
References
- 2. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. iroatech.com [iroatech.com]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. schd-shimadzu.com [schd-shimadzu.com]
- 16. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]
Technical Support Center: L-Alanine-¹³C₃,¹⁵N Metabolic Labeling
Welcome to the technical support center for L-Alanine-¹³C₃,¹⁵N based metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of this powerful isotopic tracer.
Frequently Asked Questions (FAQs)
Q1: What is L-Alanine-¹³C₃,¹⁵N and what are its primary applications?
A1: L-Alanine-¹³C₃,¹⁵N is a stable isotope-labeled version of the amino acid L-alanine. In this molecule, all three carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N). Its primary applications are in metabolic research, particularly in metabolomics and proteomics. It is used as a tracer to track the metabolic fate of alanine (B10760859) and to quantify metabolic fluxes through various pathways.[1][2][3][4]
Q2: Why use a dual-labeled (¹³C and ¹⁵N) tracer like L-Alanine-¹³C₃,¹⁵N?
A2: Using a dual-labeled tracer allows for the simultaneous tracking of both carbon and nitrogen atoms from a single precursor molecule. This is particularly valuable in metabolic flux analysis (MFA) as it provides more comprehensive insights into the interconnectedness of carbon and nitrogen metabolism.[5][6][7] It can help to resolve complex pathways where both carbon and nitrogen are utilized, such as in amino acid and nucleotide biosynthesis.
Q3: What is metabolic flux analysis (MFA) and how is L-Alanine-¹³C₃,¹⁵N used in it?
A3: Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network.[8][9] In ¹³C-¹⁵N MFA, cells are cultured in a medium containing L-Alanine-¹³C₃,¹⁵N. As the cells metabolize the labeled alanine, the ¹³C and ¹⁵N isotopes are incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can computationally determine the intracellular metabolic fluxes.[5][7][10]
Q4: How long should I culture my cells with L-Alanine-¹³C₃,¹⁵N to achieve sufficient labeling?
A4: The duration of labeling required to reach isotopic steady state depends on the cell type and its proliferation rate. Generally, it is recommended that cells undergo at least five to six doublings in the presence of the labeled amino acid to ensure high incorporation efficiency (typically >97%).[2] For non-proliferating cells, the time to reach steady state will depend on the turnover rates of the metabolites of interest.
Troubleshooting Guides
This section provides solutions to common problems encountered during L-Alanine-¹³C₃,¹⁵N based metabolic labeling experiments.
Issue 1: Low Incorporation of ¹³C and ¹⁵N Labels
Symptom: Mass spectrometry analysis shows low enrichment of ¹³C and ¹⁵N in downstream metabolites.
| Potential Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Ensure that the cells have undergone a sufficient number of doublings in the labeled medium. For adherent cells, this may require longer incubation times. It is advisable to perform a time-course experiment to determine the optimal labeling duration for your specific cell line.[2] |
| Presence of Unlabeled Alanine | The cell culture medium may contain unlabeled L-alanine from sources such as serum. Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids. Also, ensure that the basal medium itself does not contain unlabeled L-alanine.[11][12] |
| Metabolic Dilution | Cells can synthesize L-alanine de novo, which will dilute the isotopic enrichment from the exogenously supplied L-Alanine-¹³C₃,¹⁵N. This is a biological reality that needs to be accounted for in the metabolic flux model. |
| Poor Cell Health | If cells are not healthy or are growing poorly, their metabolic activity and uptake of nutrients, including the labeled alanine, will be reduced. Monitor cell viability and morphology throughout the experiment. |
Issue 2: Unexpected Labeling Patterns and Isotopic Scrambling
Symptom: The observed mass isotopomer distributions in metabolites do not match the expected patterns based on known metabolic pathways.
| Potential Cause | Troubleshooting Steps |
| Isotopic Scrambling | Metabolic reactions can sometimes lead to the scrambling of isotopic labels. For example, transaminase reactions can transfer the ¹⁵N from labeled alanine to other amino acids.[11] This is a known phenomenon and needs to be considered during data analysis and metabolic modeling. Cell-free protein synthesis systems may exhibit less scrambling.[13] |
| Metabolic Pathway Plasticity | Cells can reroute their metabolic pathways in response to different conditions. The observed labeling patterns may reflect the activity of alternative or previously unconsidered metabolic routes. A thorough literature review of the specific cell type's metabolism is recommended. |
| Contamination | Contamination with unlabeled compounds during sample preparation can lead to inaccurate labeling measurements. Ensure that all reagents and materials used for sample extraction and analysis are of high purity. |
| Natural Isotope Abundance | The natural abundance of stable isotopes (e.g., ¹³C is ~1.1% of all carbon) can interfere with the measurement of isotopic enrichment from the tracer. It is crucial to correct for the natural abundance of all elements in your metabolites during data analysis.[14] |
Experimental Protocols
Protocol 1: L-Alanine-¹³C₃,¹⁵N Labeling of Adherent Mammalian Cells for Metabolomics
-
Cell Culture Preparation:
-
Seed adherent mammalian cells in culture plates and grow them in their standard complete growth medium until they reach the desired confluency (typically 50-60%).
-
-
Media Preparation:
-
Prepare the labeling medium by supplementing basal medium (lacking L-alanine) with L-Alanine-¹³C₃,¹⁵N at the desired concentration. Also, add other necessary components like dialyzed fetal bovine serum and other amino acids (unlabeled).
-
-
Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed L-Alanine-¹³C₃,¹⁵N labeling medium to the cells.
-
Incubate the cells for the predetermined duration to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
At the end of the labeling period, rapidly quench the metabolism by placing the culture plates on dry ice.
-
Aspirate the labeling medium.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites for analysis.[15]
-
-
Sample Analysis:
Protocol 2: Sample Preparation for GC-MS Analysis of ¹³C, ¹⁵N-Labeled Amino Acids
-
Protein Hydrolysis:
-
Purification:
-
If necessary, purify the amino acids from the hydrolysate using cation-exchange chromatography to remove interfering substances.[16]
-
-
Derivatization:
-
Amino acids need to be derivatized to make them volatile for GC-MS analysis. A common method is to create N-acetyl methyl esters.[16]
-
Esterification: React the dried amino acids with acidified methanol.
-
Acetylation: Acetylate the amino group using a mixture of acetic anhydride, trimethylamine, and acetone.[5]
-
-
-
GC-MS Analysis:
-
Inject the derivatized amino acids into a GC-MS system to separate the individual amino acids and measure their mass isotopomer distributions.[16]
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from L-Alanine-¹³C₃,¹⁵N labeling experiments.
Table 1: Isotopic Enrichment of Key Metabolites after Labeling with L-Alanine-¹³C₃,¹⁵N
| Metabolite | Predominant Isotopologue | Measured Enrichment (%) |
| Alanine | M+4 (¹³C₃, ¹⁵N₁) | 98.5 ± 0.5 |
| Pyruvate (B1213749) | M+3 (¹³C₃) | 85.2 ± 1.2 |
| Lactate | M+3 (¹³C₃) | 83.1 ± 1.5 |
| Glutamate | M+2, M+3, M+4 | 45.7 ± 2.1 |
| Aspartate | M+2, M+3, M+4 | 38.9 ± 1.8 |
Data are representative and will vary depending on the cell type and experimental conditions.
Table 2: Estimated Metabolic Fluxes (normalized to Alanine uptake rate of 100)
| Metabolic Pathway | Relative Flux (%) |
| Glycolysis | 150 ± 15 |
| Pentose Phosphate Pathway | 25 ± 5 |
| TCA Cycle | 90 ± 10 |
| Anaplerosis (Pyruvate to Oxaloacetate) | 30 ± 7 |
| Transamination (Alanine to Glutamate) | 60 ± 8 |
These values are illustrative and would be determined using metabolic flux analysis software.
Visualizations
L-Alanine Metabolism and its Link to AMPK Signaling
L-Alanine metabolism is closely linked to central carbon metabolism and can influence cellular energy status. The conversion of L-alanine to pyruvate can fuel the TCA cycle. Changes in the AMP/ATP ratio, which can be influenced by metabolic fluxes, are sensed by AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[18][19][20]
Caption: L-Alanine metabolism and AMPK signaling pathway.
Experimental Workflow for L-Alanine-¹³C₃,¹⁵N Metabolic Flux Analysis
The following diagram outlines the key steps in a typical ¹³C-¹⁵N metabolic flux analysis experiment using L-Alanine-¹³C₃,¹⁵N.
Caption: Workflow for ¹³C-¹⁵N Metabolic Flux Analysis.
References
- 1. Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 11. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 17. alexandraatleephillips.com [alexandraatleephillips.com]
- 18. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Accurate Quantification of L-Alanine-¹³C₃,¹⁵N
Welcome to the technical support center for the accurate quantification of L-Alanine-¹³C₃,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is L-Alanine-¹³C₃,¹⁵N, and why is it used in quantitative analysis?
A1: L-Alanine-¹³C₃,¹⁵N is a stable isotope-labeled (SIL) form of the amino acid L-Alanine. In this labeled version, the three carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N).[] It is chemically identical to natural L-Alanine but has a higher mass.[] This mass difference allows it to be distinguished from its unlabeled counterpart by a mass spectrometer.[] It is commonly used as an internal standard in quantitative mass spectrometry-based applications, such as metabolic research and proteomics, to improve the accuracy and precision of the quantification of natural L-Alanine in complex biological samples.[2][3]
Q2: What are the most common sources of error in L-Alanine-¹³C₃,¹⁵N quantification?
A2: The most common sources of error include:
-
Matrix Effects: Interference from other molecules in the sample that co-elute with L-Alanine, which can suppress or enhance the ionization of the analyte and its internal standard, leading to inaccurate results.[4][5]
-
Incomplete Protein Hydrolysis: If L-Alanine is being measured as part of a protein, incomplete hydrolysis will result in an underestimation of its concentration.
-
Sample Preparation Variability: Inconsistent sample handling, such as pipetting errors or incomplete extraction, can introduce significant variability.
-
Suboptimal LC-MS/MS Parameters: Incorrectly set parameters on the liquid chromatography or mass spectrometry system can lead to poor peak shape, low sensitivity, and inaccurate measurements.[6]
-
Isotopic Impurity of the Internal Standard: The purity of the L-Alanine-¹³C₃,¹⁵N internal standard is crucial. Any unlabeled L-Alanine present in the standard will lead to an overestimation of the endogenous analyte.
Q3: How do I minimize matrix effects in my analysis?
A3: To minimize matrix effects, you can employ several strategies:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate L-Alanine from co-eluting matrix components.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[5] However, ensure the L-Alanine concentration remains above the lower limit of quantification (LLOQ).
-
Use of a Stable Isotope-Labeled Internal Standard: L-Alanine-¹³C₃,¹⁵N is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of L-Alanine-¹³C₃,¹⁵N.
Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is compatible with the initial mobile phase. The solvent should ideally be weaker than the mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Instrument Issues | Check for leaks in the LC system, ensure proper connection of fittings, and inspect the ion source for contamination.[7] |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Ion Suppression | This is a significant matrix effect where co-eluting compounds inhibit the ionization of the analyte.[5] To address this, improve sample cleanup, optimize chromatography to separate L-Alanine from the interfering compounds, or dilute the sample.[5] |
| Suboptimal MS Parameters | Optimize ion source parameters (e.g., gas flows, temperatures, and voltages) and compound-specific parameters (e.g., collision energy).[6] |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of L-Alanine. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization efficiency of amino acids. Experiment with different pH values to find the optimal condition for L-Alanine. |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the sample preparation workflow. Use an automated liquid handler for improved precision if available. |
| Matrix Effect Variability | Different lots of biological matrices can have varying compositions, leading to inconsistent matrix effects. It's important to evaluate the matrix effect across multiple lots of the matrix. |
| Internal Standard Issues | Ensure the internal standard is added at a consistent concentration to all samples and calibration standards early in the sample preparation process. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the injector wash method. |
Experimental Protocols
Protocol 1: Protein Hydrolysis for L-Alanine Quantification
This protocol describes the acid hydrolysis of protein samples to liberate individual amino acids for quantification.
-
Sample Preparation: Weigh a small amount of dry, homogenized sample material into a borosilicate vial.[8]
-
Acid Addition: Add 6 M hydrochloric acid to the vial.[8]
-
Inert Atmosphere: Flush the vial with nitrogen gas to remove oxygen, which can degrade certain amino acids.[8]
-
Hydrolysis: Seal the vial and place it in an oven at 110-150°C for 24 hours.[8]
-
Lipid Removal (if necessary): After cooling, add a mixture of heptane:chloroform (6:5, v/v) to the hydrolysate, vortex, and discard the organic layer to remove lipids.[8]
-
Drying: Dry the sample under a stream of nitrogen gas.[8]
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Analysis of L-Alanine
This protocol provides a general framework for the analysis of L-Alanine using LC-MS/MS. Instrument settings will need to be optimized for your specific system.
-
Sample Preparation:
-
For protein samples, perform hydrolysis as described in Protocol 1.
-
For plasma or urine samples, perform a protein precipitation step by adding a threefold volume of methanol (B129727) or acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.[9]
-
Transfer the supernatant and add the L-Alanine-¹³C₃,¹⁵N internal standard.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10][11]
-
Column: A reversed-phase C18 column or a HILIC column is commonly used for amino acid analysis.[11]
-
Gradient: A typical gradient might run from 2% to 40% mobile phase B over 10-15 minutes.[10]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[12]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[13]
-
MRM Transitions: The specific precursor-to-product ion transitions for both L-Alanine and L-Alanine-¹³C₃,¹⁵N need to be determined and optimized on your mass spectrometer.
-
Quantitative Data Summary
The following tables provide example parameters for LC-MS/MS analysis of L-Alanine. These should be used as a starting point and optimized for your specific instrumentation and application.
Table 1: Example MRM Transitions for L-Alanine and L-Alanine-¹³C₃,¹⁵N
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Alanine | 90.0 | 44.1 | 15 |
| L-Alanine-¹³C₃,¹⁵N | 94.0 | 47.1 | 15 |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and experimental conditions.[11][14]
Table 2: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Visualizations
The following diagrams illustrate key workflows and concepts related to the quantification of L-Alanine-¹³C₃,¹⁵N.
Caption: General experimental workflow for L-Alanine quantification.
Caption: Troubleshooting logic for inaccurate L-Alanine quantification.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.at [shimadzu.at]
- 7. zefsci.com [zefsci.com]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 12. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in L-Alanine-¹³C₃,¹⁵N LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of L-Alanine-¹³C₃,¹⁵N.
Troubleshooting Guide
Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS analysis, potentially compromising the accuracy and reproducibility of quantitative results. This guide addresses specific issues you might encounter during your experiments with L-Alanine-¹³C₃,¹⁵N.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent signal intensity for L-Alanine-¹³C₃,¹⁵N | Ion Suppression: Co-eluting endogenous matrix components (e.g., salts, phospholipids, metabolites) are interfering with the ionization of the analyte in the MS source.[1] | Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. Protein precipitation is often the least effective method against matrix effects.[2][3] Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry (e.g., HILIC for polar compounds) to separate the analyte from interfering components.[4] Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantitation.[4][5] |
| Poor reproducibility of results between samples | Variable Matrix Effects: Different biological samples have varying compositions, leading to inconsistent levels of ion suppression or enhancement.[6] | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS, such as a deuterated analog of L-Alanine, will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.[7][8] Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. |
| Inaccurate quantification (over or underestimation) | Ion Enhancement or Suppression: Co-eluting compounds can either enhance or suppress the analyte signal, leading to inaccurate quantification.[9] | Assess Matrix Effect Quantitatively: Perform a post-extraction addition experiment to determine the extent of ion suppression or enhancement.[5] Implement a SIL-IS: This is the most effective way to compensate for signal variability caused by matrix effects.[9] |
| Shifting retention times for L-Alanine-¹³C₃,¹⁵N | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can alter the column chemistry or build up on the column, affecting the retention of the analyte.[10] | Enhance Sample Cleanup: A more thorough sample preparation will reduce the matrix load on the analytical column.[10] Use a Guard Column: A guard column can protect the analytical column from the bulk of the matrix components.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components in the sample matrix.[9] The "matrix" includes all components of the sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantitative results.[9]
Q2: Why is L-Alanine-¹³C₃,¹⁵N, a stable isotope-labeled compound, susceptible to matrix effects?
A2: While L-Alanine-¹³C₃,¹⁵N is often used as an internal standard to correct for matrix effects on a corresponding unlabeled analyte, it can itself be subject to ion suppression or enhancement if analyzed as the primary analyte of interest.[7] The ionization process in the mass spectrometer is competitive, and any co-eluting compounds from the biological matrix can interfere with the ionization of L-Alanine-¹³C₃,¹⁵N, affecting its signal intensity.[1]
Q3: How can I quantitatively assess the degree of matrix effect in my assay?
A3: A post-extraction addition experiment is a standard method to quantify matrix effects.[5] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas provides a quantitative measure of the matrix effect.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is considered the gold standard for compensating for matrix effects.[11] The SIL-IS experiences the same degree of ion suppression or enhancement as the analyte. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be normalized, leading to more accurate and precise results.[8] It is crucial to ensure complete co-elution of the analyte and the internal standard for effective correction.[8]
Q5: What are the best sample preparation techniques to minimize matrix effects for a polar compound like L-Alanine?
A5: For polar compounds like L-Alanine, Solid-Phase Extraction (SPE) is often a highly effective technique for removing interfering matrix components.[2] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[3] Liquid-Liquid Extraction (LLE) can also be effective, but recovery of polar analytes can sometimes be low.[3] Protein precipitation is generally the least effective method for removing matrix components that cause ion suppression.[3][12]
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol describes a post-extraction addition experiment to quantify the matrix effect on L-Alanine-¹³C₃,¹⁵N analysis.
1. Preparation of Solutions:
-
Solution A (Neat Solution): Prepare a standard solution of L-Alanine-¹³C₃,¹⁵N in the initial mobile phase at a known concentration (e.g., 100 ng/mL).
-
Blank Matrix Extract: Process a blank biological matrix sample (e.g., plasma, urine) using your established extraction procedure.
-
Solution B (Post-Spiked Matrix): Spike the blank matrix extract with the L-Alanine-¹³C₃,¹⁵N standard to achieve the same final concentration as Solution A (100 ng/mL).
2. LC-MS/MS Analysis:
-
Inject equal volumes of Solution A and Solution B into the LC-MS/MS system.
-
Analyze at least six different lots of the biological matrix to assess the variability of the matrix effect.[13]
3. Data Analysis:
-
Measure the peak area of L-Alanine-¹³C₃,¹⁵N in both sets of injections.
-
Calculate the Matrix Factor (MF) for each matrix lot using the following formula:
-
Matrix Factor (MF) = (Peak Area in Solution B) / (Peak Area in Solution A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The coefficient of variation (CV) of the MF across the different matrix lots should ideally be ≤15%.[13]
Quantitative Data Summary
| Matrix Lot | Peak Area (Neat Solution A) | Peak Area (Post-Spiked Matrix B) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| 1 | 1,520,000 | 1,185,600 | 0.78 | 22% Suppression |
| 2 | 1,515,000 | 1,242,300 | 0.82 | 18% Suppression |
| 3 | 1,530,000 | 1,132,200 | 0.74 | 26% Suppression |
| 4 | 1,525,000 | 1,281,000 | 0.84 | 16% Suppression |
| 5 | 1,510,000 | 1,208,000 | 0.80 | 20% Suppression |
| 6 | 1,535,000 | 1,166,600 | 0.76 | 24% Suppression |
| Average | 1,522,500 | 1,202,617 | 0.79 | 21% Suppression |
| %CV | 0.6% | 4.5% | 4.5% |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Visualization of ion suppression in the mass spectrometer source.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. e-b-f.eu [e-b-f.eu]
Technical Support Center: Overcoming Poor Cell Viability in L-Alanine-13C3,15N Labeling
This technical support resource is designed for researchers, scientists, and drug development professionals encountering challenges with poor cell viability during stable isotope labeling experiments using L-Alanine-13C3,15N. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common issues.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common problems that lead to reduced cell viability during this compound labeling.
Issue 1: Significant Decrease in Cell Viability and Proliferation Upon Introduction of Labeling Medium
Potential Cause: L-Alanine can exhibit cytotoxic effects at high concentrations in certain cell types, leading to metabolic stress and potentially triggering programmed cell death (apoptosis).
Solutions:
-
Optimize L-Alanine Concentration: Conduct a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your specific cell line. It is recommended to test a range of concentrations around the physiological level found in standard culture medium. Cell viability can be assessed using methods such as Trypan Blue exclusion or MTT assays.
-
Gradual Adaptation: Acclimate cells to the labeling medium gradually over several passages. Start with a low concentration of this compound and incrementally increase it to the desired final concentration. This allows cells to adapt their metabolic machinery.
-
Media Supplementation: Ensure the base labeling medium is nutritionally complete. The use of dialyzed fetal bovine serum (dFBS) is critical to prevent the introduction of unlabeled L-alanine. Consider supplementing with a mixture of other non-essential amino acids to prevent imbalances.
-
Alternative Labeling Strategies:
-
Pulse Labeling: For short-term experiments, a pulse-chase approach where cells are exposed to the labeled L-alanine for a shorter duration can reduce the metabolic burden.
-
Conditioned Medium: Using medium that has been conditioned by a similar cell culture can provide necessary secreted factors that may be absent in the base labeling medium.
-
Issue 2: Inconsistent Labeling Efficiency Accompanied by Poor Cell Health
Potential Cause: Incomplete incorporation of the stable isotope and metabolic conversion of L-alanine can lead to experimental variability and contribute to cellular stress.
Solutions:
-
Ensure Complete Label Incorporation: To achieve near-complete labeling (typically >97%), cells should be cultured in the labeling medium for a minimum of five to six doublings.[1]
-
Verify Incorporation Efficiency: Before initiating large-scale experiments, perform a pilot study to confirm the labeling efficiency by mass spectrometry. A small cell sample can be harvested, proteins extracted and digested, and the resulting peptides analyzed for the presence of the heavy isotope.
-
Monitor Metabolic Byproducts: High concentrations of L-alanine can alter metabolic pathways. Analyzing the culture medium for the presence of metabolic byproducts (e.g., pyruvate, lactate, glutamate) can provide insights into the cellular metabolic response and potential stressors.
Frequently Asked Questions (FAQs)
Q1: What is the most immediate step to take if I see widespread cell death after switching to my this compound labeling medium? A1: The first and most critical step is to perform a toxicity assessment. By testing a range of this compound concentrations, you can determine if the observed cell death is dose-dependent. This will guide you in selecting a sub-toxic concentration for your experiments.
Q2: How does my choice of cell line impact the likelihood of encountering viability issues? A2: Cell lines exhibit significant differences in their metabolic profiles and sensitivities to nutrient concentrations. A concentration of L-alanine that is well-tolerated by one cell line could be detrimental to another. Therefore, it is imperative to optimize the labeling protocol for each specific cell line.
Q3: Why is the use of dialyzed fetal bovine serum (dFBS) so critical for SILAC experiments? A3: Standard fetal bovine serum contains a significant amount of free amino acids, including unlabeled L-alanine.[2] This unlabeled alanine (B10760859) will compete with the isotopically labeled this compound for incorporation into newly synthesized proteins, resulting in incomplete labeling and compromising the accuracy of quantitative analyses.[2]
Q4: What are the visual and metabolic indicators of cellular stress in my culture? A4: Visual cues of cellular stress include changes in morphology such as cell rounding and detachment from the culture surface, a noticeable decrease in the rate of proliferation, and an accumulation of floating dead cells and debris. A rapid yellowing of the culture medium, indicating increased acidification due to altered metabolism, is also a key indicator of metabolic stress.
Q5: Are there alternative approaches to track alanine metabolism if this compound proves to be too toxic for my cells? A5: Yes, several alternatives exist. You can use other isotopically labeled forms of alanine, such as L-Alanine-13C3 or L-Alanine-15N, depending on your analytical goals. Another common approach is to use a labeled precursor, such as 13C-glucose, and trace its metabolic fate into the newly synthesized alanine pool.[3]
Data Presentation
Table 1: Cell-Type Dependent Toxicity of L-Alanine
| Cell Type | L-Alanine Concentration | Effect on Cell Viability |
| Human iPSCs | 1.2 M | Significant decrease in viability |
| Human Fibroblasts | 1.2 M | No significant impact on viability |
| Vitis labrusca (Grape) Suspension Cells | 100 mg/L | Induction of programmed cell death |
| Rat Pancreatic Beta-Cells (BRIN-BD11) | 10 mM | No significant change in basal viability |
This table illustrates the variable response of different cell types to high concentrations of L-alanine, underscoring the necessity of empirical determination of optimal concentrations for each experimental system.
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling
This protocol serves as a foundational guide. All steps, particularly concentrations and incubation times, should be optimized for your specific cell line.
Materials:
-
Base cell culture medium deficient in L-alanine (e.g., SILAC-grade DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, high-purity this compound
-
Sterile, high-purity unlabeled L-Alanine
-
Standard cell culture supplements (e.g., glutamine, antibiotics)
Procedure:
-
Preparation of Labeling Media:
-
"Heavy" Medium: To the L-alanine-deficient base medium, add dFBS to the desired final concentration (e.g., 10%). Supplement with this compound to the empirically determined optimal concentration. Add all other required supplements.
-
"Light" Medium (Control): Prepare identically to the "heavy" medium, but use unlabeled L-alanine at the same molar concentration.
-
-
Cell Adaptation and Labeling:
-
Culture cells in both "heavy" and "light" media for a minimum of five to six cell doublings to ensure thorough incorporation of the respective amino acids.
-
Closely monitor cell health and morphology throughout this period.
-
-
Experimental Procedure:
-
After complete labeling is achieved, proceed with your planned experimental treatments.
-
-
Harvesting and Sample Pooling:
-
Harvest the "heavy" and "light" cell populations.
-
To normalize for any variations in cell number, combine the samples at a 1:1 ratio based on either cell count or total protein concentration.
-
-
Downstream Processing:
-
Lyse the combined cell pellet and proceed with your intended proteomic or metabolomic analysis.
-
Protocol 2: Verification of Label Incorporation Efficiency
-
Culture a small batch of cells in the "heavy" labeling medium for at least five doublings.
-
Harvest and lyse the cells.
-
Digest the protein extract with trypsin.
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
Analyze the mass spectrometry data to calculate the percentage of peptides that have incorporated the heavy L-alanine. An incorporation efficiency of over 97% is desirable for accurate quantification.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nuclear magnetic resonance-based demonstration of substantial oxidative L-alanine metabolism and L-alanine-enhanced glucose metabolism in a clonal pancreatic beta-cell line: metabolism of L-alanine is important to the regulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of L-Alanine-¹³C₃,¹⁵N Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of L-Alanine-¹³C₃,¹⁵N labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of labeling proteins with L-Alanine-¹³C₃,¹⁵N?
A: Isotopic labeling of proteins, for instance with L-Alanine-¹³C₃,¹⁵N, is primarily used for structural and functional studies by Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative proteomics using mass spectrometry (MS).[1][2] The ¹³C and ¹⁵N isotopes are NMR-active, and their incorporation allows for the determination of the three-dimensional structure and dynamics of proteins.[2][3] In mass spectrometry, the mass shift introduced by the heavy isotopes enables accurate relative and absolute quantification of proteins in complex mixtures.[4]
Q2: What are the main challenges in purifying isotopically labeled proteins?
A: The primary challenges include low expression yields, protein instability and degradation, formation of inclusion bodies, and contamination with unlabeled or partially labeled proteins.[5][6][7] Achieving high incorporation efficiency of the isotopic label is also a critical challenge that requires careful optimization of cell culture conditions.[8]
Q3: How can I check the incorporation efficiency of the ¹³C and ¹⁵N labels?
A: Mass spectrometry (MS) is the most common method to determine the isotopic enrichment of your labeled protein.[9][10] By comparing the mass spectra of the labeled and unlabeled protein (or peptides after digestion), you can calculate the percentage of incorporation. High-resolution mass spectrometry can provide detailed information on the isotopic distribution.[9][10][11]
Q4: Does isotopic labeling affect protein folding and function?
A: In most cases, the substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N has a negligible effect on the protein's structure and function due to the small mass difference. However, extensive deuteration (labeling with ²H) can sometimes alter protein dynamics and stability. It is always recommended to perform functional assays to verify that the labeled protein behaves identically to its unlabeled counterpart.
Troubleshooting Guides
This section addresses common problems encountered during the purification of L-Alanine-¹³C₃,¹⁵N labeled proteins and provides systematic approaches to resolving them.
Problem 1: Low Yield of Labeled Protein
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Protein Expression | Optimize induction conditions (e.g., lower temperature, shorter induction time).[6][7] |
| Use a different E. coli expression strain, such as one suited for toxic or difficult-to-express proteins.[12] | |
| Codon-optimize the gene for the expression host. | |
| Protein Degradation | Add a protease inhibitor cocktail to the lysis buffer and keep the sample at 4°C throughout the purification process.[7] |
| Inclusion Body Formation | Perform purification under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride.[6] |
| Optimize expression by lowering the temperature and inducer concentration to promote proper folding.[7] | |
| Inefficient Cell Lysis | Ensure complete cell disruption by trying different lysis methods (e.g., sonication, French press) or optimizing the current method.[6][7] |
Problem 2: Protein Degradation or Instability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protease Activity | Use a broad-spectrum protease inhibitor cocktail during lysis and purification.[7] |
| Work quickly and maintain low temperatures (4°C) at all stages. | |
| Oxidation | Add reducing agents like DTT or β-mercaptoethanol to the buffers if your protein has exposed cysteine residues.[13] |
| Unfavorable Buffer Conditions | Empirically determine the optimal pH and ionic strength for your protein's stability. |
| Add stabilizing agents such as glycerol (B35011) (5-10%) or specific ligands/cofactors to the buffers. |
Problem 3: Contamination with Unlabeled Protein
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Carryover from Pre-culture | Minimize the volume of rich media (unlabeled) used to inoculate the minimal media (labeled). A 1:100 inoculum is recommended.[14] |
| Incomplete Isotopic Incorporation | Ensure cells are grown for a sufficient number of generations in the labeling medium to achieve >97% incorporation.[4] |
| Verify the purity of the labeled L-Alanine and other isotopic sources. | |
| Non-specific Binding to Affinity Resin | Increase the stringency of the wash steps during affinity chromatography (e.g., by increasing the imidazole (B134444) concentration for His-tagged proteins).[15] |
| Add a secondary purification step like size-exclusion or ion-exchange chromatography.[16] |
Experimental Protocols
Protocol 1: Expression of L-Alanine-¹³C₃,¹⁵N Labeled Protein in E. coli
This protocol is a general guideline for expressing a labeled protein in E. coli using M9 minimal medium.
Materials:
-
E. coli expression strain transformed with the plasmid encoding the target protein.
-
M9 minimal medium (10x stock): 60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl per liter.[17]
-
¹⁵NH₄Cl (¹⁵N source).[17]
-
¹³C-glucose (¹³C source).[17]
-
L-Alanine-¹³C₃,¹⁵N (if specific labeling is desired over uniform labeling).
-
1 M MgSO₄, 1 M CaCl₂, Trace elements solution (100x).[17]
-
Appropriate antibiotic.
Procedure:
-
Inoculate a 5 mL pre-culture in a rich medium (e.g., LB) with a single colony and grow overnight at 37°C.
-
The next day, prepare 1 L of M9 minimal medium by adding 100 mL of 10x M9 salts, 1 g of ¹⁵NH₄Cl, 2 g of ¹³C-glucose, 1 mL of 1 M MgSO₄, 0.3 mL of 1 M CaCl₂, 10 mL of 100x trace elements, and the appropriate antibiotic.[17]
-
Inoculate the 1 L M9 medium with the overnight pre-culture (1:100 dilution).[14]
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG (or other appropriate inducer) and continue to grow the culture under optimized conditions (e.g., 18-25°C for 12-16 hours).[12]
-
Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C.[17]
Protocol 2: Two-Step Purification of a His-tagged Labeled Protein
This protocol describes a common two-step purification strategy using affinity and size-exclusion chromatography.
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole.
Procedure:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.[18]
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
Step 2: Size-Exclusion Chromatography (SEC)
Buffer:
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (buffer composition should be optimized for the target protein and downstream application).
Procedure:
-
Pool the fractions from the IMAC step that contain the protein of interest.
-
Concentrate the pooled fractions to a suitable volume for SEC (typically 0.5-2 mL).
-
Equilibrate the SEC column (e.g., Superdex 75 or 200) with SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Run the chromatography at a constant flow rate and collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the pure, monomeric protein.
Visualizations
Caption: Workflow for the expression of isotopically labeled proteins in E. coli.
Caption: A typical two-step purification workflow for labeled proteins.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. web.mit.edu [web.mit.edu]
- 13. Troubleshooting Purification Methods [sigmaaldrich.com]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. med.upenn.edu [med.upenn.edu]
- 16. goldbio.com [goldbio.com]
- 17. 15N/13C labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 18. Protein purification by affinity chromatography [vlabs.iitkgp.ac.in]
Technical Support Center: Ensuring Complete Isotopic Enrichment with L-Alanine-¹³C₃,¹⁵N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alanine-¹³C₃,¹⁵N for isotopic labeling experiments. Our goal is to help you achieve complete and accurate isotopic enrichment for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic enrichment purity of commercially available L-Alanine-¹³C₃,¹⁵N?
A1: Commercially available L-Alanine-¹³C₃,¹⁵N typically has a high isotopic enrichment, often stated as 99% for both ¹³C and ¹⁵N.[1] However, it is crucial to verify the certificate of analysis for the specific lot you are using.
Q2: How can I verify the isotopic enrichment of my L-Alanine-¹³C₃,¹⁵N stock before starting my experiment?
A2: It is highly recommended to analyze your L-Alanine-¹³C₃,¹⁵N stock solution via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This will confirm the isotopic purity and rule out any degradation or contamination of the labeled amino acid itself.
Q3: What are the primary causes of incomplete isotopic labeling in my protein of interest?
A3: Incomplete labeling can arise from several factors:
-
Presence of unlabeled L-Alanine: Contamination from unlabeled L-Alanine in your growth media or from internal cellular pools can dilute the labeled amino acid.
-
Metabolic conversion (scrambling): The cell can synthesize L-Alanine de novo from other carbon and nitrogen sources present in the media, leading to the incorporation of unlabeled atoms.[2]
-
Insufficient incubation time: The cells may not have undergone enough doublings in the labeled medium to fully incorporate the L-Alanine-¹³C₃,¹⁵N.
-
Suboptimal cell health: Unhealthy or stressed cells may have altered metabolic pathways that affect amino acid uptake and protein synthesis.
Q4: What is metabolic scrambling and how does it affect my results with L-Alanine-¹³C₃,¹⁵N?
A4: Metabolic scrambling refers to the cellular process where the isotopic labels from L-Alanine-¹³C₃,¹⁵N are transferred to other molecules. L-Alanine can be converted to pyruvate, a central metabolite, which can then be used to synthesize other amino acids or enter other metabolic pathways.[3][4][5] This can lead to the detection of ¹³C and ¹⁵N isotopes in other amino acid residues within your protein, complicating the analysis of your target protein.
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment Detected in the Final Protein Sample
Symptoms:
-
Mass spectrometry data shows a significant peak corresponding to the unlabeled protein or peptide.
-
Calculated enrichment is below the expected >97%.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contamination with Unlabeled L-Alanine | Ensure that all components of your growth media are free from natural abundance L-Alanine. Use high-purity reagents and consider using a defined minimal medium. |
| Insufficient Cell Doublings | For cell culture experiments, ensure cells have undergone at least 5-7 doublings in the labeling medium to dilute out the pre-existing unlabeled L-Alanine. |
| De Novo Synthesis of L-Alanine | Minimize the presence of precursors for alanine (B10760859) synthesis in your media. For example, use labeled glucose as the primary carbon source if possible. |
| Poor Cell Health | Optimize cell culture conditions (temperature, pH, oxygenation) to ensure healthy growth and efficient protein synthesis. |
Issue 2: Isotopic Labels Detected in Other Amino Acids
Symptoms:
-
Mass spectrometry analysis of your protein reveals the presence of ¹³C and/or ¹⁵N in amino acids other than alanine.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Metabolic Scrambling | L-Alanine is readily converted to pyruvate, a key metabolic intermediate. To minimize this, consider using metabolic inhibitors if compatible with your experimental system, or shorten the labeling time as much as possible while still achieving high enrichment of alanine. |
| Cross-contamination of Amino Acid Stocks | Ensure that your labeled L-Alanine stock is not contaminated with other labeled amino acids. Analyze the stock solution by itself to confirm its purity. |
Experimental Protocols
Protocol 1: Verification of L-Alanine-¹³C₃,¹⁵N Enrichment by Mass Spectrometry (MS)
This protocol outlines the general steps for determining the isotopic enrichment of L-Alanine in a protein sample using LC-MS/MS.
-
Protein Hydrolysis:
-
Excise the protein band from a Coomassie-stained SDS-PAGE gel or use an in-solution protein sample.
-
Perform in-gel or in-solution tryptic digestion to break the protein into smaller peptides.
-
For total amino acid analysis, perform acid hydrolysis of the protein sample (e.g., 6 M HCl at 110°C for 24 hours) and then neutralize the sample.[6]
-
-
Sample Preparation for MS:
-
Desalt the peptide or amino acid mixture using a C18 ZipTip or equivalent.
-
For GC-MS analysis of amino acids, derivatization is necessary to increase volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the peptides or amino acids using a suitable liquid chromatography gradient.
-
Acquire mass spectra in full scan mode and tandem MS (MS/MS) mode for peptides containing alanine.
-
-
Data Analysis:
-
For peptide analysis, identify the peptide containing L-Alanine.
-
Compare the isotopic distribution of the peptide containing labeled alanine to the theoretical distribution for 100% enrichment.
-
The mass shift for a fully labeled L-Alanine (³¹³C and ¹¹⁵N) will be +4 Da compared to the unlabeled version.
-
Calculate the percentage of enrichment by comparing the peak intensities of the labeled and unlabeled peptide/amino acid. Software tools are available to assist with this calculation by fitting experimental data to theoretical isotope patterns.[8][9]
-
Visualizations
Caption: Experimental workflow for determining isotopic enrichment.
Caption: Troubleshooting logic for low isotopic enrichment.
References
- 1. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 5. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alexandraatleephillips.com [alexandraatleephillips.com]
- 7. benchchem.com [benchchem.com]
- 8. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating L-Alanine-¹³C₃,¹⁵N Labeling Efficiency by Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, rigorous validation of isotopic enrichment is paramount for data integrity and experimental reproducibility. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the labeling efficiency of L-Alanine-¹³C₃,¹⁵N, a crucial tracer in metabolic research. We present detailed experimental protocols, comparative data, and explore alternative validation techniques.
Stable isotope labeling with compounds like L-Alanine-¹³C₃,¹⁵N is a cornerstone of metabolic flux analysis, proteomics, and drug metabolism studies. The accuracy of quantitative analyses in these fields is directly contingent on the precise knowledge of the isotopic enrichment of the tracer. Mass spectrometry stands as the primary analytical technique for this validation, offering high sensitivity and specificity. This guide will delve into the nuances of using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose and touch upon complementary spectroscopic methods.
Comparative Analysis of Mass Spectrometry Platforms
The choice between GC-MS and LC-MS/MS for validating L-Alanine-¹³C₃,¹⁵N labeling efficiency depends on several factors, including sample complexity, required sensitivity, and available instrumentation. Both techniques can provide accurate measurements of isotopic enrichment, but they differ in their sample preparation requirements, chromatographic separation, and ionization techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires derivatization to increase volatility | Analyzes compounds in the liquid phase; derivatization is not always necessary but can improve ionization |
| Derivatization | Mandatory for amino acids (e.g., silylation, esterification) | Optional, but can enhance sensitivity and chromatographic performance |
| Separation | Based on volatility and interaction with the stationary phase | Based on polarity and interaction with the stationary and mobile phases |
| Ionization | Typically Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), Orbitrap, Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Sensitivity | Generally high, but can be limited by derivatization efficiency | Typically offers higher sensitivity, especially with targeted methods |
| Throughput | Can be high with autosamplers | Generally high, especially with modern UPLC systems |
| Matrix Effects | Less prone to ion suppression | Can be susceptible to ion suppression/enhancement from co-eluting matrix components |
Experimental Protocols
Accurate determination of labeling efficiency requires meticulous sample preparation and data acquisition. Below are detailed protocols for GC-MS and LC-MS/MS analysis of L-Alanine-¹³C₃,¹⁵N.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves the derivatization of L-Alanine to make it volatile for GC analysis. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the L-Alanine-¹³C₃,¹⁵N standard.
-
Dissolve the standard in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) in a reaction vial.
-
Add a 1.5-fold molar excess of MSTFA to the solution.
-
Seal the vial and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1 µL of the derivatized sample in split or splitless mode, depending on the concentration.
-
Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate the mass spectrometer in full scan mode to acquire the mass spectra of the derivatized L-Alanine. The mass range should cover the expected m/z values for the unlabeled and labeled analyte.
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the derivatized L-Alanine.
-
Extract the mass spectrum for this peak.
-
Determine the relative intensities of the isotopic peaks corresponding to the unlabeled (M+0), partially labeled, and fully labeled (M+4 for ¹³C₃,¹⁵N) L-Alanine.
-
Calculate the labeling efficiency using the following formula:
Labeling Efficiency (%) = [Intensity(M+4) / (Intensity(M+0) + ... + Intensity(M+4))] x 100
Note: Corrections for the natural abundance of isotopes in the analyte and derivatizing agent are necessary for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and may not require derivatization.
1. Sample Preparation:
-
Prepare a stock solution of L-Alanine-¹³C₃,¹⁵N in a suitable solvent (e.g., 0.1% formic acid in water).
-
Perform serial dilutions to obtain a working solution in the optimal concentration range for the instrument.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A reversed-phase C18 column is commonly used for amino acid analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) is typical.
-
Mass Spectrometer: A triple quadrupole, Orbitrap, or FT-ICR mass spectrometer equipped with an ESI source is ideal.
-
Data Acquisition: Acquire data in full scan mode to observe the isotopic distribution. For higher sensitivity and specificity, a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed. In a full scan, the mass spectrum will show the distribution of isotopologues.
3. Data Analysis:
-
Extract the chromatogram for the m/z corresponding to L-Alanine-¹³C₃,¹⁵N.
-
Obtain the mass spectrum from the apex of the chromatographic peak.
-
Calculate the labeling efficiency by comparing the peak areas of the labeled and unlabeled species, after correcting for natural isotopic abundances.[1]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful validation.
Caption: Workflow for validating L-Alanine labeling efficiency.
Alternative Validation Methods
While mass spectrometry is the gold standard, other spectroscopic techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the position of isotopic labels within a molecule. For L-Alanine-¹³C₃,¹⁵N, ¹³C and ¹⁵N NMR spectra can confirm the incorporation of the isotopes at the expected atomic positions.[2] However, NMR is generally less sensitive than mass spectrometry and requires higher sample concentrations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Isotopic substitution leads to a shift in the vibrational frequencies of molecular bonds. FTIR can detect these shifts, providing evidence of isotopic labeling.[3] For instance, the C-¹³N and C-¹³C stretching vibrations in labeled L-Alanine will appear at different wavenumbers compared to the unlabeled molecule. This method is typically qualitative and less precise for determining high labeling efficiencies compared to mass spectrometry.
Signaling Pathway Analysis (Illustrative Example)
In metabolic studies, labeled L-Alanine can be used to trace its incorporation into various metabolic pathways. The following diagram illustrates a simplified pathway involving alanine.
Caption: Simplified metabolic fate of labeled L-Alanine.
Conclusion
References
A Head-to-Head Comparison of L-Alanine-¹³C₃,¹⁵N and ¹³C-Glucose for Metabolic Flux Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a critical technique for understanding cellular physiology, identifying drug targets, and optimizing bioprocesses. The selection of an appropriate isotopic tracer is paramount to the success of any MFA study. This guide provides an objective comparison of two key tracers: the universally applied ¹³C-glucose and the increasingly utilized L-Alanine-¹³C₃,¹⁵N, offering insights into their respective strengths and ideal applications, supported by experimental considerations.
At a Glance: Key Differences and Applications
While ¹³C-glucose is considered the gold standard for elucidating central carbon metabolism, L-Alanine-¹³C₃,¹⁵N offers a unique window into the interplay between carbon and nitrogen metabolism, providing a more comprehensive view of cellular bioenergetics and biosynthesis.
| Feature | ¹³C-Glucose | L-Alanine-¹³C₃,¹⁵N |
| Metabolic Entry Point | Glycolysis (Glucose -> Pyruvate) | Transamination (Alanine -> Pyruvate) |
| Primary Pathways Traced | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), TCA Cycle (via Acetyl-CoA) | TCA Cycle, Anaplerosis, Amino Acid Metabolism, Nitrogen Metabolism |
| Key Advantage | Well-established, excellent for central carbon metabolism overview. | Simultaneously traces carbon and nitrogen flux, probes pyruvate (B1213749) pools. |
| Primary Limitation | Limited insight into nitrogen metabolism and specific amino acid pathways. | Less comprehensive tracing of upper glycolysis and the PPP. |
| Ideal Applications | - Studying the Warburg effect in cancer. - Quantifying glycolytic and PPP fluxes. - General assessment of central carbon metabolism. | - Investigating amino acid metabolism and nitrogen fate. - Probing the link between glycolysis and the TCA cycle. - Studies where both carbon and nitrogen dynamics are critical. |
Delving Deeper: Metabolic Entry and Pathway Coverage
The primary distinction between these two tracers lies in their entry points into the metabolic network, which dictates the pathways they most effectively illuminate.
¹³C-Glucose: The Gateway to Central Carbon Metabolism
Labeled glucose tracers, such as [U-¹³C₆]glucose, enter the cell and are immediately processed through glycolysis.[1] This provides a direct and comprehensive labeling of glycolytic intermediates, the pentose phosphate pathway (PPP), and the pyruvate pool that feeds into the tricarboxylic acid (TCA) cycle via acetyl-CoA.[1] This makes ¹³C-glucose an unparalleled tool for quantifying the flux through these core pathways.
dot
L-Alanine-¹³C₃,¹⁵N: A Dual-Tracer for Carbon and Nitrogen Flux
L-Alanine-¹³C₃,¹⁵N enters metabolism via transamination, a reaction catalyzed by alanine (B10760859) aminotransferase (ALT), which converts alanine and α-ketoglutarate to pyruvate and glutamate. This provides a direct route to label the pyruvate pool that is intimately connected with the TCA cycle. Crucially, the ¹⁵N label is transferred to glutamate, allowing for the simultaneous tracking of nitrogen through amino acid biosynthesis and other nitrogen-dependent pathways.[2] This dual-labeling strategy offers a unique advantage for studies where the interplay between carbon and nitrogen metabolism is of interest.[3]
dot
Experimental Protocols: A General Framework
While specific experimental conditions will vary depending on the cell type and research question, the following provides a generalized workflow for conducting a steady-state ¹³C-MFA experiment.
dot
Protocol: Steady-State ¹³C-MFA in Cultured Cells
-
Cell Culture and Adaptation:
-
Culture cells in a standard medium to the desired density.
-
Adapt cells to a custom medium matching the labeling medium but with unlabeled tracer for at least 24 hours to ensure metabolic steady state.
-
-
Isotopic Labeling:
-
Replace the adaptation medium with the labeling medium containing either [U-¹³C₆]glucose or L-Alanine-¹³C₃,¹⁵N as the primary carbon/nitrogen source.
-
Incubate cells for a duration sufficient to reach isotopic steady state. This is typically determined empirically but often ranges from several hours to over 24 hours.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell extract.
-
-
Sample Preparation and Analysis:
-
Centrifuge the extract to pellet cell debris.
-
Dry the supernatant containing the metabolites.
-
Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the samples by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids, organic acids).
-
-
Data Analysis:
-
Correct the raw MIDs for natural isotope abundance.
-
Use the corrected MIDs and measured extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) as inputs for computational flux modeling software (e.g., INCA, Metran) to estimate intracellular fluxes.
-
Quantitative Data and Performance
Direct quantitative comparisons of flux maps generated from ¹³C-glucose versus L-Alanine-¹³C₃,¹⁵N are not abundant in the literature. However, the precision of flux estimates is highly dependent on the chosen tracer and the specific pathway of interest.
| Metabolic Pathway | Expected Precision with ¹³C-Glucose | Expected Precision with L-Alanine-¹³C₃,¹⁵N | Rationale |
| Glycolysis | High | Moderate | ¹³C-glucose directly enters glycolysis, providing strong labeling information.[4] L-alanine provides indirect labeling via pyruvate. |
| Pentose Phosphate Pathway | High | Low | Flux through the PPP is best resolved with specifically labeled glucose tracers (e.g., [1,2-¹³C₂]glucose).[4] L-alanine does not directly label this pathway. |
| TCA Cycle | High | High | Both tracers provide strong labeling of TCA cycle intermediates via pyruvate. L-alanine offers a more direct probe of the pyruvate-to-TCA cycle link. |
| Anaplerosis (e.g., Pyruvate Carboxylase) | Moderate to High | High | L-alanine's entry as pyruvate makes it a sensitive tracer for anaplerotic reactions filling the TCA cycle. |
| Amino Acid Biosynthesis (Carbon Backbone) | Moderate to High | High | Both tracers label the carbon skeletons of amino acids derived from central carbon metabolism. |
| Amino Acid Biosynthesis (Nitrogen) | None | High | The ¹⁵N in L-Alanine-¹³C₃,¹⁵N is essential for tracing nitrogen flow into other amino acids.[2] |
Conclusion: Selecting the Right Tracer for Your Research
The choice between ¹³C-glucose and L-Alanine-¹³C₃,¹⁵N is not a matter of one being universally superior to the other; rather, it is a strategic decision based on the specific biological question being addressed.
-
For a comprehensive analysis of central carbon metabolism, particularly glycolysis and the pentose phosphate pathway, ¹³C-glucose remains the tracer of choice. Its well-characterized metabolic fate provides a robust foundation for quantifying these core cellular processes.
-
When the research focus is on the interplay between carbon and nitrogen metabolism, amino acid biosynthesis, or anaplerotic fluxes into the TCA cycle, L-Alanine-¹³C₃,¹⁵N offers unique and powerful insights. The ability to simultaneously track both carbon and nitrogen provides a more holistic view of cellular metabolism that is unattainable with glucose tracers alone.
For the most comprehensive understanding of cellular metabolism, a combination of tracing experiments using both ¹³C-glucose and L-Alanine-¹³C₃,¹⁵N, along with other tracers like ¹³C-glutamine, can provide a highly detailed and validated metabolic flux map.
References
- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Accuracy and Precision of L-Alanine-¹³C₃,¹⁵N as an Internal Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quantitative analysis of amino acids is a critical component of numerous research and development activities. The accuracy and precision of these measurements are paramount, and the choice of an appropriate internal standard is a key determinant of data quality. This guide provides an objective comparison of L-Alanine-¹³C₃,¹⁵N as an internal standard against other alternatives, supported by established principles and data from validated analytical methods.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By mimicking the physicochemical properties of the analyte, they effectively compensate for variability in sample preparation, chromatographic retention, and ionization efficiency. L-Alanine-¹³C₃,¹⁵N, with its heavy isotopes of both carbon and nitrogen, represents a robust choice for the quantification of L-Alanine.
Performance Characteristics of L-Alanine-¹³C₃,¹⁵N
Validated analytical methods for the quantification of amino acids in biological matrices such as urine and plasma consistently demonstrate the reliability of using stable isotope-labeled internal standards, including those for L-Alanine. These methods, often validated according to regulatory guidelines from bodies like the FDA, confirm the high accuracy and precision achievable.
While specific performance data for L-Alanine-¹³C₃,¹⁵N is often embedded within broader validation reports for multi-analyte methods, the principles of isotope dilution mass spectrometry and the documented performance of similar SIL standards provide a strong basis for its superior performance.
Table 1: Comparison of L-Alanine-¹³C₃,¹⁵N with a Deuterated Alternative (L-Alanine-d₄)
| Performance Metric | L-Alanine-¹³C₃,¹⁵N | L-Alanine-d₄ (Deuterated) | Rationale & Supporting Evidence |
| Accuracy & Precision | High | Generally High, but can be compromised | The co-elution of the internal standard with the analyte is crucial for accurate correction of matrix effects. ¹³C and ¹⁵N labeling results in negligible chromatographic shifts, ensuring near-perfect co-elution. Deuterated standards can exhibit a slight retention time shift (isotope effect), potentially leading to differential ionization suppression or enhancement and thus reduced accuracy and precision.[1] |
| Chromatographic Co-elution | Excellent (near-perfect co-elution) | Good, but potential for slight retention time shift | The larger relative mass difference between deuterium (B1214612) and hydrogen can alter physicochemical properties, leading to chromatographic separation from the unlabeled analyte. The smaller relative mass difference with ¹³C and ¹⁵N minimizes this effect.[1] |
| Isotopic Stability | High | Moderate to High | ¹³C and ¹⁵N atoms are integrated into the carbon and nitrogen backbone and are not susceptible to exchange. Deuterium atoms, particularly those at or near heteroatoms, can be prone to back-exchange with protons from the solvent or matrix, which can compromise the integrity of the standard.[1] |
| Mass Shift | Sufficient (typically +4 Da) | Sufficient (typically +4 Da) | Both labeling strategies provide an adequate mass shift for clear differentiation from the endogenous analyte in a mass spectrometer. |
| Commercial Availability | Readily Available | Readily Available | Both ¹³C,¹⁵N-labeled and deuterated L-Alanine are commercially available from various suppliers. |
Experimental Protocols
The following are detailed methodologies for the quantification of L-Alanine using L-Alanine-¹³C₃,¹⁵N as an internal standard, based on common practices in validated bioanalytical methods.
Experimental Workflow for Amino Acid Quantification
Detailed Method Parameters
1. Sample Preparation (Based on a validated method for urine analysis)
-
To a 50 µL aliquot of the urine sample, add a known concentration of L-Alanine-¹³C₃,¹⁵N internal standard solution.
-
Add 150 µL of methanol (B129727) to precipitate proteins.
-
Vortex mix the sample thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for analysis.
-
For certain applications, a derivatization step using a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) may be employed to improve chromatographic retention and ionization efficiency.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column designed for polar compounds.
-
Mobile Phase A: Water with an additive like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with an additive like 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate the amino acids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both L-Alanine and L-Alanine-¹³C₃,¹⁵N. For example:
-
L-Alanine: Q1 (m/z) -> Q3 (m/z)
-
L-Alanine-¹³C₃,¹⁵N: Q1 (m/z + 4) -> Q3 (m/z of a specific fragment ion)
-
-
The collision energy and other MS parameters are optimized for each transition to achieve maximum sensitivity.
-
Signaling Pathways and Logical Relationships
The accurate quantification of L-Alanine is crucial in various research areas, including metabolic studies and disease biomarker discovery. The following diagram illustrates the central role of alanine (B10760859) in metabolic pathways.
Conclusion
L-Alanine-¹³C₃,¹⁵N stands as a superior internal standard for the accurate and precise quantification of L-Alanine in complex biological matrices. Its key advantages lie in its excellent co-elution with the unlabeled analyte and high isotopic stability, which minimize the analytical variability that can be introduced by the isotope effect and back-exchange sometimes observed with deuterated standards. The use of L-Alanine-¹³C₃,¹⁵N in validated LC-MS/MS methods enables researchers to generate high-quality, reliable data essential for advancing scientific understanding and drug development.
References
Cross-Validation of Metabolic Pathway Models Using L-Alanine-¹³C₃,¹⁵N: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate modeling of metabolic pathways is paramount for understanding cellular physiology and developing novel therapeutics. The use of stable isotope tracers, such as L-Alanine-¹³C₃,¹⁵N, provides a powerful method to probe the intricacies of metabolic networks. This guide offers an objective comparison of metabolic pathway models, detailing the experimental data and protocols necessary for their cross-validation.
The validation of metabolic pathway models is a critical step to ensure the reliability of predicted metabolic fluxes. Introducing stable isotope tracers into a biological system and tracking their incorporation into various metabolites provides a robust dataset to constrain and validate these models. L-Alanine, with its central role in carbon and nitrogen metabolism, serves as an excellent probe when labeled with both ¹³C and ¹⁵N.
Comparison of Metabolic Flux Analysis (MFA) Software
| Software | Key Features | Modeling Approach | Availability |
| INCA (Isotopomer Network Compartmental Analysis) | Supports simultaneous regression of multiple datasets from parallel labeling experiments. Can model both steady-state and isotopically non-stationary data.[1] Integrates data from both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). | Elementary Metabolite Units (EMU) | MATLAB-based, free for academic use.[1] |
| OpenFLUX | User-friendly interface for small and large-scale ¹³C MFA. Automatically generates model equations from reaction networks defined in a spreadsheet. | Elementary Metabolite Units (EMU) | Open-source, MATLAB-based. |
| 13CFLUX2 | High-performance software designed for large-scale MFA, capable of handling complex models and large datasets from multiple experiments.[1] | Cumomer and Isotopomer modeling | Available for Linux/Unix.[1] |
| Metran | Employs the Elementary Metabolite Units (EMU) framework for efficient flux calculation. | Elementary Metabolite Units (EMU) | Not specified in the search results. |
Table 1: Comparison of Software for Metabolic Flux Analysis. This table summarizes the key features of popular software used for ¹³C-Metabolic Flux Analysis, highlighting their suitability for handling complex datasets derived from multiple isotopic tracer experiments.
Performance Metrics for Model Validation
The validation of a metabolic pathway model involves assessing the goodness-of-fit between the model's predictions and the experimental data. Several statistical metrics are employed for this purpose:
| Metric | Description |
| Sum of Squared Residuals (SSR) | Measures the deviation between the experimentally measured and the model-simulated mass isotopomer distributions. A lower SSR generally indicates a better model fit. |
| Chi-square (χ²) Test | A statistical test used to determine if there is a significant difference between the expected frequencies (from the model) and the observed frequencies (from the experiment) in one or more categories. |
| Confidence Intervals | Provides a range of plausible values for each estimated flux. Narrower confidence intervals indicate a higher precision of the flux estimate. |
| Matthews Correlation Coefficient (MCC) | A measure of the quality of binary classifications that takes into account true and false positives and negatives. It is particularly useful for imbalanced datasets. |
| F1-Score | The harmonic mean of precision and recall, providing a single score that balances both concerns. |
Table 2: Key Performance Metrics for Metabolic Model Validation. This table outlines the common statistical metrics used to evaluate the performance and validity of metabolic pathway models against experimental data.
Experimental Protocols
A crucial aspect of cross-validating metabolic pathway models is the meticulous execution of stable isotope labeling experiments. Below is a generalized protocol for using L-Alanine-¹³C₃,¹⁵N in cell culture.
Protocol: ¹³C and ¹⁵N Labeling in Cell Culture
1. Cell Culture and Adaptation:
-
Culture cells in a defined medium where the natural L-Alanine can be replaced with L-Alanine-¹³C₃,¹⁵N.
-
Adapt the cells to the labeling medium over several passages to ensure minimal metabolic perturbation.
2. Isotope Labeling Experiment:
-
Seed cells and grow them in the presence of L-Alanine-¹³C₃,¹⁵N until they reach a metabolic and isotopic steady state. This typically requires several cell doublings.
3. Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity. This is often achieved by using a cold solvent mixture (e.g., methanol/water or acetonitrile/water).
-
Extract intracellular metabolites using a suitable solvent system.
4. Sample Analysis:
-
Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distributions of key metabolites.
5. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use the corrected mass isotopomer distributions as input for the chosen MFA software to estimate metabolic fluxes.
6. Model Cross-Validation:
-
Compare the flux estimations and their confidence intervals obtained from experiments using different tracers or under different conditions. A robust model should yield consistent flux maps.
-
Perform a goodness-of-fit test (e.g., chi-square test) on the combined dataset to assess the overall validity of the model.
Visualization of Metabolic Pathways and Workflows
To facilitate a deeper understanding of the metabolic fate of L-Alanine-¹³C₃,¹⁵N and the experimental process, the following diagrams are provided.
The diagram above illustrates the entry of L-Alanine-¹³C₃,¹⁵N into central carbon and nitrogen metabolism. The ¹³C-labeled carbon backbone is converted to pyruvate via alanine (B10760859) transaminase (ALT), while the ¹⁵N-labeled amino group is transferred to α-ketoglutarate to form glutamate.
This flowchart outlines the key steps in a typical experimental workflow for cross-validating metabolic pathway models using stable isotope tracers. The process begins with cell culture and labeling, followed by sample preparation, analytical measurement, data analysis, and finally, model validation.
References
Unlocking Deeper Metabolic Insights: The Superiority of Dual-Labeled L-Alanine-13C3,15N in Isotopic Tracing
Researchers and drug development professionals are increasingly turning to stable isotope tracers to unravel the complexities of metabolic pathways. While single-labeled isotopes have been instrumental, the advent of dual-labeled compounds like L-Alanine-¹³C₃,¹⁵N offers a significant leap forward in analytical precision and depth of biological insight. This guide provides an objective comparison, supported by experimental principles, of the advantages of using dual-labeled L-Alanine over its single-labeled counterparts in metabolic research.
The core advantage of employing L-Alanine fully labeled with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) lies in its ability to simultaneously and unambiguously track the metabolic fate of both the carbon skeleton and the nitrogen group of the alanine (B10760859) molecule. This dual-information approach provides a more complete and accurate picture of metabolic fluxes compared to using isotopes labeled with either ¹³C or ¹⁵N alone.
Key Advantages of Dual-Labeling
-
Simultaneous Carbon and Nitrogen Flux Analysis: The most significant benefit of L-Alanine-¹³C₃,¹⁵N is the capacity to perform integrated carbon and nitrogen metabolic flux analysis (MFA) in a single experiment.[1][2][3] This is crucial for understanding the interplay between central carbon metabolism and amino acid biosynthesis and degradation. With single-labeled isotopes, researchers would need to conduct separate experiments—one with a ¹³C tracer and another with a ¹⁵N tracer—to gather the same information, introducing potential variability and making direct correlation of carbon and nitrogen fluxes challenging.[4]
-
Increased Mass Resolution and Reduced Ambiguity: In mass spectrometry (MS), the dual-label results in a larger mass shift for alanine and its downstream metabolites. An L-Alanine molecule fully labeled with ¹³C₃ and ¹⁵N will have a mass increase of approximately 4 Daltons (3 from ¹³C and 1 from ¹⁵N) compared to its unlabeled counterpart. This larger mass shift provides better separation from the natural isotopic background, leading to a higher signal-to-noise ratio and more confident peak identification.[] This is particularly advantageous when tracing metabolism in complex biological matrices.
-
Enhanced Metabolic Pathway Elucidation: Dual-labeling allows for the differentiation of pathways that may be indistinguishable using a single label. For instance, in transamination reactions where alanine's amino group is transferred to an α-keto acid, the ¹⁵N label tracks the nitrogen, while the ¹³C₃ label follows the pyruvate (B1213749) carbon skeleton. This allows researchers to precisely determine the contributions of alanine to both amino acid pools and the tricarboxylic acid (TCA) cycle.[6] It helps in resolving anaplerotic and cataplerotic fluxes with greater accuracy.
-
Improved Accuracy of Isotopic Enrichment Measurement: By tracking two distinct isotopic labels, researchers can gain more confidence in the measurement of isotopic enrichment in downstream metabolites. The detection of both ¹³C and ¹⁵N in a product molecule provides stronger evidence of its origin from the administered L-Alanine-¹³C₃,¹⁵N tracer. This can help to correct for potential isotopic dilution from unlabeled endogenous pools.
Comparative Data: Mass Isotopomer Distributions
The power of dual-labeling is evident when analyzing the mass isotopomer distributions (MIDs) of metabolites using mass spectrometry. The MID reveals the fractional abundance of molecules with a certain number of heavy isotopes.
| Tracer | Metabolite | Mass Isotopomer | Expected Mass Shift (Da) | Information Gained |
| L-Alanine-¹³C₃ | Pyruvate | M+3 | +3 | Carbon contribution from alanine to pyruvate |
| L-Alanine-¹⁵N | Glutamate (B1630785) | M+1 | +1 | Nitrogen contribution from alanine to glutamate via transamination |
| L-Alanine-¹³C₃,¹⁵N | Pyruvate | M+3 | +3 | Carbon contribution from alanine to pyruvate |
| L-Alanine-¹³C₃,¹⁵N | Glutamate | M+4 | +4 | Simultaneous carbon and nitrogen contribution from alanine to glutamate |
This table illustrates the expected mass shifts and the type of information gained from using single vs. dual-labeled L-Alanine. The M+4 isotopomer of Glutamate can only be observed when using the dual-labeled tracer, providing unambiguous evidence of the transfer of both the carbon skeleton (after conversion to pyruvate and entry into the TCA cycle) and the amino group from alanine.
Experimental Workflow and Signaling Pathways
A typical stable isotope tracing experiment involves several key steps, from cell culture to data analysis. The use of a dual-labeled tracer enhances the information obtained at the analysis stage.
The metabolic fate of L-Alanine involves key pathways where dual-labeling provides critical insights.
Experimental Protocol: Stable Isotope Tracing in Cell Culture
This protocol provides a general methodology for a stable isotope tracing experiment using L-Alanine-¹³C₃,¹⁵N in cultured mammalian cells.
1. Materials:
-
Cell line of interest
-
Culture medium deficient in L-Alanine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Alanine-¹³C₃,¹⁵N
-
Unlabeled L-Alanine
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolic quenching solution (e.g., 80% methanol (B129727) at -80°C)
-
Cell scrapers
-
Centrifuge capable of reaching -9°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Procedure:
-
Media Preparation: Prepare "heavy" and "light" media. The "heavy" medium is the alanine-deficient medium supplemented with L-Alanine-¹³C₃,¹⁵N and dFBS. The "light" medium is supplemented with unlabeled L-Alanine and dFBS.
-
Cell Seeding and Adaptation: Seed cells in standard growth medium and allow them to reach the desired confluency (typically 60-70%). For steady-state analysis, adapt the cells to the "heavy" or "light" medium for a sufficient period to ensure isotopic equilibrium (typically 24-48 hours).
-
Labeling Experiment: Replace the adaptation medium with fresh "heavy" or "light" medium and incubate for the desired experimental time course.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells rapidly with ice-cold PBS.
-
Immediately add a pre-chilled quenching solution to the culture plate to arrest metabolism.
-
Scrape the cells in the quenching solution and transfer to a pre-chilled tube.
-
Centrifuge at a high speed at low temperature (e.g., 16,000 x g at -9°C) to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of amino acids and related central carbon metabolites. The mass spectrometer should be operated in a mode that allows for the acquisition of full scan data to observe the entire mass isotopomer distribution.
3. Data Analysis:
-
Process the raw LC-MS/MS data to identify and quantify the different mass isotopologues of alanine and its downstream metabolites.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the Mass Isotopomer Distributions (MIDs) for each metabolite of interest.
-
Use the MIDs as input for metabolic flux analysis software to calculate the relative or absolute fluxes through the relevant metabolic pathways.
Conclusion
The use of dual-labeled L-Alanine-¹³C₃,¹⁵N offers clear and significant advantages over its single-labeled counterparts for researchers seeking a comprehensive understanding of cellular metabolism. The ability to simultaneously track carbon and nitrogen fluxes in a single experiment, coupled with increased analytical accuracy and reduced ambiguity, provides a more powerful tool for elucidating complex metabolic networks. For drug development professionals, this level of detail is invaluable for understanding a compound's mechanism of action and its impact on cellular metabolism. As research continues to delve deeper into the intricacies of metabolic regulation in health and disease, the adoption of dual-labeling strategies will be paramount for generating high-quality, impactful data.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 3. One-shot 13 C15 N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of L-Alanine-¹³C₃,¹⁵N with Other Amino Acid Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, stable isotope-labeled amino acids are indispensable tools for elucidating complex biological processes. Among these, L-Alanine-¹³C₃,¹⁵N has emerged as a versatile tracer for simultaneously tracking carbon and nitrogen metabolism. This guide provides an objective comparison of L-Alanine-¹³C₃,¹⁵N with other commonly used amino acid tracers in key applications: protein synthesis, gluconeogenesis, and metabolic flux analysis. The information presented is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate tracer for their specific research questions.
Advantages of Stable Isotope Tracers
Stable isotope tracers offer significant advantages over traditional radioisotopes in human nutrition research and metabolic studies. They are non-radioactive, eliminating concerns about radiation exposure and disposal. This allows for their safe use in a wider range of studies, including those involving vulnerable populations. Furthermore, the use of stable isotopes enables the simultaneous administration of multiple tracers to investigate different metabolic pathways concurrently.[1][2][3][4]
Comparison of Amino Acid Tracers for Muscle Protein Synthesis
The measurement of muscle protein synthesis is crucial for understanding muscle growth, atrophy, and the effects of nutritional and therapeutic interventions. Various amino acid tracers are utilized for this purpose, each with its own characteristics.
L-Alanine, when labeled with stable isotopes, serves as an effective tracer for protein synthesis. The use of deuterated water (²H₂O) is a common method that leads to the endogenous labeling of alanine (B10760859), which is then incorporated into newly synthesized proteins.[5][6][7][8][9][10][11] This approach is particularly useful for measuring long-term protein synthesis rates. L-Alanine-¹³C₃,¹⁵N offers the added benefit of tracing both the carbon skeleton and the nitrogen component of the amino acid, providing a more comprehensive view of protein turnover.
Other frequently used tracers for muscle protein synthesis include isotopologues of essential amino acids like leucine (B10760876) and phenylalanine.[12][13][14][15][16][17][18] These are often administered via primed-constant infusion or a flooding dose to measure fractional synthesis rates (FSR).
Table 1: Comparative Quantitative Data for Muscle Protein Fractional Synthesis Rate (FSR) with Different Tracers
| Tracer | FSR (%/h) - Basal | FSR (%/h) - Fed/Post-Exercise | Study Population | Reference |
| [²H]-Alanine (from ²H₂O) | ~0.05-0.06 | ~0.08 (Post-Exercise) | Healthy Men | [9] |
| [²H₅]-Phenylalanine | 0.080 ± 0.007 | 0.110 ± 0.010 (Post-Exercise) | Aerobically-Trained Men | [13] |
| [¹³C₆]-Phenylalanine | 0.051 ± 0.004 | 0.066 ± 0.005 (Fed) | Older Adults | [14][15] |
| [²H₃]-Leucine | 0.085 ± 0.004 | 0.109 ± 0.005 (Post-Exercise) | Aerobically-Trained Men | [13] |
| [¹³C]-Leucine | 0.063 ± 0.005 | 0.080 ± 0.007 (Fed) | Older Adults | [14][15] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions, subject populations, and analytical methods.
Experimental Protocol: Measurement of Muscle Protein Synthesis with L-Alanine-¹³C₃,¹⁵N (Adapted from Deuterated Water Protocols)
This protocol is adapted from established methods using deuterated water to measure muscle protein synthesis via the incorporation of labeled alanine.[8][9][10]
-
Tracer Administration: A priming dose of L-Alanine-¹³C₃,¹⁵N is administered intravenously, followed by a constant infusion to maintain a stable isotopic enrichment in the plasma.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the infusion period to monitor plasma L-Alanine-¹³C₃,¹⁵N enrichment.
-
Muscle Biopsy: Muscle biopsies are obtained from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
-
Sample Processing:
-
Plasma is separated from blood samples and stored for analysis.
-
Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.
-
Muscle proteins are precipitated, and the intracellular fluid is separated to determine the precursor pool enrichment.
-
The protein pellet is washed and hydrolyzed to release amino acids.
-
-
Analytical Measurement: The isotopic enrichment of L-Alanine-¹³C₃,¹⁵N in plasma, the intracellular free amino acid pool, and the protein-bound amino acid pool is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Fractional Synthesis Rate (FSR): The FSR of muscle protein is calculated using the precursor-product model:
FSR (%/h) = [(E_p(t₂) - E_p(t₁)) / (E_precursor * (t₂ - t₁))] * 100
Where:
-
E_p(t₂) and E_p(t₁) are the enrichments of L-Alanine-¹³C₃,¹⁵N in the protein-bound pool at times t₂ and t₁, respectively.
-
E_precursor is the average enrichment of L-Alanine-¹³C₃,¹⁵N in the precursor pool (plasma or intracellular fluid) during the infusion period.
-
(t₂ - t₁) is the duration of the tracer incorporation period in hours.
-
Signaling Pathway: mTORC1 in Protein Synthesis
Amino acids, particularly leucine, play a crucial role in stimulating muscle protein synthesis through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[6][8][12][[“]][20][21][22][23][24][25]
Caption: mTORC1 signaling pathway in muscle protein synthesis.
Comparison of Amino Acid Tracers for Gluconeogenesis
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital metabolic process for maintaining blood glucose homeostasis. Alanine is a primary gluconeogenic substrate, making labeled alanine an excellent tracer for studying this pathway.[26][27][28]
L-Alanine-¹³C₃,¹⁵N allows for the tracing of the carbon backbone as it is converted to glucose and the simultaneous monitoring of the nitrogen's fate. Other commonly used tracers for gluconeogenesis include labeled glycerol (B35011) and lactate.[5][29][30][31][32]
Table 2: Comparative Data for Gluconeogenesis with Different Tracers
| Tracer | Contribution to Glucose Production (%) | Condition | Study Population | Reference |
| [¹³C]-Alanine | Significant incorporation into glucose | In vitro (hepatocytes) | Rat | [11] |
| [2-¹³C]-Glycerol | 54 ± 2 | Postabsorptive | Rat | [5] |
| [2-¹³C]-Glycerol | 89 ± 1 | Starved (48h) | Rat | [5] |
| ¹⁴C-Glycerol | ~2-3 | Rest | Dog | [31] |
| ¹⁴C-Glycerol | <9 | Exercise | Dog | [31] |
| 1-[¹³C]Glycerol | 4.5 | Postabsorptive | Human | [32] |
| 1-[¹³C]Glycerol | 21.6 | Starved (62-86h) | Human | [32] |
Note: Data from different studies are presented and may not be directly comparable.
Experimental Protocol: Measurement of Hepatic Gluconeogenesis with L-Alanine-¹³C₃,¹⁵N
This protocol outlines the general steps for measuring hepatic gluconeogenesis using L-Alanine-¹³C₃,¹⁵N.
-
Subject Preparation: Subjects are typically studied after an overnight fast to induce a gluconeogenic state.
-
Tracer Infusion: A primed-constant infusion of L-Alanine-¹³C₃,¹⁵N is administered intravenously.
-
Blood Sampling: Arterial and hepatic venous blood samples are collected simultaneously at regular intervals.
-
Sample Analysis: Plasma glucose and L-alanine concentrations and their isotopic enrichments are determined using GC-MS or LC-MS.
-
Calculation of Gluconeogenesis: The rate of appearance of glucose derived from alanine is calculated based on the transfer of the ¹³C label from alanine to glucose. The contribution of alanine to total glucose production can then be determined.
Metabolic Pathway: The Glucose-Alanine Cycle
The glucose-alanine cycle is a key metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, primarily muscle, to the liver for urea (B33335) synthesis, while also providing a carbon skeleton (pyruvate) for hepatic gluconeogenesis.[28]
Caption: The Glucose-Alanine Cycle.
Comparison of Amino Acid Tracers for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[16][33][34][35][36][37][38] The choice of isotopic tracer is critical for accurately determining metabolic fluxes.
L-Alanine-¹³C₃,¹⁵N is particularly advantageous for MFA as it provides information on both carbon and nitrogen fluxes simultaneously. This is crucial for understanding the interplay between central carbon metabolism and amino acid metabolism. Commonly used tracers in ¹³C-MFA include uniformly labeled glucose ([U-¹³C]-glucose) and glutamine, which provide a global view of central carbon metabolism.[35][36]
Table 3: Comparison of Tracers for Metabolic Flux Analysis
| Tracer | Information Provided | Key Advantages | Common Applications |
| L-Alanine-¹³C₃,¹⁵N | Simultaneous carbon and nitrogen flux | Traces interplay between amino acid and central carbon metabolism | Studying amino acid metabolism, gluconeogenesis from amino acids |
| [U-¹³C]-Glucose | Global carbon flux through central metabolism | Well-established protocols, broad coverage of pathways | Characterizing central carbon metabolism, identifying metabolic bottlenecks |
| [U-¹³C]-Glutamine | Carbon flux from glutamine into the TCA cycle | Traces anaplerotic pathways | Cancer metabolism, studying glutamine addiction |
| [1,2-¹³C₂]-Glucose | Flux through the pentose (B10789219) phosphate (B84403) pathway | Provides specific information on a key metabolic branch point | Studying nucleotide biosynthesis and redox metabolism |
Experimental Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA) with L-Alanine-¹³C₃,¹⁵N
This protocol provides a general framework for conducting ¹³C-MFA studies using L-Alanine-¹³C₃,¹⁵N.
-
Cell Culture and Labeling: Cells are cultured in a medium containing a known concentration of L-Alanine-¹³C₃,¹⁵N as the tracer. The system is allowed to reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Intracellular metabolites are rapidly extracted from the cells to quench metabolic activity.
-
Measurement of Labeling Patterns: The mass isotopomer distributions of key intracellular metabolites (e.g., amino acids, TCA cycle intermediates) are determined using GC-MS or LC-MS.
-
Measurement of Extracellular Fluxes: The uptake rate of L-Alanine-¹³C₃,¹⁵N and the secretion rates of metabolic byproducts (e.g., lactate, other amino acids) are measured.
-
Computational Modeling: A stoichiometric model of the relevant metabolic network is constructed. The measured labeling patterns and extracellular fluxes are used as inputs for a computational algorithm that estimates the intracellular metabolic fluxes.
Experimental Workflow: ¹³C-Metabolic Flux Analysis
The following diagram illustrates the general workflow for a ¹³C-MFA experiment.
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Conclusion
L-Alanine-¹³C₃,¹⁵N is a powerful and versatile tracer for investigating various aspects of metabolism. Its ability to simultaneously track carbon and nitrogen fluxes provides a unique advantage in studying the intricate connections between amino acid metabolism, protein synthesis, and central carbon metabolism. While other tracers like labeled leucine, phenylalanine, and glucose are well-established and effective for specific applications, the comprehensive data obtained from L-Alanine-¹³C₃,¹⁵N can offer deeper insights into the metabolic state of a biological system. The choice of tracer will ultimately depend on the specific research question, the biological system under investigation, and the available analytical instrumentation. This guide provides a foundation for researchers to make informed decisions when designing their metabolic tracer studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ckisotopes.com [ckisotopes.com]
- 3. The use of stable isotopes in mineral nutrition research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Measurement of kinetic parameters of skeletal muscle protein synthesis in rats by deuterated water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucine acts as a nutrient signal to stimulate protein synthesis in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 13. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Influence of tracer selection on protein synthesis rates at rest and postexercise in multiple human muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein-leucine fed dose effects on muscle protein synthesis after endurance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. mTOR - Wikipedia [en.wikipedia.org]
- 24. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 25. Leucine - Wikipedia [en.wikipedia.org]
- 26. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 27. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Alanine - Wikipedia [en.wikipedia.org]
- 29. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Methods for measuring gluconeogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Gluconeogenesis from glycerol at rest and during exercise in normal, diabetic, and methylprednisolone-treated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Glycerol gluconeogenesis in fasting humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. benchchem.com [benchchem.com]
- 37. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 38. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potential Metabolic Perturbations of L-Alanine-¹³C₃,¹⁵N Tracing: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential metabolic perturbations associated with the use of L-Alanine-¹³C₃,¹⁵N as a tracer in metabolic research. By comparing its known and potential effects with unlabeled L-alanine and discussing the broader implications of isotopic labeling, this document serves as a critical resource for designing and interpreting stable isotope tracing studies.
Introduction to L-Alanine-¹³C₃,¹⁵N Tracing
L-Alanine labeled with three ¹³C and one ¹⁵N atom is a powerful tool for tracing the metabolic fate of alanine's carbon skeleton and amino group simultaneously. This stable isotope tracer is frequently employed in metabolic flux analysis (MFA) to quantify the contributions of alanine (B10760859) to various metabolic pathways, including gluconeogenesis, the tricarboxylic acid (TCA) cycle, and protein synthesis. However, the introduction of a molecule with a higher mass due to the heavy isotopes raises questions about its potential to perturb the very metabolic pathways it is intended to measure. This guide explores these potential perturbations, drawing on existing research regarding the metabolic effects of L-alanine and the principles of kinetic isotope effects.
Potential Metabolic Perturbations: A Comparative Analysis
While direct, comprehensive metabolomic studies comparing the effects of L-Alanine-¹³C₃,¹⁵N to its unlabeled counterpart are not extensively available in the reviewed literature, we can infer potential perturbations from two key areas: the known metabolic roles of L-alanine and the kinetic isotope effect.
1. Perturbations Arising from L-Alanine's Intrinsic Metabolic Activity
L-alanine itself is a metabolically active amino acid that can significantly influence cellular signaling and metabolism. Therefore, the concentration of the L-alanine tracer used in an experiment can induce metabolic changes, irrespective of its isotopic composition.
A key pathway influenced by L-alanine is the AMP-activated protein kinase (AMPK) signaling cascade . Studies have shown that L-alanine can activate AMPK in the liver, leading to downstream effects on glucose and lipid metabolism.[1][2] This activation is thought to be mediated by alterations in the intracellular AMP/ATP ratio as alanine is metabolized.[2]
Table 1: Summary of Known Metabolic Effects of L-Alanine
| Metabolic Process | Observed Effect of L-Alanine | Potential Perturbation in Tracing Studies | Supporting Evidence |
| AMPK Signaling | Activation of hepatic AMPK.[1][2] | Altered energy sensing and downstream metabolic regulation. | L-alanine metabolism can change the AMP/ATP ratio, a key regulator of AMPK.[2] |
| Glucose Metabolism | Modulation of systemic glucose tolerance.[1][2] | Changes in glucose uptake, glycolysis, and gluconeogenesis. | AMPK activation by L-alanine can influence these pathways.[1] |
| Insulin (B600854) Secretion | Acute stimulation of insulin secretion in pancreatic β-cells.[3] | Altered insulin signaling and glucose homeostasis. | L-alanine metabolism increases ATP, which triggers insulin release.[3] |
| Gene Expression | Prolonged exposure can alter the expression of genes involved in metabolism and signaling. | Long-term tracing studies could lead to adaptive changes in cellular metabolism. | Studies on clonal pancreatic β-cells have demonstrated these effects. |
2. Perturbations Arising from the Kinetic Isotope Effect (KIE)
The replacement of ¹²C with ¹³C and ¹⁴N with ¹⁵N increases the mass of the L-alanine molecule. This mass difference can lead to a kinetic isotope effect (KIE) , where the rate of a chemical reaction is altered due to the heavier isotopes. Enzymes that metabolize L-alanine may exhibit a slower catalytic rate with the heavier isotopologue.
Table 2: Potential Metabolic Perturbations due to the Kinetic Isotope Effect
| Affected Enzyme/Pathway | Potential Perturbation | Supporting Evidence/Principle |
| Alanine Aminotransferase (ALT) | Slower conversion of L-alanine to pyruvate. | KIE has been observed in other aminotransferases, suggesting it is a plausible effect.[4] |
| Alanine Racemase | Altered rates of interconversion between L- and D-alanine. | Studies have demonstrated a significant KIE for deuterated alanine with this enzyme.[5] |
| Downstream Metabolic Flux | Underestimation of true metabolic fluxes. | If the initial steps of alanine metabolism are slowed, the rate of label incorporation into downstream metabolites will be reduced.[6] |
It is crucial to note that the magnitude of the KIE is often small but can be significant in reactions where the bond to the isotopic atom is broken in the rate-determining step.
Experimental Protocols
To rigorously evaluate the metabolic perturbations of L-Alanine-¹³C₃,¹⁵N tracing, a comparative metabolomics study is recommended. Below is a detailed protocol for such an experiment in a cell culture model.
Experimental Protocol: Comparative Metabolomics of L-Alanine-¹³C₃,¹⁵N and Unlabeled L-Alanine in Cell Culture
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., HepG2 hepatocytes, INS-1 pancreatic β-cells) in standard growth medium to ~80% confluency.
-
Prepare three experimental media conditions:
-
Control: Standard growth medium.
-
Unlabeled L-Alanine: Standard growth medium supplemented with a defined concentration of unlabeled L-alanine (e.g., 10 mM).
-
L-Alanine-¹³C₃,¹⁵N: Standard growth medium supplemented with the same concentration of L-Alanine-¹³C₃,¹⁵N.
-
-
Replace the standard growth medium with the experimental media and incubate for a defined period (e.g., 24 hours for steady-state analysis or shorter time points for dynamic flux).
2. Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the metabolites.
3. Metabolomic Analysis:
-
Analyze the metabolite extracts using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC).
-
For targeted analysis, use a pre-determined list of metabolites related to alanine metabolism (e.g., TCA cycle intermediates, other amino acids, glycolytic intermediates).
-
For untargeted analysis, acquire full-scan MS data to capture a broad metabolic snapshot.
-
Perform isotopic enrichment analysis for the L-Alanine-¹³C₃,¹⁵N group to confirm tracer uptake and incorporation into downstream metabolites.
4. Data Analysis:
-
Process the raw MS data to identify and quantify metabolites.
-
Perform statistical analysis (e.g., t-tests, ANOVA) to compare the metabolite profiles between the three experimental groups.
-
Visualize the data using heatmaps, principal component analysis (PCA), and pathway analysis tools to identify significantly altered metabolic pathways.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of information and experimental procedures is crucial for robust research. The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.
Caption: L-Alanine metabolism increases the AMP/ATP ratio, activating AMPK.
Caption: Workflow for comparing metabolic effects of L-Alanine tracers.
Conclusion and Recommendations
The use of L-Alanine-¹³C₃,¹⁵N is a powerful technique for metabolic research. However, researchers must be cognizant of potential metabolic perturbations that can arise from both the intrinsic metabolic activity of L-alanine and the kinetic isotope effect.
Key Recommendations:
-
Dose-Response Studies: When possible, perform dose-response experiments to determine the lowest effective concentration of the tracer that provides sufficient isotopic enrichment without causing significant metabolic perturbations.
-
Control Experiments: Always include an unlabeled L-alanine control group at the same concentration as the tracer to distinguish between the effects of the amino acid itself and the isotopic label.
-
Kinetic Isotope Effect Consideration: Be aware of the potential for the KIE to underestimate metabolic fluxes, particularly in pathways where alanine-metabolizing enzymes are rate-limiting.
-
Comprehensive Analysis: Employ broad-based metabolomics in conjunction with targeted tracer analysis to gain a more complete picture of any metabolic perturbations.
By carefully considering these factors and implementing rigorous experimental designs, researchers can confidently utilize L-Alanine-¹³C₃,¹⁵N to gain valuable insights into metabolic pathways while minimizing the risk of confounding perturbations.
References
- 1. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. 13C and (15)N kinetic isotope effects on the reaction of aspartate aminotransferase and the tyrosine-225 to phenylalanine mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heavy Enzyme Kinetic Isotope Effects on Proton Transfer in Alanine Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alanine kinetics in humans: influence of different isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Alanine-¹³C₃,¹⁵N in Metabolic Research: A Comparative Guide
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. Among these, L-Alanine-¹³C₃,¹⁵N has emerged as a powerful probe for simultaneously tracing the fate of both the carbon skeleton and the amino group of alanine (B10760859). This guide provides a comprehensive comparison of L-Alanine-¹³C₃,¹⁵N with other isotopic tracers of alanine, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their experimental design.
Performance Comparison of Alanine Isotopic Tracers
The choice of an isotopic tracer can significantly influence the measurement of metabolic kinetics. A seminal study by Yang et al. (1984) provided a quantitative comparison of whole-body alanine kinetics using different isotopically labeled alanines in healthy male subjects. The results highlight the heterogeneous metabolism of different parts of the alanine molecule and underscore the importance of selecting an appropriate tracer for specific research questions.
While a direct head-to-head comparison with L-Alanine-¹³C₃,¹⁵N was not performed in this specific study, the data provides a crucial baseline for understanding the kinetic differences between various labeling strategies. The dual-labeling of L-Alanine-¹³C₃,¹⁵N offers the distinct advantage of simultaneously tracking both carbon and nitrogen fluxes, providing a more comprehensive picture of alanine's metabolic fate in a single experiment. This is particularly valuable for dissecting the interplay between amino acid and central carbon metabolism.
| Tracer | Alanine Flux (μmol·kg⁻¹·h⁻¹) | Key Metabolic Insight |
| [¹⁵N]Alanine | 226 ± 7 | Primarily reflects the turnover of the amino group, useful for studying transamination and nitrogen balance.[1] |
| [1-¹³C]Alanine | 297 ± 12 | Traces the carboxyl carbon, providing insights into decarboxylation reactions and entry into the TCA cycle. |
| [3-¹³C]Alanine | 317 ± 22 | Follows the methyl carbon, useful for tracking the carbon skeleton through gluconeogenesis and other pathways. |
| [3,3,3-²H₃]Alanine | 474 ± 41 | Deuterated tracer that can be used to assess alanine turnover, though kinetic isotope effects may influence measured rates.[1] |
| L-Alanine-¹³C₃,¹⁵N | Not directly compared | Theoretical Advantage: Enables simultaneous measurement of both carbon and nitrogen fluxes, offering a more complete view of alanine's role in linking amino acid and carbohydrate metabolism. |
Table 1. Comparison of Alanine Flux Rates Measured with Different Isotopic Tracers. Data for single-isotope tracers are from Yang et al. (1984). The flux for L-Alanine-¹³C₃,¹⁵N is a theoretical advantage as direct comparative data in the same study is unavailable.
Experimental Protocols
The successful application of L-Alanine-¹³C₃,¹⁵N in metabolic research hinges on robust experimental design and execution. Below are detailed methodologies for a typical stable isotope tracing experiment, from in vivo infusion to sample analysis.
In Vivo L-Alanine-¹³C₃,¹⁵N Infusion Protocol (Adapted from Yang et al., 1984)
-
Subject Preparation: Healthy human subjects are studied in a postabsorptive state, typically after an overnight fast.
-
Tracer Preparation: A sterile solution of L-Alanine-¹³C₃,¹⁵N is prepared in a saline solution for intravenous infusion.
-
Primed-Constant Infusion: A priming dose of the tracer is administered to rapidly achieve isotopic equilibrium in the plasma, followed by a continuous infusion at a constant rate for a period of several hours.
-
Blood Sampling: Blood samples are collected at regular intervals from a contralateral vein before and during the infusion to monitor plasma isotopic enrichment.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
Sample Preparation and GC-MS Analysis for ¹³C and ¹⁵N Enrichment
-
Protein Precipitation: Plasma proteins are precipitated by the addition of a deproteinizing agent (e.g., perchloric acid), and the supernatant containing free amino acids is collected.
-
Amino Acid Purification: The amino acid fraction is purified using cation-exchange chromatography.
-
Derivatization: The purified amino acids are derivatized to increase their volatility for gas chromatography. A common method is the formation of N-acetyl methyl esters.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The instrument is operated in selected ion monitoring (SIM) mode to detect and quantify the abundance of the different isotopologues of alanine.
-
Data Analysis: The isotopic enrichment is calculated from the relative abundances of the labeled (M+4 for L-Alanine-¹³C₃,¹⁵N) and unlabeled (M+0) alanine ions.
Visualizing Metabolic Pathways and Workflows
To better understand the flow of L-Alanine-¹³C₃,¹⁵N through metabolic pathways and the experimental process, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to L-Alanine-¹³C₃,¹⁵N and Other Isotopic Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise and accurate quantification of L-Alanine, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of L-Alanine-¹³C₃,¹⁵N against other isotopic standards, supported by established principles and representative experimental data from various liquid chromatography-mass spectrometry (LC-MS) based methods.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. They are chemically almost identical to the analyte of interest, allowing them to effectively correct for variations in sample preparation, chromatographic separation, and ionization efficiency. However, the choice between different isotopic labels, primarily deuterium (B1214612) (²H or D) versus heavy carbon (¹³C) and nitrogen (¹⁵N), can significantly impact assay performance.
The Superiority of ¹³C and ¹⁵N Labeling
L-Alanine-¹³C₃,¹⁵N, which incorporates three ¹³C atoms and one ¹⁵N atom, is considered a superior internal standard compared to its deuterated counterparts (e.g., L-Alanine-d₄). This preference is rooted in two key physicochemical properties:
-
Co-elution with the Analyte: The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a negligible change in the molecule's physicochemical properties. Consequently, L-Alanine-¹³C₃,¹⁵N co-elutes almost perfectly with the unlabeled (endogenous) L-Alanine in chromatographic systems. This is crucial for accurate compensation of matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.[1]
-
Isotopic Stability: The carbon-carbon and carbon-nitrogen bonds are exceptionally stable, preventing the loss or exchange of the ¹³C and ¹⁵N labels during sample storage, preparation, and analysis. In contrast, deuterium atoms, particularly those on heteroatoms or acidic carbons, can sometimes exchange with protons from the solvent, a phenomenon known as back-exchange. This can compromise the concentration of the internal standard and lead to inaccurate results.[2]
The following diagram illustrates the decision-making process for selecting an optimal internal standard.
References
Safety Operating Guide
Proper Disposal of L-Alanine-13C3,15N: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of L-Alanine-13C3,15N, a non-hazardous, isotopically labeled amino acid. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Handling Information
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be rigorously followed.[1] The data provided is based on the corresponding unlabeled compound.[2]
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture. | [1][3] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | [2] |
| Potential Health Effects | May be harmful if inhaled, absorbed through the skin, or swallowed. May cause eye and respiratory tract irritation. | [2] |
| Personal Protective Equipment (PPE) | Protective goggles, gloves, and appropriate protective clothing. In case of inadequate ventilation, use a NIOSH/CEN approved respirator. | [2][4] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. | [2][4] |
| Storage | Store at room temperature in a cool, dry, and well-ventilated place, away from light and moisture. | [2][5][6] |
| Accidental Release Measures | Sweep up spills, place in a suitable, closed container for disposal, and wash the spill site after material pickup is complete. Avoid allowing the product to enter drains. | [1][2] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves professional waste management services to ensure compliance with all applicable regulations.
1. Preparation for Disposal:
-
Ensure that the this compound waste is securely contained in its original or a suitable, labeled, and closed container.
-
Do not mix with other chemical waste.
2. Professional Waste Disposal:
-
The primary and mandatory step is to contact a licensed professional waste disposal service.[2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
3. Regulatory Compliance:
-
All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
-
The product should be disposed of as an unused product.[2]
4. Documentation:
-
Maintain records of the disposal process, including the name of the waste disposal company and the date of disposal, in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. L-Alanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. isotope.com [isotope.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. musashino.com [musashino.com]
- 5. L-Alanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]
Essential Safety and Logistical Information for Handling L-Alanine-13C3,15N
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational plans, and disposal procedures for L-Alanine-13C3,15N.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The recommended PPE is detailed below.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For tasks that may generate dust or aerosols, such as weighing or transferring the powder, a chemical fume hood is recommended.[1][2] Provide appropriate exhaust ventilation at places where dust is formed.[3]
Personal Protective Equipment:
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to protect against dust particles.[1][2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[2][4] Gloves should be inspected for tears or degradation before use and hands should be washed thoroughly after handling the compound.[2]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][3] Choose body protection according to the amount and concentration of the substance at the workplace.[3]
-
Respiratory Protection: If working outside of a fume hood where dust formation is likely, a NIOSH/CEN approved respirator should be used.[1][3] In case of fire, a self-contained breathing apparatus is necessary.[1][3]
| PPE Item | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side-shields or goggles. | Protects eyes from dust and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or other suitable protective clothing. | Protects skin from contamination. |
| Respiratory Protection | NIOSH/CEN approved respirator (as needed). | Prevents inhalation of dust particles. |
| Engineering Control | Chemical fume hood or well-ventilated area. | Minimizes airborne concentration of the substance. |
Operational Plan for Handling
A systematic approach to handling this compound will ensure minimal risk and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound to prevent cross-contamination.[2]
-
Ensure the work area, such as a fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including spatulas, weighing paper, and containers, within the designated area.
-
Put on all required PPE as detailed in the section above.
-
-
Weighing and Transfer:
-
Dissolving (if applicable):
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, and date.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any associated waste is critical to comply with environmental regulations and maintain a safe laboratory environment.
Waste Segregation and Disposal:
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Dispose of the unused product in its original container or a suitable, labeled, and closed container.[3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste.
-
Waste Collection:
-
Collect all solid waste in a designated, clearly labeled, and sealed waste container.
-
Liquid waste (if any) should be collected in a separate, labeled, and sealed container.
-
-
Final Disposal: All waste materials should be disposed of under conditions that meet Federal, State, and local environmental control regulations.[3] Do not let the product enter drains.[1]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
